4-amino-N,N-dipropylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGJIKAEBFXGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366870 | |
| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21646-92-4 | |
| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of 4-amino-N,N-dipropylbenzenesulfonamide
This technical guide provides a detailed walkthrough of the methodologies and analytical logic required for the complete structural elucidation of 4-amino-N,N-dipropylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the scientific process itself—from synthesis to definitive characterization. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Rationale for Structural Verification
In the realm of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. The subject of our study, 4-amino-N,N-dipropylbenzenesulfonamide, belongs to the sulfonamide class of compounds, a scaffold of significant medicinal importance. Its precise atomic arrangement dictates its chemical properties and biological activity. Therefore, a multi-faceted analytical approach is not merely procedural but essential for establishing an unassailable structural proof. This guide will demonstrate how a logical sequence of synthesis and spectroscopic analyses provides a cohesive and definitive structural assignment.
Synthesis Strategy: Building the Target Molecule
A robust structural elucidation begins with a well-understood synthetic pathway. For 4-amino-N,N-dipropylbenzenesulfonamide, a logical two-step synthesis provides not only the target compound but also a key intermediate that aids in the final structural confirmation.
Step 1: Synthesis of 4-nitro-N,N-dipropylbenzenesulfonamide
The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with di-n-propylamine. This reaction is a standard method for forming sulfonamides. The electron-withdrawing nitro group at the para position makes the sulfonyl chloride a reactive electrophile for nucleophilic attack by the secondary amine.
Experimental Protocol:
-
To a stirred solution of di-n-propylamine (1.1 equivalents) and a tertiary amine base like triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N,N-dipropylbenzenesulfonamide.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Form 4-amino-N,N-dipropylbenzenesulfonamide
The second step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-acid combinations being common choices.[1][2][3]
Experimental Protocol:
-
Dissolve the purified 4-nitro-N,N-dipropylbenzenesulfonamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the target compound, 4-amino-N,N-dipropylbenzenesulfonamide.
The following diagram illustrates the synthetic workflow.
Caption: Logical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For 4-amino-N,N-dipropylbenzenesulfonamide (C₁₂H₂₀N₂O₂S), the expected exact mass is approximately 256.1245 g/mol .
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 256.
-
α-cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen. Loss of an ethyl group (-CH₂CH₃) from one of the propyl chains would lead to a fragment at m/z = 227. [4]* Benzylic/Sulfonamide Cleavage: Cleavage of the Ar-S bond can lead to a fragment corresponding to the aminophenyl radical cation (m/z = 92) or the dipropylsulfamoyl cation (m/z = 164).
-
Loss of SO₂: Sulfonamides can lose SO₂ (64 Da), which would result in a fragment at m/z = 192. [5] Predicted Key Mass Spectrometry Fragments
m/z Proposed Fragment 256 [M]⁺ 227 [M - C₂H₅]⁺ 192 [M - SO₂]⁺ 164 [SO₂N(CH₂CH₂CH₃)₂]⁺ | 92 | [H₂NC₆H₄]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the sample spectrum and express it in terms of transmittance or absorbance.
Expected Characteristic IR Absorptions: [6][7]| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | :--- | :--- | :--- | | 3450 - 3300 | N-H stretch (two bands) | Primary Aromatic Amine | | 3000 - 2850 | C-H stretch | Alkyl (propyl) groups | | 1620 - 1580 | N-H bend | Primary Amine | | ~1600, ~1500 | C=C stretch | Aromatic Ring | | 1350 - 1300 | Asymmetric SO₂ stretch | Sulfonamide | | 1170 - 1140 | Symmetric SO₂ stretch | Sulfonamide |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine (NH₂). The strong absorptions for the SO₂ stretching vibrations are characteristic of the sulfonamide group.
Conclusion: A Unified Structural Hypothesis
The structural elucidation of 4-amino-N,N-dipropylbenzenesulfonamide is a process of logical deduction, where each piece of analytical data corroborates the others. The synthesis provides a logical starting point. NMR spectroscopy then maps out the C-H framework and connectivity. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, IR spectroscopy verifies the presence of the key functional groups. Together, these self-validating layers of evidence provide an unambiguous and definitive confirmation of the molecular structure, a critical requirement in any scientific or drug development endeavor.
References
-
A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as C-1 source - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]
-
6.5: Amine Fragmentation. (2022, July 4). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
-
Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. (n.d.). Korean Chemical Society. Retrieved January 27, 2026, from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved January 27, 2026, from [Link]
-
Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]
-
Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 19). YouTube. Retrieved January 27, 2026, from [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung B. Retrieved January 27, 2026, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 27, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved January 27, 2026, from [Link]
-
IR spectral and structural studies of 4‐aminobenzenesulfonamide. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Electron ionization mass spectra of alkylated sulfabenzamides. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]
-
Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent. Retrieved January 27, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 27, 2026, from [Link]
-
The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed). Retrieved January 27, 2026, from [Link]
-
Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013, June 19). SpringerLink. Retrieved January 27, 2026, from [Link]
-
Near-Infrared Spectra of Primary Aromatic Amines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved January 27, 2026, from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound. (2022, October 31). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 27, 2026, from [Link]
-
GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College. Retrieved January 27, 2026, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). University of Alabama at Birmingham. Retrieved January 27, 2026, from [Link]
-
Photocatalytic Reduction of Nitroarenes to Aromatic Amines. (2023, July 2). ChemistryViews. Retrieved January 27, 2026, from [Link]
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. znaturforsch.com [znaturforsch.com]
"synthesis pathway for 4-amino-N,N-dipropylbenzenesulfonamide"
An In-Depth Technical Guide to the Synthesis of 4-amino-N,N-dipropylbenzenesulfonamide
Introduction
4-amino-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative with potential applications as a scaffold in medicinal chemistry and drug development. The molecule features a primary arylamine, a core benzenesulfonamide group, and N,N-dipropyl substitution, offering a versatile platform for further functionalization. This guide provides a comprehensive, technically-grounded pathway for its synthesis, intended for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
The synthetic strategy is built upon a reliable and well-documented three-step sequence starting from the readily available commodity chemical, acetanilide. This approach involves:
-
Protection and Activation : Chlorosulfonation of acetanilide to install the reactive sulfonyl chloride group while the amine is protected as an acetamide.
-
Sulfonamide Formation : Nucleophilic substitution of the sulfonyl chloride with di-n-propylamine.
-
Deprotection : Hydrolysis of the acetamide to reveal the target primary amine.
This methodology is not only efficient but also instructive, demonstrating fundamental principles of electrophilic aromatic substitution, amine protection strategies, and nucleophilic chemistry.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic route from simple starting materials.
Caption: Retrosynthetic pathway for the target compound.
This analysis reveals that the core challenge lies in the selective functionalization of the benzene ring. The use of acetanilide as the starting material is a critical strategic decision.
Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This initial step is a classic electrophilic aromatic substitution reaction. The key is to introduce a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, positioned para to the protected amino group.
Mechanism and Scientific Rationale
Choice of Starting Material: Acetanilide is used instead of aniline for two primary reasons.[1] First, the free amino group (-NH₂) of aniline is a strong activating group, but it is also basic. In the presence of a strong acid like chlorosulfonic acid, it would be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating group and would prevent the desired electrophilic substitution. Second, the unprotected amino group can react with chlorosulfonic acid, leading to undesired side products. The acetyl protecting group (-NHCOCH₃) moderates the activating nature of the nitrogen, prevents protonation under the reaction conditions, and sterically favors substitution at the para position, leading to a cleaner reaction and higher yield of the desired isomer.[1]
The Reaction: The reaction proceeds via electrophilic attack of the highly reactive chlorosulfonic acid on the electron-rich benzene ring of acetanilide. An excess of chlorosulfonic acid is typically used, serving as both the reagent and the solvent.[2][3] The reaction vigorously evolves hydrogen chloride gas as a byproduct.[2][4]
Caption: Overview of the chlorosulfonation reaction.
Experimental Protocol: Chlorosulfonation of Acetanilide
This protocol is adapted from established procedures found in Organic Syntheses.[2]
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4] This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap (for HCl gas), place 290 g (165 mL) of chlorosulfonic acid. Cool the flask in an ice/water bath to approximately 10-15 °C.
-
Addition of Acetanilide: While stirring, gradually add 67.5 g (0.5 mole) of dry acetanilide in small portions over about 15-20 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.
-
Reaction: Once the addition is complete, remove the cooling bath and heat the mixture to 60-70 °C for two hours to ensure the reaction goes to completion. The cessation of HCl gas evolution is a good indicator that the reaction is finished.[2]
-
Workup: Cautiously pour the warm, syrupy reaction mixture slowly and with vigorous stirring into a large beaker containing 1 kg of crushed ice. This step should be performed in a fume hood as it decomposes the excess chlorosulfonic acid and generates more HCl.
-
Isolation: The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Press the crude product as dry as possible on the filter funnel. For many subsequent reactions, this crude, moist product can be used directly. If a pure, dry product is required, it can be recrystallized from benzene or chloroform.[2][5]
Data Summary: Chlorosulfonation
| Parameter | Value | Reference |
| Starting Material | Acetanilide | [2] |
| Reagent | Chlorosulfonic Acid | [2] |
| Molar Ratio (Acetanilide:Reagent) | ~1 : 5 | [2][3] |
| Temperature | 10-15 °C (addition), 60-70 °C (reaction) | [2] |
| Reaction Time | 2 hours | [2] |
| Typical Yield | 77-81% (crude) | [2] |
| Melting Point (Pure) | 149 °C | [2] |
Part 2: Synthesis of 4-Acetamido-N,N-dipropylbenzenesulfonamide
In this step, the highly reactive sulfonyl chloride intermediate is converted into the desired sulfonamide by reaction with di-n-propylamine.
Mechanism and Scientific Rationale
This reaction is a nucleophilic substitution at the sulfur atom. The nitrogen atom of di-n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction produces one equivalent of HCl, which will react with the basic di-n-propylamine to form an ammonium salt. Therefore, at least two equivalents of the amine are required: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct. Alternatively, one equivalent of di-n-propylamine can be used with one equivalent of a non-nucleophilic base, such as pyridine or triethylamine.
Experimental Protocol: Amination with Di-n-propylamine
-
Setup: In a 250 mL Erlenmeyer flask, dissolve the crude, moist 4-acetamidobenzenesulfonyl chloride (assuming ~0.1 mol from the previous step) in 100 mL of a suitable solvent like acetone or tetrahydrofuran (THF). Cool the flask in an ice bath.
-
Amine Addition: While stirring, slowly add di-n-propylamine (22.3 g, 30.5 mL, ~0.22 mol, >2 equivalents) to the cooled solution. A precipitate (di-n-propylammonium chloride) may form immediately.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently warmed (e.g., to 40-50 °C) to ensure completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into 300 mL of water. If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, the mixture should be transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid or the organic extract with dilute acid (e.g., 1M HCl) to remove any excess di-n-propylamine, followed by a wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-acetamido-N,N-dipropylbenzenesulfonamide. The product can be further purified by recrystallization if necessary.
Data Summary: Sulfonamide Formation
| Parameter | Value |
| Starting Material | 4-Acetamidobenzenesulfonyl Chloride |
| Reagent | Di-n-propylamine |
| Molar Ratio (Sulfonyl Chloride:Amine) | ~1 : 2.2 |
| Solvent | Acetone or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Melting Point (Reference) | 214-217 °C (for N-unsubstituted analog) |
Part 3: Hydrolysis to 4-amino-N,N-dipropylbenzenesulfonamide
The final step is the removal of the acetyl protecting group to unveil the primary aromatic amine of the target molecule. This is typically achieved through acid- or base-catalyzed hydrolysis.
Mechanism and Scientific Rationale
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and following a series of proton transfers, the C-N bond is cleaved, releasing the primary amine (as its ammonium salt) and acetic acid.
Base-Catalyzed Hydrolysis: This pathway involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon.[6] The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group but is immediately protonated by the solvent (water) to form the free amine and a carboxylate salt.[6] For this synthesis, acid hydrolysis is generally preferred as the final product is an amine, which would be soluble in the acidic medium as its ammonium salt and can be precipitated by basification.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Setup: Place the crude 4-acetamido-N,N-dipropylbenzenesulfonamide from the previous step into a round-bottom flask. Add a mixture of ethanol (or methanol) and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Reaction: Heat the mixture under reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water or ice. Carefully neutralize the solution by adding a base, such as a concentrated sodium hydroxide or sodium carbonate solution, until the pH is basic (pH 8-9). The target compound, 4-amino-N,N-dipropylbenzenesulfonamide, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The product can be dried in a vacuum oven. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Overall Synthesis and Workflow Visualization
The complete three-step process provides a robust route to the target compound.
Caption: The complete three-step synthesis pathway.
References
-
THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]
- CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
- CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. [Link]
-
Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi Expert Systems Journal. [Link]
-
For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? Chegg. [Link]
-
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate. [Link]
-
Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. [Link]
-
4-Acetamidobenzenesulfonamide | CAS#:121-61-9. Chemsrc. [Link]
Sources
- 1. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 6. dc.etsu.edu [dc.etsu.edu]
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N,N-dipropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Sulfonamides and the Focus on 4-amino-N,N-dipropylbenzenesulfonamide
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs. The versatility of the sulfonamide moiety stems from its ability to engage in key hydrogen bonding interactions with biological targets and its favorable electronic properties. The core structure, a sulfonyl group directly attached to a nitrogen atom, allows for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.
4-amino-N,N-dipropylbenzenesulfonamide is a specific derivative within this broad class of compounds. While not as extensively studied as some of its counterparts, its structure suggests potential for unique biological activity. The presence of the N,N-dipropyl group introduces significant lipophilicity, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile. The primary amino group on the benzene ring is a common feature in many biologically active sulfonamides, often crucial for target engagement.
This guide serves as a foundational resource for researchers interested in 4-amino-N,N-dipropylbenzenesulfonamide. By providing a detailed analysis of its predicted physicochemical properties and the established methodologies for their experimental validation, we aim to facilitate further investigation into its potential as a lead compound in drug discovery programs.
Predicted Physicochemical Properties of 4-amino-N,N-dipropylbenzenesulfonamide
In the absence of published experimental data, a suite of well-regarded computational tools has been employed to predict the key physicochemical properties of 4-amino-N,N-dipropylbenzenesulfonamide. These predictions offer a valuable starting point for understanding the compound's behavior and for designing experimental studies.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₂₀N₂O₂S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 256.36 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |
| Melting Point | 110-120 °C (Estimate) | Important for formulation and stability assessment. |
| Boiling Point | ~400 °C (Estimate) | Relevant for purification and assessing thermal stability. |
| pKa (most acidic) | 9.5 - 10.5 (Sulfonamide N-H) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| pKa (most basic) | 4.0 - 5.0 (Aniline -NH₂) | Influences the ionization state and potential for salt formation. |
| LogP | 2.5 - 3.5 | A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. |
| Aqueous Solubility | Low to Moderate | Affects formulation, administration routes, and bioavailability. |
| Topological Polar Surface Area (TPSA) | 75.3 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Disclaimer: The values presented in this table are computationally predicted and should be confirmed through experimental validation.
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The empirical determination of the physicochemical properties of a novel compound like 4-amino-N,N-dipropylbenzenesulfonamide is a critical step in its characterization. The following section details the standard, self-validating protocols for measuring these key parameters.
Synthesis and Purification
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide would typically proceed through a two-step process, which is a standard method for the preparation of N,N-disubstituted sulfonamides.
Protocol:
-
Protection of the Aniline: The synthesis would commence with the protection of the amino group of aniline, typically through acetylation to form acetanilide. This prevents side reactions during the subsequent chlorosulfonation step.
-
Chlorosulfonation: The protected aniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.
-
Amination: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with dipropylamine to form the N,N-disubstituted sulfonamide.
-
Deprotection: Finally, the acetyl protecting group is removed under acidic conditions to yield the desired 4-amino-N,N-dipropylbenzenesulfonamide.
-
Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to obtain a high-purity sample for characterization.
Structural Elucidation
The definitive confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential.[1] ¹H NMR would show characteristic signals for the aromatic protons, the propyl groups, and the amino protons. ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would confirm the number and types of carbon atoms in the molecule.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine, the S=O stretches of the sulfonamide, and the C-H stretches of the alkyl and aromatic groups.[3]
Determination of Melting Point
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Protocol:
-
A small amount of the purified, dry compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased, and the range at which the compound melts is recorded. A sharp melting range is indicative of high purity.
Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and formulation.
Protocol (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. For 4-amino-N,N-dipropylbenzenesulfonamide, two pKa values are of interest: the acidic pKa of the sulfonamide N-H and the basic pKa of the aniline-like amino group.
Protocol (UV-Vis Spectrophotometry):
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.[4]
-
Changes in the absorbance at specific wavelengths as a function of pH are used to calculate the pKa values.[5][6]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Protocol (Reverse-Phase HPLC):
-
A calibration curve is generated using a series of standard compounds with known LogP values.
-
The retention times of these standards are measured on a reverse-phase HPLC column (e.g., C18).[7][8]
-
A linear regression of the logarithm of the retention time versus the known LogP values is performed.
-
The retention time of 4-amino-N,N-dipropylbenzenesulfonamide is then measured under the same chromatographic conditions.
-
The LogP of the compound is then calculated from its retention time using the calibration curve.[9]
The Causality Behind Experimental Choices and Self-Validating Systems
The selection of the aforementioned experimental protocols is guided by their robustness, reproducibility, and the complementary nature of the data they provide. For instance, the combination of NMR, MS, and IR spectroscopy creates a self-validating system for structural elucidation; each technique provides a unique piece of the structural puzzle, and consistency across all three datasets provides a high degree of confidence in the assigned structure.
Similarly, the use of a calibration curve with well-characterized standards in the HPLC-based LogP determination ensures the accuracy and validity of the measurement. The shake-flask method for solubility, while seemingly simple, is the gold standard because it measures the thermodynamic equilibrium solubility, a fundamental and reproducible property.
Conclusion: A Foundation for Future Research
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 4-amino-N,N-dipropylbenzenesulfonamide and detailed the established experimental methodologies for their determination. While the lack of published experimental data highlights a gap in the current scientific literature, the predictive data and detailed protocols presented here offer a solid foundation for any researcher or drug development professional interested in exploring the potential of this intriguing sulfonamide derivative. The interplay of its lipophilic N,N-dipropyl groups and the ionizable amino and sulfonamide moieties suggests a complex and interesting ADME profile, making it a worthy candidate for further investigation. The methodologies outlined in this guide provide a clear and reliable path for the synthesis, characterization, and ultimately, the biological evaluation of 4-amino-N,N-dipropylbenzenesulfonamide.
References
-
Oriental Journal of Chemistry. (n.d.). FT-IR and Computational Study of Sulphaguanidine. Retrieved from [Link]
-
Sanli, N., Sanli, S., Özkan, G., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(10), 1952-1960. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 10). Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
-
ECETOC. (n.d.). Assessment of reverse-phase. Retrieved from [Link]
-
ResearchGate. (2010). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]
-
PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Retrieved from [Link]
-
PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
RIVM. (n.d.). Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (2006). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]
-
ResearchGate. (n.d.). A Procedure for Rational Probe Liquids Selection to Determine Hansen Solubility Parameters. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. FT-IR. The spectrum reveals key functional groups, including.... Retrieved from [Link]
-
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Retrieved from [Link]
-
ResearchGate. (2009). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]
-
European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
pKa of a dye: UV-VIS Spectroscopy. (n.d.). Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]
-
Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. Retrieved from [Link]
-
Stack Exchange. (2020, September 18). How to use NMR readings to determine the molecular structure of a compound? [closed]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ishigirl.tripod.com [ishigirl.tripod.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"4-amino-N,N-dipropylbenzenesulfonamide molecular weight and formula"
An In-Depth Technical Guide to 4-amino-N,N-dipropylbenzenesulfonamide
Executive Summary
This document provides a comprehensive technical overview of 4-amino-N,N-dipropylbenzenesulfonamide, a tertiary sulfonamide derived from the core structure of sulfanilamide. While not as extensively documented as its primary and secondary sulfonamide counterparts, its structure suggests significant potential as a chemical intermediate and a candidate for biological screening. This guide details its physicochemical properties, outlines a logical synthetic pathway, and discusses its potential applications within the fields of medicinal chemistry and materials science, drawing parallels from the well-established activities of the broader benzenesulfonamide class.
Introduction to Benzenesulfonamides
The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide, in the 1930s, this chemical scaffold has given rise to a vast array of therapeutic agents.[1] The primary sulfonamides (R-SO₂NH₂) are renowned as potent inhibitors of the enzyme carbonic anhydrase (CA), leading to their clinical use as diuretics, anti-glaucoma agents, and antiepileptics.[1] The versatility of the benzenesulfonamide core allows for extensive chemical modification, particularly at the sulfonamide nitrogen (N) and the para-amino group (C4 position), to modulate biological activity, selectivity, and pharmacokinetic properties. 4-amino-N,N-dipropylbenzenesulfonamide represents a tertiary sulfonamide, where the two hydrogen atoms of the parent sulfonamide group are replaced by propyl chains, a modification that fundamentally alters its chemical properties and potential biological interactions compared to primary sulfonamides.
Physicochemical and Structural Properties
The fundamental characteristics of 4-amino-N,N-dipropylbenzenesulfonamide are derived from its constituent parts: an aniline ring, a sulfonamide linker, and N,N-disubstituted propyl groups. These features dictate its solubility, reactivity, and potential for intermolecular interactions.
Molecular Formula and Weight
The chemical structure allows for a precise determination of its molecular formula and weight.
-
Molecular Formula: C₁₂H₂₀N₂O₂S
-
Molecular Weight: 256.37 g/mol
Structural Data
A summary of key structural and chemical identifiers is presented below.
| Property | Value | Source |
| IUPAC Name | 4-amino-N,N-dipropylbenzenesulfonamide | N/A |
| Canonical SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N | N/A |
| Molecular Formula | C₁₂H₂₀N₂O₂S | Calculated |
| Molecular Weight | 256.37 g/mol | Calculated |
| Parent Compound | 4-aminobenzenesulfonamide (Sulfanilamide) | [2] |
| Compound Class | Tertiary Sulfonamide | N/A |
Synthesis and Characterization
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide can be logically inferred from standard procedures for creating N-substituted sulfonamides, which typically involve the reaction of a sulfonyl chloride with a corresponding amine.
Proposed Synthetic Pathway
A robust and common two-step synthesis starts from 4-acetamidobenzenesulfonyl chloride. The initial protection of the aniline amino group as an acetamide is a critical step to prevent its reaction with the chlorosulfonic acid used to install the sulfonyl chloride group and to avoid its interference in the subsequent nucleophilic substitution step.
-
Step 1: Nucleophilic Substitution. 4-acetamidobenzenesulfonyl chloride is reacted with an excess of dipropylamine. The dipropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct.
-
Step 2: Deprotection. The resulting N-acetylated intermediate is deprotected under acidic or basic conditions to hydrolyze the amide bond, yielding the final product, 4-amino-N,N-dipropylbenzenesulfonamide.
Caption: Proposed two-step synthesis of the target compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrogen, and the terminal methyl groups of the propyl chains. ¹³C NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight, with the molecular ion peak [M]+ appearing at m/z 256.37.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the N-H stretching of the amino group (~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and the characteristic asymmetric and symmetric S=O stretching of the sulfonamide group (~1350 and ~1160 cm⁻¹).
Applications in Research and Drug Development
While specific data for 4-amino-N,N-dipropylbenzenesulfonamide is limited, its structural features suggest several potential areas of application.
Intermediate for Advanced Synthesis
The primary amino group on the aniline ring is a versatile chemical handle. It can be readily diazotized and converted into a wide range of other functional groups (e.g., halogens, hydroxyls, nitriles) via Sandmeyer or related reactions. This makes the title compound a valuable intermediate for building more complex molecules, including azo dyes or pharmaceutical candidates where the N,N-dipropylsulfonamide moiety is desired for tuning properties like lipophilicity and metabolic stability.
Potential Biological Activity
The benzenesulfonamide class is rich in biological activity.[1][3]
-
Antimicrobial Agents: Many sulfonamide drugs function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the N,N-disubstitution may alter this specific mechanism, new pyrimidine-benzenesulfonamide hybrids continue to be explored as potent antimicrobial agents against multidrug-resistant pathogens.[3]
-
Carbonic Anhydrase Inhibition: A primary sulfonamide group is generally considered essential for potent inhibition of carbonic anhydrase, as it coordinates to the catalytic zinc ion in the enzyme's active site. As a tertiary sulfonamide, 4-amino-N,N-dipropylbenzenesulfonamide is not expected to be a strong CA inhibitor via this classical binding mode. However, it could serve as a scaffold for designing inhibitors that target other regions of the enzyme or as a negative control in CA screening assays.
Example Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the purity of a synthesized batch of 4-amino-N,N-dipropylbenzenesulfonamide.
Objective: To determine the purity of the compound and identify any potential impurities from the synthesis.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized batch.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the blank (diluent), standard, and sample solutions.
-
Identify the retention time of the main peak corresponding to 4-amino-N,N-dipropylbenzenesulfonamide from the standard chromatogram.
-
Calculate the purity of the sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Caption: Workflow for HPLC purity analysis.
Conclusion
4-amino-N,N-dipropylbenzenesulfonamide is a structurally interesting tertiary sulfonamide. While it diverges from the classic primary sulfonamide pharmacophore, its true value may lie in its utility as a versatile chemical building block. The presence of both a reactive primary amine and a lipophilic N,N-dipropylsulfonamide tail makes it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. Further investigation is warranted to fully characterize its reactivity and explore the biological activities of its derivatives.
References
-
Gudžytė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2999. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available at: [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to 4-amino-N,N-dipropylbenzenesulfonamide: Nomenclature, Synthesis, and Characterization
Introduction
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, a precursor to sulfanilamide, this functional group has been extensively explored, leading to drugs for conditions ranging from glaucoma and epilepsy to cancer.[1][2][3] The sulfonamide moiety's ability to act as a zinc-binding group makes it a particularly effective inhibitor of metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][4] This guide provides an in-depth technical examination of a specific derivative, 4-amino-N,N-dipropylbenzenesulfonamide, intended for researchers and drug development professionals. We will deconstruct its formal nomenclature, present a robust synthetic protocol, detail methods for its structural characterization, and discuss its potential biological significance within the broader context of drug discovery.
IUPAC Nomenclature and Structural Analysis
A precise understanding of a molecule's structure begins with its systematic name. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to ensure every distinct compound has a unique and unambiguous name.
The name 4-amino-N,N-dipropylbenzenesulfonamide is broken down as follows:
-
Parent Hydride : The core structure is benzene .
-
Principal Characteristic Group : The highest priority functional group is the sulfonamide (-SO₂NH₂) attached to the benzene ring, making the parent structure a benzenesulfonamide . According to IUPAC rules, the carbon atom of the benzene ring attached to the sulfur atom is designated as position 1.
-
Substituents on the Parent Ring : An amino group (-NH₂) is attached to the benzene ring. Its position is indicated by the locant "4-", meaning it is at the para position relative to the sulfonamide group.
-
Substituents on the Sulfonamide Nitrogen : The sulfonamide nitrogen is substituted with two propyl groups (-CH₂CH₂CH₃). The "N,N-" prefix indicates that both propyl groups are attached directly to the nitrogen atom of the sulfonamide moiety. The prefix "di-" specifies that there are two identical propyl groups.
This systematic construction leads to the unambiguous name 4-amino-N,N-dipropylbenzenesulfonamide.
Caption: Retrosynthetic analysis for 4-amino-N,N-dipropylbenzenesulfonamide.
Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization checkpoints at each critical stage.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Causality: Acetanilide is used as the starting material to protect the amino group. Chlorosulfonic acid is a powerful reagent that introduces the -SO₂Cl group at the para position due to the ortho,para-directing effect of the activating acetamido group. [5][6]
-
Reagent Setup : In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a drying tube. Cool the flask in an ice bath.
-
Reaction : To the flask, add dry acetanilide (13.5 g, 0.1 mol). Slowly and with caution, add chlorosulfonic acid (35 mL, 0.5 mol) dropwise while maintaining the internal temperature below 10 °C.
-
Heating : After the addition is complete, remove the ice bath and gently heat the reaction mixture in a water bath at 60-70 °C for 2 hours until the evolution of HCl gas ceases.
-
Workup : Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation : The white precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid.
-
Drying : Dry the product under vacuum. The product is typically used in the next step without further purification. Yield: ~85-90%.
Step 2: Synthesis of 4-Acetamido-N,N-dipropylbenzenesulfonamide
Causality: The highly electrophilic sulfur of the sulfonyl chloride readily reacts with the nucleophilic nitrogen of dipropylamine to form the stable S-N bond of the sulfonamide.
-
Reagent Setup : In a 250 mL flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride (23.3 g, 0.1 mol) in 100 mL of a suitable solvent like dichloromethane or acetone.
-
Amine Addition : Cool the solution in an ice bath. Add dipropylamine (27.8 mL, 0.2 mol) dropwise. The second equivalent of the amine acts as a base to neutralize the HCl byproduct.
-
Reaction : Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Wash the reaction mixture with 1 M HCl (2 x 50 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the solid by recrystallization from an ethanol/water mixture to obtain pure 4-acetamido-N,N-dipropylbenzenesulfonamide.
Step 3: Hydrolysis to 4-amino-N,N-dipropylbenzenesulfonamide
Causality: Acid-catalyzed hydrolysis is a standard method for cleaving the amide protecting group to reveal the primary aromatic amine.
-
Reaction Setup : Suspend the purified protected sulfonamide (0.1 mol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).
-
Reflux : Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization : Cool the reaction mixture to room temperature and carefully neutralize by adding aqueous sodium hydroxide solution (e.g., 6 M) until the pH is ~8-9.
-
Extraction : Extract the product into a suitable organic solvent like ethyl acetate (3 x 75 mL).
-
Purification and Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The final product can be further purified by column chromatography or recrystallization to yield pure 4-amino-N,N-dipropylbenzenesulfonamide.
Structural Elucidation and Characterization
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a comprehensive structural fingerprint.
| Technique | Expected Data & Interpretation |
| ¹H NMR | Aromatic Protons : Two doublets in the δ 6.6-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the -NH₂ group will be more upfield than those ortho to the -SO₂NR₂ group. Alkyl Protons : A triplet around δ 3.1-3.3 ppm (α-CH₂), a multiplet around δ 1.5-1.7 ppm (β-CH₂), and a triplet around δ 0.8-1.0 ppm (γ-CH₃) for the n-propyl groups. Amine Protons : A broad singlet around δ 4.0-5.5 ppm for the -NH₂ protons. |
| ¹³C NMR | Aromatic Carbons : Four signals expected in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group (C4) and the carbon attached to the sulfonamide (C1) will be distinct. Alkyl Carbons : Three distinct signals for the propyl chains, typically around δ 50 ppm (α-C), δ 22 ppm (β-C), and δ 11 ppm (γ-C). |
| FT-IR (cm⁻¹) | N-H Stretch : Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine (-NH₂). S=O Stretch : Two strong absorption bands, typically at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) for the sulfonamide group. C-N Stretch : Around 1250-1350 cm⁻¹. Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (ESI+) | [M+H]⁺ Peak : A prominent peak at m/z = 257.13, corresponding to the protonated molecular ion (C₁₂H₂₁N₂O₂S⁺). |
Biological Context and Potential Applications
The 4-aminobenzenesulfonamide core is a privileged scaffold in drug discovery. Its primary utility stems from its role as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing enzymes. [1] Mechanism of Action as a Carbonic Anhydrase Inhibitor
The sulfonamide group (-SO₂NH₂) is isosteric and isoelectronic with the bicarbonate ion. In its deprotonated form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. [1]The N,N-dipropyl groups on the sulfonamide nitrogen in our target molecule would sterically block this traditional binding mode. However, N-substituted and even N,N-disubstituted sulfonamides can still exhibit inhibitory activity, though their binding modes may differ. [3]The "tail" of the inhibitor—in this case, the N,N-dipropyl groups—interacts with hydrophobic and hydrophilic residues within the active site cavity, which is crucial for determining the inhibitor's potency and isoform selectivity. [1]
Caption: Classic binding mode of a primary sulfonamide to the catalytic zinc ion.
The presence of the N,N-dipropyl groups increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially target intracellular CA isoforms or other non-CA targets. Given the wide range of biological activities reported for sulfonamide derivatives, 4-amino-N,N-dipropylbenzenesulfonamide serves as an interesting probe molecule for screening against various targets, including bacterial enzymes (as an antibacterial) or other metalloenzymes relevant to human disease. [1][3]
Conclusion
4-amino-N,N-dipropylbenzenesulfonamide is a molecule whose structure is systematically defined by IUPAC nomenclature. Its synthesis is achievable through a reliable, multi-step process involving protection, chlorosulfonation, amine coupling, and deprotection. The identity and purity of the final compound can be unequivocally confirmed using a standard suite of analytical techniques. While its specific biological activity is not yet defined in the literature, its structural relationship to a vast class of potent enzyme inhibitors, particularly those targeting carbonic anhydrases, marks it as a compound of significant interest for further investigation in drug discovery and chemical biology research.
References
- MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
- Gudžytė, G., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available at: [Link]
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. Available at: [Link]
-
PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. Available at: [Link]
-
Vaitkienė, P., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
- Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide.
-
Tan, Y.-H., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). IUPAC Nomenclature of Substituted Benzenes. YouTube. Available at: [Link]
-
Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Sultani, A. H. H., et al. (2019). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]
-
PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Available at: [Link]
-
Chemistry LibreTexts. (2019). Nomenclature of Benzene Derivatives. Available at: [Link]
-
University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link]
- Google Patents. (2021). Benzenesulfonamide derivatives and uses thereof.
-
Khan Academy. Naming benzene derivatives introduction. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]
-
ChemBK. 4-aminobenzenesulfonamide. Available at: [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
The Sulfonamide Scaffold: A Privileged Motif Driving Therapeutic Innovation from Antibacterials to Modern Targeted Therapies
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Chemical Moiety
The sulfonamide functional group (-S(=O)₂-NH-), a deceptively simple arrangement of sulfur, oxygen, and nitrogen, represents one of the most impactful and versatile scaffolds in the history of medicinal chemistry. First introduced to medicine as the antibacterial agent Prontosil in the 1930s, sulfonamides were the first class of broadly effective systemic antimicrobials, heralding the dawn of the antibiotic era and saving countless lives before the widespread availability of penicillin.[1] While their role in combating bacterial infections has evolved in the face of resistance, the sulfonamide moiety has demonstrated remarkable adaptability. Its unique physicochemical properties have allowed it to be incorporated into a vast and diverse array of therapeutic agents, targeting fundamental biological processes far beyond bacterial metabolism.[2][3]
This technical guide provides a comprehensive literature review of sulfonamide derivatives, moving beyond a historical perspective to offer researchers and drug development professionals a deep dive into the mechanistic underpinnings, structure-activity relationships (SAR), and practical applications of this "privileged" chemical structure. We will explore its foundational role as an antibacterial, the molecular basis of resistance, and its highly successful repurposing in modern drug design for indications including cancer, inflammation, viral infections, and glaucoma.
The Foundational Mechanism: Inhibition of Folate Biosynthesis
The classical antibacterial action of sulfonamides is a textbook example of antimetabolite theory. Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[1] Folate is a critical precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. The key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.
Due to their striking structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[4][5] They occupy the PABA-binding site on the enzyme, leading to the formation of a non-functional dihydropteroate analog. This effectively halts the folate synthesis cascade, leading to a depletion of essential downstream metabolites. This cessation of nucleic acid synthesis prevents bacterial replication, rendering sulfonamides bacteriostatic agents.[4][6] The combination with trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), often results in a synergistic and bactericidal effect.[6][7]
Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.
Molecular Mechanisms of Resistance
The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. The primary mechanisms are:
-
Mutations in the Target Enzyme: The most common mechanism involves point mutations in the bacterial folP gene, which encodes DHPS.[4][8] These mutations alter the active site of the enzyme, reducing its binding affinity for sulfonamides while largely maintaining its affinity for the natural substrate, PABA.[9] This selective disadvantage for the inhibitor allows the bacterium to continue folate synthesis even in the presence of the drug.
-
Acquisition of Resistant DHPS Genes: Bacteria can acquire foreign, drug-insensitive DHPS genes, often located on mobile genetic elements like plasmids.[8][10] These acquired genes, such as sul1, sul2, and sul3, produce alternative DHPS enzymes that are not inhibited by sulfonamides, providing a bypass for the metabolic block.[10]
The Sulfonamide Scaffold Reimagined: A Multitude of Therapeutic Targets
The true genius of the sulfonamide scaffold lies in its ability to be tailored to interact with a diverse range of protein targets, far beyond DHPS. This versatility has cemented its status as a "privileged scaffold" in drug discovery.
Carbonic Anhydrase Inhibition: From Diuretics to Anticancer and Anti-glaucoma Agents
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] They are crucial for processes like pH regulation, fluid balance, and CO₂ transport.[11] The deprotonated sulfonamide nitrogen (-SO₂NH⁻) acts as a potent zinc-binding group, mimicking the transition state of the native reaction and anchoring the inhibitor within the enzyme's active site.[12][13] This interaction is further stabilized by a network of hydrogen bonds with active site residues, such as the conserved Thr199.[13][14]
-
Anti-glaucoma Agents: Inhibition of CA isoform II (CA-II) in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[14] This is the mechanism of action for topical sulfonamides like dorzolamide and brinzolamide .
-
Diuretics: Agents like acetazolamide and hydrochlorothiazide inhibit CAs in the renal tubules, leading to increased excretion of bicarbonate, sodium, and water.[4]
-
Anticancer Agents: Tumor-associated isoforms, particularly CA-IX and CA-XII, are overexpressed in many hypoxic tumors. They help maintain the alkaline intracellular pH and acidic extracellular pH that are favorable for tumor growth, invasion, and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[11]
Caption: Sulfonamide coordinating the Zn²⁺ ion in the carbonic anhydrase active site.
COX-2 Inhibition: A Safer Class of Anti-inflammatory Drugs
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While the COX-1 isoform is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced at sites of inflammation.[15] Non-selective NSAIDs inhibit both isoforms, leading to the risk of gastrointestinal side effects.
Sulfonamide-containing drugs like celecoxib were designed as selective COX-2 inhibitors.[16] The bulky sulfonamide group is able to fit into a larger, more flexible hydrophobic side pocket present in the active site of COX-2, but not in COX-1.[3][15] This structural difference allows for selective binding and inhibition of COX-2, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastric injury compared to non-selective NSAIDs.[17][18]
HIV Protease Inhibition: A Cornerstone of Antiretroviral Therapy
HIV-1 protease is an aspartic protease essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins.[16] Inhibition of this enzyme results in the production of immature, non-infectious virions.[1] Several potent HIV protease inhibitors incorporate a sulfonamide moiety. In drugs like amprenavir and its prodrug fosamprenavir , the sulfonamide group is not directly involved in mimicking the transition state but plays a crucial role in making extensive hydrogen bond and van der Waals contacts within the enzyme's active site.[1][19] It enhances binding affinity and contributes to the overall pharmacological profile, including improved aqueous solubility and oral bioavailability.[19][20]
Structure-Activity Relationships (SAR): Tailoring the Scaffold for Selectivity and Potency
The success of sulfonamide derivatives across different target classes is a direct result of understanding their structure-activity relationships.
-
Antibacterial (DHPS Inhibitors): For optimal DHPS inhibition, an unsubstituted aromatic amine (at the N4 position) is crucial to mimic PABA.[10] Substitutions on the sulfonamide nitrogen (N1) with various heterocyclic rings can modulate physicochemical properties like pKa and solubility, which in turn affects potency and pharmacokinetics.[11]
-
Carbonic Anhydrase Inhibitors: The primary sulfonamide group (-SO₂NH₂) is the essential zinc-binding pharmacophore.[1] SAR studies have shown that attaching various aromatic or heterocyclic rings to this group can exploit differences in the size and chemical nature of the active site cavities among the 15 human CA isoforms, leading to isoform-selective inhibitors.[2][12] The "tail approach," which involves adding moieties that extend out of the active site to interact with surface residues, has been particularly successful in achieving selectivity.[17]
-
COX-2 Inhibitors: The key to COX-2 selectivity is the presence of a group, like the SO₂Me or SO₂NH₂ on one of the aryl rings of a 1,2-diarylheterocycle template (e.g., celecoxib).[6] This group fits into the specific side pocket of the COX-2 active site. Modifications to the heterocyclic core and the other aryl ring can fine-tune potency and pharmacokinetic properties.[6]
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory potency of various benzenesulfonamide derivatives against four human carbonic anhydrase isoforms, illustrating the impact of structural modifications on activity and selectivity.
| Compound | R¹ Group | R² Group | R³ Group | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IV (Kᵢ, nM) | CA XII (Kᵢ, nM) |
| 1 | C₆H₅ | - | - | 95.3 | 98.4 | 2854.4 | 65.4 |
| 5 | Furan | - | - | 68.4 | 62.8 | 1584.5 | 55.4 |
| 18 | C₆H₅ | CH₂CH₃ | CH₂CH₃ | 786.6 | 8.3 | 4147.5 | 43.9 |
| 27 | C₆H₅ | CH₂C₆H₅ | CH₂C₆H₅ | 692.3 | 559.2 | 4640.8 | 302.5 |
| 33 | 2-Naphthyl | (CH₂)₅CH₃ | (CH₂)₅CH₃ | 541.4 | 4562.9 | >10000 | 61.7 |
| 35 | Furan | (CH₂)₂C₆H₅ | (CH₂)₂CN | 300.8 | 73.2 | 457.4 | 75.5 |
| Data adapted from an extensive SAR study on three-tailed benzenesulfonamides.[17] |
This data highlights how modifying the "tails" (R¹, R², R³) extending from the core benzenesulfonamide scaffold dramatically alters the inhibition profile. For instance, compound 18 is a potent and highly selective inhibitor of CA-II (Kᵢ = 8.3 nM) over CA-I, while compound 33 shows the opposite trend, being a much weaker inhibitor of CA-II but retaining potency against CA-XII.[17]
Experimental Protocols
Synthesis Workflow: Preparation of Sulfanilamide from Aniline
This multi-step synthesis is a classic undergraduate and industrial process that illustrates key aromatic chemistry reactions.[7][21]
Caption: Multi-step synthesis workflow for sulfanilamide from aniline.
Detailed Step-by-Step Methodology:
-
Step 1: Protection of the Amino Group (Acetanilide Formation) [7]
-
Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.
-
Prepare a solution of 1 g of sodium acetate in 6 mL of water.
-
To the aniline solution, add 1.2 mL of acetic anhydride with stirring. Immediately add the sodium acetate solution.
-
Stir the mixture vigorously and cool in an ice bath to precipitate the product.
-
Collect the crude acetanilide by vacuum filtration and dry it completely. The amino group is protected as an acetamide to prevent side reactions and to moderate its activating effect in the next step.
-
-
Step 2: Chlorosulfonation (p-Acetamidobenzenesulfonyl Chloride Formation) [7]
-
Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform in a fume hood with appropriate personal protective equipment.
-
Place 0.5 g of dry acetanilide in a dry 25 mL Erlenmeyer flask.
-
Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipet.
-
Once the initial reaction subsides, heat the mixture in a hot water bath for 10 minutes to complete the electrophilic aromatic substitution.
-
Slowly and cautiously pipet the reaction mixture into 7 mL of crushed ice/water with stirring.
-
Collect the solid p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.
-
-
Step 3: Ammonolysis (p-Acetamidobenzenesulfonamide Formation) [22]
-
Transfer the moist sulfonyl chloride from the previous step to a flask.
-
Add 2 mL of concentrated aqueous ammonia and heat the mixture in a hot water bath for 10 minutes.
-
Cool the mixture in an ice bath.
-
Collect the resulting p-acetamidobenzenesulfonamide by vacuum filtration.
-
-
Step 4: Deprotection (Hydrolysis to Sulfanilamide) [7][22]
-
Transfer the moist solid from Step 3 to a flask and add 0.5 mL of concentrated HCl and 1 mL of water.
-
Boil the mixture gently until the solid dissolves, then continue heating for an additional 10 minutes to ensure complete hydrolysis of the amide.
-
Cool the solution to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate portion-wise until the solution is neutral to pH paper. This neutralizes the HCl and precipitates the free amine.
-
Cool the mixture in an ice bath to maximize precipitation and collect the final product, sulfanilamide, by vacuum filtration.
-
The product can be purified by recrystallization from hot water or ethanol.
-
Biological Assay: Carbonic Anhydrase Inhibition by Stopped-Flow Spectroscopy
This protocol describes a robust method for measuring CA activity and its inhibition, based on monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂.[9][14][19]
Principle: A stopped-flow instrument rapidly mixes two solutions: one containing a CO₂-saturated buffer and the other containing the enzyme (CA), a pH indicator, and the inhibitor being tested. The enzyme catalyzes the reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻. The resulting change in proton concentration causes a rapid change in the absorbance or fluorescence of the pH indicator, which is monitored over time. The rate of this change is proportional to the CA activity.
Materials & Reagents:
-
Purified human carbonic anhydrase (e.g., hCA-II)
-
Stopped-flow spectrophotometer/spectrofluorometer
-
Buffer A: 20 mM HEPES, pH 7.5
-
Buffer B: 20 mM HEPES, pH 7.5, saturated with CO₂ gas
-
pH Indicator: e.g., Pyranine (fluorescent) or Phenol Red (absorbance)
-
Sulfonamide inhibitor stock solution (in DMSO)
-
Control: DMSO (vehicle)
Step-by-Step Procedure: [14][19]
-
Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C). Set the spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., excitation at ~450 nm, emission at ~510 nm for pyranine).
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in Buffer A at a known concentration (e.g., 10 nM hCA-II).
-
Prepare a series of dilutions of the sulfonamide inhibitor in the enzyme solution. Ensure the final DMSO concentration is constant across all samples (typically ≤1%). Prepare a vehicle control containing only DMSO.
-
Prepare the substrate solution by bubbling CO₂ gas through Buffer A until saturation.
-
-
Uninhibited (Control) Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme/DMSO solution (containing the pH indicator).
-
Load the second syringe with the CO₂-saturated buffer.
-
Initiate the mixing. The instrument will rapidly inject and mix equal volumes of the two solutions, and data acquisition (fluorescence/absorbance vs. time) will begin.
-
Record the kinetic trace for several seconds. The initial slope of this trace is proportional to the initial velocity (V₀) of the uninhibited enzyme.
-
-
Inhibited Measurements:
-
Clean the syringes and repeat Step 3 using the enzyme solutions containing different concentrations of the sulfonamide inhibitor.
-
Acquire kinetic traces for each inhibitor concentration. The initial slopes will decrease as the inhibitor concentration increases.
-
-
Data Analysis:
-
Calculate the initial velocity (V) for each trace from the initial linear portion of the curve.
-
Plot the percentage of remaining enzyme activity ([V/V₀] * 100) against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion and Future Perspectives
From its revolutionary beginnings as the first synthetic antibacterial agent to its current status as a versatile scaffold in targeted therapies, the sulfonamide moiety has demonstrated unparalleled longevity and adaptability in medicinal chemistry. Its ability to engage in key interactions—notably as a potent zinc-binding group and a versatile hydrogen bond donor/acceptor—has enabled its application against a wide spectrum of biological targets. The extensive body of research on sulfonamide SAR provides a robust foundation for the rational design of new derivatives with enhanced potency and selectivity.
Future research will likely focus on exploiting this scaffold to develop highly selective inhibitors for novel targets, particularly in oncology and infectious diseases where isoform or species selectivity is paramount to minimizing off-target effects. The continued exploration of new synthetic methodologies will further expand the chemical space accessible to medicinal chemists, ensuring that the sulfonamide story—a tale of a simple structure with extraordinary therapeutic impact—will continue for decades to come.
References
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. J Chem, 0, 1–4.
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Unknown Author. (n.d.). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
-
Eldehna, W. M., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(8), 3788–3797. Available at: [Link]
-
Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 21(8), 1365-1378. Available at: [Link]
-
Carradori, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(7), 719-741. Available at: [Link]
-
Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Retrieved January 27, 2026, from [Link]
-
Anderson, R. E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 179. Available at: [Link]
-
Venkatesan, K., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Research. Available at: [Link]
-
Cihlar, T., & Perelson, A. S. (2001). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV clinical trials, 2(3), 195-212. Available at: [Link]
-
Maresca, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3220. Available at: [Link]
-
Berglund, F., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved January 27, 2026, from [Link]
-
Williamson, K.L. (1994). Synthesis of Sulfanilamide from Aniline. In Macroscale and Microscale Organic Experiments. Docsity. Available at: [Link]
-
Siyal, F. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1228492. Available at: [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved January 27, 2026, from [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. Available at: [Link]
-
Unknown Author. (2021). (PDF) synthesis of sulfanilamide. ResearchGate. Available at: [Link]
-
Brown, A. G. (2016). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 8(11), 1215-1217. Available at: [Link]
-
Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Available at: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
-
De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 446-451. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved January 27, 2026, from [Link]
-
Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Retrieved January 27, 2026, from [Link]
Sources
- 1. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii [mdpi.com]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. docsity.com [docsity.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 20. ingentaconnect.com [ingentaconnect.com]
- 21. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]
- 22. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
An In-depth Technical Guide to the Homologs and Analogs of 4-amino-N,N-dipropylbenzenesulfonamide: Synthesis, Characterization, and Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative with potential for diverse pharmacological applications. This document outlines the synthesis, purification, and characterization of the core compound and its structurally related homologs and analogs. By delving into the nuances of their structure-activity relationships (SAR), this guide aims to equip researchers with the foundational knowledge to explore and optimize this chemical scaffold for therapeutic development. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and reliability in experimental outcomes.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, having given rise to a wide array of therapeutic agents since its discovery.[1] From their initial breakthrough as antimicrobial agents to their current applications in treating conditions like diabetes, hypertension, and cancer, sulfonamides are a testament to the power of chemical scaffolding in drug design.[1][2][3] The versatility of the sulfonamide moiety lies in its ability to be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, member of this class: 4-amino-N,N-dipropylbenzenesulfonamide, and its derivatives. Understanding the synthesis and biological activity of its homologs and analogs is crucial for unlocking their full therapeutic potential.
The Core Moiety: 4-amino-N,N-dipropylbenzenesulfonamide
The core structure of 4-amino-N,N-dipropylbenzenesulfonamide combines the key features of the pharmacologically significant 4-aminobenzenesulfonamide backbone with N,N-dipropyl substitution on the sulfonamide nitrogen. This substitution is anticipated to significantly influence the compound's lipophilicity, membrane permeability, and protein-binding characteristics compared to its unsubstituted or less substituted counterparts.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₂H₂₀N₂O₂S | Based on chemical structure |
| Molecular Weight | 256.36 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for sulfonamide compounds[4] |
| Solubility | Low in water; Soluble in organic solvents (e.g., acetone, ethanol, DMSO) | The N,N-dipropyl groups increase lipophilicity compared to 4-aminobenzenesulfonamide, which has a water solubility of 7.5 g/L at 25°C[4] |
| pKa | The amino group (NH₂) will be basic, while the sulfonamide hydrogen is absent, making it non-acidic. | The pKa of the amino group in similar structures is typically around 2-4. |
Synthesis of 4-amino-N,N-dipropylbenzenesulfonamide and its Derivatives
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide can be approached through a well-established synthetic route for sulfonamides, starting from acetanilide. This multi-step process involves protection of the aniline nitrogen, sulfonation, chlorination, and subsequent amination, followed by deprotection.
General Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway:
Caption: Proposed synthetic workflow for 4-amino-N,N-dipropylbenzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of p-Acetamidobenzenesulfonyl chloride [5]
-
Reaction Setup: In a fume hood, carefully add dry acetanilide (1 equivalent) in portions to an excess of chlorosulfonic acid (at least 5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent HCl gas. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Execution: After the initial addition, the reaction mixture is gently heated to 60-70°C for 2-3 hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice with vigorous stirring. The precipitated p-acetamidobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-Acetamido-N,N-dipropylbenzenesulfonamide
-
Reaction Setup: Dissolve the crude p-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). In a separate flask, dissolve dipropylamine (2.2 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.
-
Reaction Execution: Slowly add the sulfonyl chloride solution to the amine solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected sulfonamide.
Step 3: Synthesis of 4-Amino-N,N-dipropylbenzenesulfonamide (Deprotection)
-
Reaction Setup: The 4-acetamido-N,N-dipropylbenzenesulfonamide is refluxed in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH).
-
Reaction Execution: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: If acidic hydrolysis is used, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the product. If basic hydrolysis is used, the mixture is cooled and neutralized with an acid (e.g., HCl). The crude product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
Homologs and Analogs: Exploring Chemical Space
The exploration of homologs and analogs is a critical step in SAR studies. By systematically modifying the core structure, researchers can probe the effects of size, shape, and electronic properties on biological activity.
Defining Homologs and Analogs
-
Homologs: In the context of 4-amino-N,N-dipropylbenzenesulfonamide, homologs would involve systematically varying the length of the N-alkyl chains. For example, replacing the propyl groups with ethyl, butyl, or pentyl groups.
-
Analogs: Analogs involve more substantial structural modifications. This could include:
-
Positional Isomers: Moving the amino group from the para (4-position) to the meta (3-position) or ortho (2-position) of the benzene ring.
-
Substitution on the Aromatic Ring: Introducing other substituents (e.g., halogens, alkyl, or alkoxy groups) onto the benzene ring.
-
Modification of the Amino Group: N-alkylation or N-acylation of the 4-amino group.
-
Cyclic Analogs: Replacing the N,N-dipropyl groups with a cyclic amine, such as piperidine or morpholine.
-
Synthetic Strategies for Analogs and Homologs
The general synthetic workflow described above can be adapted to synthesize a wide range of homologs and analogs. The key modification would be in Step 2, where different primary or secondary amines are used to react with the p-acetamidobenzenesulfonyl chloride intermediate.
Caption: Synthesis of homologs and analogs from a common intermediate.
Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for 4-amino-N,N-dipropylbenzenesulfonamide |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons (two doublets), the propyl groups (triplet, sextet, triplet), and the amino group (a broad singlet). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Peaks for the aromatic carbons and the three distinct carbons of the propyl groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H stretching (amino group), S=O stretching (sulfonamide), and C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Structure-Activity Relationship (SAR) Insights
While specific biological data for 4-amino-N,N-dipropylbenzenesulfonamide is lacking, we can infer potential SAR trends from studies on related benzenesulfonamide derivatives.[6][7] For instance, many sulfonamides are known to be inhibitors of carbonic anhydrases (CAs).[6] The binding affinity of these compounds to CA isoforms can be influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.[6]
Hypothetical SAR for Carbonic Anhydrase Inhibition
The following diagram illustrates a hypothetical SAR based on the general understanding of sulfonamide-based CA inhibitors.
Caption: Key structural features for SAR exploration.
-
N-Alkyl Groups: Increasing the length of the alkyl chains (homologs) will increase lipophilicity. This may enhance membrane permeability but could also lead to non-specific binding or reduced solubility. The steric bulk of the N,N-dipropyl groups will likely influence how the molecule fits into a target's binding site.
-
4-Amino Group: This group is a key polar feature. Its presence and position are often crucial for activity in many sulfonamide drugs. Modifications at this site, such as acylation or alkylation, would significantly alter the electronic and steric properties of the molecule.
-
Aromatic Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the acidity of the sulfonamide (if a proton is present) and influence pi-pi stacking or other interactions with the target protein.
Potential Therapeutic Applications
Given the broad range of activities exhibited by sulfonamides, derivatives of 4-amino-N,N-dipropylbenzenesulfonamide could be investigated for several therapeutic applications:
-
Antimicrobial Agents: While resistance is an issue, novel sulfonamides are still of interest.
-
Carbonic Anhydrase Inhibitors: For use as diuretics, anti-glaucoma agents, or anti-cancer agents.[1]
-
Kinase Inhibitors: The benzenesulfonamide scaffold is present in some kinase inhibitors.
-
Antiviral Agents: Certain sulfonamides have shown antiviral activity.[1]
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and exploration of 4-amino-N,N-dipropylbenzenesulfonamide and its homologs and analogs. By following the detailed protocols and considering the outlined SAR principles, researchers can systematically investigate this chemical space. The versatility of the sulfonamide scaffold, combined with the specific structural features of the title compound, presents a promising starting point for the development of novel therapeutic agents. The self-validating nature of the described experimental workflows is intended to ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development.
References
-
Eglė, K., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2943. Available at: [Link]
-
Al-Azzawi, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. Available at: [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cleveland Clinic. (2022). Sulfonamides. Retrieved from [Link]
-
Li, Y., et al. (2022). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 243, 114777. Available at: [Link]
-
Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. Available at: [Link]
- 孔祥文, et al. (2016). Synthetic method of p-aminobenzenesulfonamide. CN105237446A.
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Ali, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1224, 129125. Available at: [Link]
-
Romero, A. H., & Delgado, J. A. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 12(1), 1-21. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
De Luca, L., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1350-1360. Available at: [Link]
-
De Luca, L., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1350-1360. Available at: [Link]
-
Husein, D. H., & Al-Shemary, H. A. (2018). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 2(2), 113-119. Available at: [Link]
-
Uddin, M. S., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Chemical Reviews, 5(2), 131-146. Available at: [Link]
-
Hilaris Publisher. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]
-
Tang, W., et al. (2019). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Journal of Medicinal Chemistry, 62(21), 9471-9485. Available at: [Link]
-
Kele, P., et al. (2009). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society, 131(4), 1504-1510. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]
-
Ridley, R. G., et al. (2000). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 44(9), 2415-2423. Available at: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Technical Guide to the Historical Context of Benzenesulfonamide Research: The Case of Probenecid
This in-depth technical guide explores the historical context of research into a significant class of compounds characterized by the benzenesulfonamide scaffold. Due to the limited specific historical data on 4-amino-N,N-dipropylbenzenesulfonamide, this paper will focus on the rich history of a closely related and medically important analogue, Probenecid (4-(dipropylsulfamoyl)benzoic acid). The journey of Probenecid from its synthesis to its established and emerging clinical applications provides a compelling narrative of serendipity, targeted research, and evolving understanding of physiological transport mechanisms. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by not only detailing the past but also highlighting the enduring relevance of this chemical class.
The Genesis of Sulfonamides: A New Era in Chemotherapy
The story of benzenesulfonamides as therapeutic agents begins not with the complex N,N-dipropyl substituted compounds, but with a simpler, yet revolutionary molecule. The discovery of the antibacterial activity of Prontosil in 1932 marked a pivotal moment in medicine, heralding the dawn of the antibiotic age.[1] Prontosil, a sulfonamide-containing dye, was found to be effective against bacterial infections, and subsequent research revealed that its active metabolite in the body was sulfanilamide, a primary benzenesulfonamide. This discovery unlocked a vast field of chemical synthesis and pharmacological investigation, as researchers began to explore the therapeutic potential of various substituted benzenesulfonamides.[1]
The early focus of sulfonamide research was overwhelmingly on their antimicrobial properties. However, the broad biological activities exhibited by this class of compounds soon became apparent, leading to the development of diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[1] This diversification of research laid the groundwork for the later discovery of compounds like Probenecid, which, while not an antibiotic, possessed a unique and valuable pharmacological profile.
The Birth of Probenecid: A Tale of Wartime Necessity and Scientific Ingenuity
The development of Probenecid is a classic example of how pressing societal needs can drive scientific innovation. During World War II, penicillin was a life-saving antibiotic, but its supply was severely limited.[2] A major challenge was its rapid excretion by the kidneys, which necessitated frequent and high doses to maintain therapeutic concentrations. To address this, a concerted effort was made to find a compound that could block the renal excretion of penicillin, thereby extending its duration of action.
This research led to the synthesis of Probenecid in 1949 by Miller, Ziegler, and Sprague.[3] The rationale behind its design was to create a molecule that would compete with penicillin for the organic anion transporters (OATs) in the renal tubules, which are responsible for its secretion into the urine.[2][4] By competitively inhibiting these transporters, Probenecid effectively "trapped" penicillin in the bloodstream, allowing for lower and less frequent dosing.[2]
The success of Probenecid in this endeavor was a significant contribution to the war effort and solidified the therapeutic principle of modulating renal transport to enhance drug efficacy.
A Fortuitous Discovery: The Uricosuric Effect of Probenecid
While initially developed as an adjunct to penicillin therapy, a serendipitous observation during clinical use revealed another crucial property of Probenecid. Researchers noticed that patients receiving the drug exhibited increased excretion of uric acid in their urine. This uricosuric effect was a significant finding, as elevated uric acid levels are the underlying cause of gout, a painful inflammatory arthritis.
Subsequent investigations confirmed that Probenecid inhibits the reabsorption of uric acid in the renal tubules, primarily by targeting the urate transporter 1 (URAT1).[4] This dual mechanism of action—inhibiting both the secretion of drugs like penicillin and the reabsorption of uric acid—demonstrated the compound's complex interaction with renal transport physiology. The discovery of its uricosuric properties led to the approval of Probenecid for the treatment of gout in 1951, a clinical application that remains relevant today.[5]
Elucidating the Mechanism of Action: A Window into Renal Physiology
The study of Probenecid has been instrumental in advancing our understanding of renal transport mechanisms. Its ability to interact with multiple transporters, including OATs and URAT1, has made it a valuable pharmacological tool for dissecting the complex processes of renal secretion and reabsorption.
The following diagram illustrates the key interactions of Probenecid within the renal proximal tubule:
Caption: Probenecid's mechanism of action in the renal tubule.
This targeted inhibition of specific transporters underscores the importance of the benzenesulfonamide scaffold in designing molecules that can modulate biological transport systems.
Modern Research and Future Directions
While Probenecid is a well-established drug, research into its properties and potential new applications continues. Recent studies have explored its effects on other transporters and its potential role in neuroinflammation and as an adjuvant to increase the bioavailability of drugs in the central nervous system.[3]
The historical journey of Probenecid, from a penicillin-extender to a gout treatment and a tool for physiological research, highlights the enduring value of the benzenesulfonamide chemical class. The principles learned from its development continue to inform modern drug discovery, particularly in the design of molecules that target transport proteins.
Experimental Protocols
The foundational research on Probenecid involved classic pharmacological and physiological techniques. Below are generalized protocols representative of the types of experiments that would have been conducted to characterize its activity.
In Vivo Model of Penicillin Clearance
Objective: To determine the effect of Probenecid on the plasma concentration and clearance of penicillin in an animal model (e.g., rabbit or dog).
Methodology:
-
Animal Preparation: Healthy adult animals are fasted overnight with free access to water.
-
Baseline Penicillin Administration: A single intravenous (IV) dose of penicillin is administered.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) post-penicillin administration.
-
Probenecid Administration: After a washout period, the same animals are administered an oral or IV dose of Probenecid.
-
Repeat Penicillin Administration: Following Probenecid administration, the same dose of penicillin is administered IV.
-
Repeat Blood Sampling: Blood samples are collected at the same time intervals as in step 3.
-
Analysis: Plasma is separated from blood samples, and penicillin concentrations are determined using a validated analytical method (e.g., microbiological assay or HPLC).
-
Data Interpretation: The plasma concentration-time curves for penicillin with and without Probenecid are compared. A significant increase in the area under the curve (AUC) and a decrease in the clearance of penicillin in the presence of Probenecid would indicate inhibition of renal excretion.
In Vivo Model of Uricosuric Activity
Objective: To assess the effect of Probenecid on the urinary excretion of uric acid in an animal model.
Methodology:
-
Animal Acclimation: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Baseline Urine Collection: A 24-hour urine sample is collected to determine the baseline uric acid excretion.
-
Probenecid Administration: A daily oral dose of Probenecid is administered for a set period (e.g., 3-5 days).
-
Urine Collection during Treatment: 24-hour urine samples are collected throughout the treatment period.
-
Analysis: The volume of each 24-hour urine sample is recorded, and the concentration of uric acid is measured using a suitable analytical method (e.g., colorimetric assay or HPLC).
-
Data Interpretation: A significant increase in the total amount of uric acid excreted per 24 hours during Probenecid treatment compared to the baseline period would demonstrate its uricosuric effect.
Data Presentation
The following table summarizes the key historical milestones in the research and development of Probenecid.
| Year | Milestone | Significance |
| 1932 | Discovery of Prontosil's antibacterial activity | Initiated the era of sulfonamide drug research.[1] |
| 1949 | Synthesis of Probenecid | Developed to inhibit renal excretion of penicillin.[3] |
| WWII | Use of Probenecid with Penicillin | Extended the limited supplies of penicillin.[2] |
| 1951 | FDA Approval for Gout | Based on the discovery of its uricosuric effect.[5] |
| 1950s-Present | Mechanistic Studies | Elucidated its role in inhibiting OATs and URAT1.[4] |
| 2000s-Present | Exploration of New Applications | Investigating roles in neuroinflammation and as a CNS drug adjuvant.[3] |
Conclusion
The historical context of 4-amino-N,N-dipropylbenzenesulfonamide research is best understood through the lens of its close and historically significant relative, Probenecid. The story of Probenecid is a testament to the power of chemical synthesis guided by physiological understanding, and the importance of serendipitous observation in scientific discovery. From its origins in the exigencies of war to its long-standing role in the management of gout, Probenecid has not only provided significant therapeutic benefit but has also served as a critical tool for unraveling the complexities of renal transport. The enduring legacy of the benzenesulfonamide scaffold, exemplified by Probenecid, continues to inspire the development of new therapeutic agents that target the intricate transport systems of the human body.
References
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
Probenecid - LiverTox - NCBI Bookshelf. National Institutes of Health. [Link]
-
Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. MDPI. [Link]
-
Probenecid - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Probenecid? - Patsnap Synapse. Patsnap. [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probenecid - Wikipedia [en.wikipedia.org]
- 3. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Theoretical and Computational Modeling Guide to 4-amino-N,N-dipropylbenzenesulfonamide
This in-depth technical guide provides a comprehensive overview of the theoretical and computational modeling of 4-amino-N,N-dipropylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document offers a structured approach to understanding the molecule's electronic properties, predicting its interactions with biological targets, and simulating its dynamic behavior in a physiological environment.
Introduction
4-amino-N,N-dipropylbenzenesulfonamide is a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] A notable structurally related compound is Probenecid, which functions as a uricosuric agent by inhibiting organic anion transporters (OATs) in the kidneys.[2][3][4][5] This structural similarity suggests that 4-amino-N,N-dipropylbenzenesulfonamide may also interact with similar biological targets.
Theoretical modeling provides a powerful and cost-effective approach to investigate the physicochemical properties and potential biological activity of molecules like 4-amino-N,N-dipropylbenzenesulfonamide before undertaking extensive experimental studies. This guide will detail the application of three core computational techniques: Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.
Part 1: Molecular Properties and Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.[6]
Rationale for DFT Analysis
Understanding the electronic properties of 4-amino-N,N-dipropylbenzenesulfonamide is the first step in its theoretical characterization. The distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) surface provide critical insights into the molecule's reactivity, stability, and potential interaction sites for biological receptors. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity.[6]
Step-by-Step DFT Protocol
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of 4-amino-N,N-dipropylbenzenesulfonamide using a molecular builder such as Avogadro or GaussView.
-
Perform an initial geometry optimization using a computationally less expensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Employ a DFT functional, such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.[6]
-
Use a suitable basis set, for example, 6-311G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution.[6]
-
Perform a full geometry optimization without any symmetry constraints.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Determine the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Generate the Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Expected Quantitative Data
| Property | Predicted Value | Significance |
| Optimized Ground State Energy | (Value in Hartrees) | Thermodynamic stability of the molecule. |
| HOMO Energy | (Value in eV) | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | (Value in eV) | Energy of the lowest unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Energy Gap | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | (Value in Debye) | Measure of the molecule's overall polarity. |
Part 2: Predicting Binding Affinity and Pose with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Rationale for Molecular Docking
Given the structural similarity of 4-amino-N,N-dipropylbenzenesulfonamide to Probenecid, a known inhibitor of organic anion transporters, it is logical to investigate its potential interaction with these proteins.[4] Carbonic anhydrases are another common target for sulfonamides and represent a valuable secondary target for investigation.[1] Molecular docking can provide insights into whether and how 4-amino-N,N-dipropylbenzenesulfonamide might bind to the active sites of these proteins.
Step-by-Step Molecular Docking Protocol
-
Ligand Preparation:
-
Use the DFT-optimized structure of 4-amino-N,N-dipropylbenzenesulfonamide.
-
Assign appropriate atom types and charges using a force field like Gasteiger.
-
Define the rotatable bonds.
-
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., a human organic anion transporter or a carbonic anhydrase isoform) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate charges.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through literature information.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Perform the docking simulation, allowing for flexibility of the ligand and potentially key residues in the protein's active site.
-
Generate a set of possible binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies (docking scores). The more negative the binding energy, the stronger the predicted interaction.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
Mandatory Visualization: Docking Workflow
Caption: General workflow for a molecular dynamics simulation.
Conclusion
This technical guide has outlined a comprehensive theoretical modeling workflow for the characterization of 4-amino-N,N-dipropylbenzenesulfonamide. By integrating Density Functional Theory, Molecular Docking, and Molecular Dynamics simulations, researchers can gain significant insights into the molecule's electronic structure, potential biological targets, and the dynamics of its interactions. This multi-faceted computational approach is invaluable for guiding further experimental studies and accelerating the drug discovery and development process. The protocols described herein are designed to be self-validating, with each step building upon and confirming the results of the previous one, ensuring a high degree of scientific integrity.
References
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023-02-28). Available at: [Link]
-
Probenecid | C13H19NO4S | CID 4911 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Surface and biological activity of N-(((dimethoxybenzylidene)amino)propyl)-N,N-dimethylalkyl-1-ammonium derivatives as cationic surfactants | Request PDF - ResearchGate. Available at: [Link]
-
Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PubMed. (2020-05-22). National Center for Biotechnology Information. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
-
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity | The Journal of Physical Chemistry B - ACS Publications. (2023-07-21). American Chemical Society. Available at: [Link]
-
Probenecid - Wikipedia. Wikimedia Foundation. Available at: [Link]
- CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents. Google Patents.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air. (2023-04-19). University of Siena. Available at: [Link]
-
probenecid tablet, film coated Mylan Pharmaceuticals Inc. DailyMed. Available at: [Link]
-
Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
(PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis - ResearchGate. (2025-08-09). Available at: [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458. National Center for Biotechnology Information. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. Available at: [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. Available at: [Link]
-
What is the mechanism of Probenecid? - Patsnap Synapse. (2024-07-17). Patsnap. Available at: [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. Google Patents.
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC - PubMed Central. (2014-01-06). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - ResearchGate. Available at: [Link]
-
(PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2025-12-05). Available at: [Link]
-
Probenecid - LiverTox - NCBI Bookshelf - NIH. (2020-07-10). National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021-08-01). Royal Society of Chemistry. Available at: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Probenecid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Technical Guide: Synthesis and Bio-Evaluation of 4-Amino-N,N-dipropylbenzenesulfonamide
[1]
Executive Summary & Compound Profile
4-amino-N,N-dipropylbenzenesulfonamide is a lipophilic sulfonamide derivative primarily utilized in medicinal chemistry as a structural probe for Carbonic Anhydrase (CA) inhibition and as a synthetic precursor for probenecid-class therapeutics.[1] Unlike hydrophilic primary sulfonamides (e.g., sulfanilamide), the N,N-dipropyl substitution on the sulfonamide moiety significantly alters the molecule’s partition coefficient (LogP), making it a critical model compound for studying membrane permeability and hydrophobic pocket interactions within enzyme active sites.[2]
This guide details two validated workflows:
-
Chemical Synthesis: A high-yield, two-step synthesis from N-acetylsulfanilyl chloride.[1][2]
-
Biochemical Assay: A kinetic protocol for evaluating Carbonic Anhydrase inhibition using the esterase method.
Compound Properties
| Property | Specification |
| IUPAC Name | 4-amino-N,N-dipropylbenzenesulfonamide |
| Molecular Formula | C₁₂H₂₀N₂O₂S |
| Molecular Weight | 256.36 g/mol |
| Role | CA Inhibitor (Isoform selective), Synthetic Intermediate |
| Solubility | DMSO, Ethanol, Methanol (Poor in water) |
Protocol A: Chemical Synthesis
Objective: To synthesize high-purity 4-amino-N,N-dipropylbenzenesulfonamide via nucleophilic substitution followed by acid hydrolysis.
Reaction Logic
The synthesis utilizes N-acetylsulfanilyl chloride (ASC) as the electrophile.[1][2] The acetamide group protects the aniline nitrogen, ensuring regioselectivity where the dipropylamine attacks only the sulfonyl chloride.[2] Subsequent acid hydrolysis removes the acetyl protecting group.[1][2]
Figure 1: Synthetic pathway for 4-amino-N,N-dipropylbenzenesulfonamide involving substitution and deprotection.
Materials
Step-by-Step Methodology
Step 1: Sulfonamide Formation[1][2][3]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add N-acetylsulfanilyl chloride (5.0 g, 21.4 mmol) dissolved in 50 mL anhydrous THF.
-
Cooling: Place the flask in an ice/salt bath to reach 0°C.
-
Addition: Mix dipropylamine (2.6 g, 25.7 mmol) with triethylamine (3.6 mL, 25.7 mmol) in 10 mL THF. Add this mixture dropwise to the RBF over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.[2]
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2]
-
Workup: Evaporate THF under reduced pressure. Resuspend residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1][2] Dry over MgSO₄ and concentrate to yield the protected intermediate.
Step 2: Hydrolysis (Deprotection)[1][2]
-
Reflux: Dissolve the intermediate in 30 mL ethanol and add 15 mL 6M HCl . Reflux at 80°C for 2 hours.
-
Neutralization: Cool to RT. Neutralize the solution to pH 7–8 using 10% NaOH. A precipitate should form.[1][2][4]
-
Isolation: Filter the solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the acetyl singlet (~2.1 ppm) and the presence of the amino broad singlet (~5.8 ppm).
Protocol B: Carbonic Anhydrase Inhibition Assay
Objective: Determine the Inhibition Constant (
Assay Mechanism
This protocol uses the Esterase Method .[1][2] Although CA's physiological role is CO₂ hydration, it also hydrolyzes esters like p-nitrophenyl acetate (p-NPA) into p-nitrophenol (yellow,
Experimental Workflow
Figure 2: Kinetic assay workflow for determining inhibition constants.
Reagents & Buffer Preparation
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Enzyme: Recombinant hCA II (Sigma or equivalent), diluted to 1 µM stock.
-
Substrate: p-Nitrophenyl acetate (p-NPA).[1][2] Prepare 100 mM stock in acetonitrile. Note: Prepare fresh; p-NPA hydrolyzes spontaneously.[1]
-
Inhibitor Stock: Dissolve 4-amino-N,N-dipropylbenzenesulfonamide in DMSO (10 mM).
Procedure (96-Well Plate Format)
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitor in assay buffer (Range: 10 nM to 100 µM). Keep DMSO constant (<5%).[1][2]
-
Plating:
-
Add 140 µL Assay Buffer to wells.
-
Add 20 µL Enzyme Solution (Final conc: ~100 nM).
-
Add 20 µL Inhibitor (various concentrations).
-
Control Wells: Use buffer instead of inhibitor for "100% Activity" and buffer instead of enzyme for "Blank".
-
-
Pre-Incubation: Incubate at 25°C for 10–15 minutes to allow inhibitor binding equilibrium.
-
Reaction Start: Add 20 µL p-NPA substrate (Final conc: 3 mM) using a multichannel pipette.
-
Measurement: Immediately place in a microplate reader. Measure Absorbance at 400 nm every 15 seconds for 10 minutes.
Data Analysis
-
Rate Calculation: Calculate the initial velocity (
) for each well from the linear portion of the Absorbance vs. Time curve. -
Correction: Subtract the "No Enzyme" blank rate from all samples to correct for spontaneous hydrolysis.
-
IC₅₀ Determination: Plot % Inhibition vs. Log[Inhibitor].
-
Calculation: Use the Cheng-Prusoff equation for competitive inhibition:
(Note: Determine of hCA II for p-NPA in a separate experiment, typically ~10 mM under these conditions).
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link
-
Scozzafava, A., & Supuran, C. T. (2000).[1][2] Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes.[2] Journal of Medicinal Chemistry, 43(20), 3677-3687.[1][2] Link[1][2]
-
BenchChem. (2025).[1][2][5] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.[1][6] Application Note. Link[1][2]
-
Krátký, M., et al. (2012).[1][2] Sulfonamides as Carbonic Anhydrase Inhibitors.[1][2][6][7][8][9] Molecules, 17(11), 13260-13286.[1][2] Link[1][2]
Sources
- 1. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine | C29H33N9O4S | CID 465097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"in vitro assay development for 4-amino-N,N-dipropylbenzenesulfonamide"
Application Note: In Vitro Profiling & Assay Development for 4-amino-N,N-dipropylbenzenesulfonamide
Part 1: Strategic Overview & Molecule Analysis
1.1 The Molecule: 4-amino-N,N-dipropylbenzenesulfonamide
This molecule represents a specific subclass of sulfonamides characterized by a tertiary sulfonamide group (
-
Relation to Known Drugs: It is the direct amine precursor to Probenecid (4-(dipropylsulfamoyl)benzoic acid).[1]
-
Mechanism of Action (MOA) Implications:
-
Antibacterial (Folate Synthesis): Likely Inactive.[1] The Woods-Fildes theory requires a primary sulfonamide to mimic p-aminobenzoic acid (PABA).[1] The bulky dipropyl groups prevent fit into the dihydropteroate synthase active site.[3][1][2]
-
Carbonic Anhydrase (CA) Inhibition: Likely Inactive (Directly).[1] CA inhibition typically requires a primary sulfonamide (
) to coordinate the active site Zinc(II) ion.[1] Tertiary sulfonamides lack the ionizable proton required for this interaction.[3][1][2] -
Transporter Modulation (OATs): High Probability.[1] Given its structural homology to Probenecid, this molecule is a prime candidate for inhibiting Organic Anion Transporters (OAT1/OAT3), potentially acting as a non-transported blocker due to the lack of the anionic carboxylate.[3]
-
1.2 The Development Strategy Do not screen this molecule using standard antibacterial or CA inhibition protocols as primary endpoints; they will yield false negatives.[3][1][2] Instead, the assay development must focus on Metabolic Activation (conversion to active species) and Transporter Selectivity .[3]
Core Assay Workflow:
-
Physicochemical Profiling: Kinetic Solubility (Critical due to dipropyl lipophilicity).
-
Metabolic Stability: Microsomal incubation to detect N-dealkylation (converting inactive tertiary sulfonamide
active primary sulfonamide).[1] -
Transporter Interaction: OAT1/3 Inhibition Assay (HEK293-OAT models).
Part 2: Experimental Protocols
Protocol 1: Kinetic Solubility & DMSO Tolerance
Rationale: The dipropyl substitution significantly increases LogP compared to sulfanilamide.[3][1][2] Accurate biological data requires ensuring the compound is in solution, not a suspension.
Materials:
-
Test Compound: 4-amino-N,N-dipropylbenzenesulfonamide (10 mM DMSO stock).[3][1]
-
Detection: UV-Vis Plate Reader (250–300 nm).[1]
Workflow:
-
Preparation: Prepare a serial dilution of the compound in DMSO.
-
Spiking: Spike 2
L of DMSO stock into 198 L of PBS (Final 1% DMSO) in a UV-transparent 96-well plate. -
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45
m filter plate (vacuum manifold) to remove precipitates. -
Quantification: Read absorbance at 260 nm (aniline
). Compare against a standard curve prepared in 100% DMSO (theoretical 100% solubility).
Data Output:
| Concentration (
Guidance: If solubility is
Protocol 2: Microsomal Metabolic Stability (N-Dealkylation)
Rationale: This assay tests if the "inactive" tertiary sulfonamide is a prodrug.[1] Liver enzymes (CYP450) may remove the propyl groups, generating the potent Carbonic Anhydrase inhibitor 4-aminobenzenesulfonamide.[3]
System: Pooled Human Liver Microsomes (HLM).[1] Cofactor: NADPH Regenerating System.[1][2]
Step-by-Step:
-
Reaction Mix:
-
Initiation: Add NADPH (1 mM final). Total volume: 200
L.[1][2] -
Sampling: At
min, remove 30 L aliquots. -
Quenching: Add to 120
L ice-cold Acetonitrile (containing Tolbutamide internal standard). -
Analysis (LC-MS/MS):
Visualization of Metabolic Pathway:
Caption: Predicted metabolic activation pathway from inactive tertiary sulfonamide to active primary sulfonamide via CYP450-mediated N-dealkylation.[1]
Protocol 3: OAT1/OAT3 Transporter Inhibition Assay
Rationale: As a Probenecid analog, the molecule likely binds Organic Anion Transporters.[3][1] This assay determines if it blocks the uptake of known substrates.[3][2]
Cell Model: HEK293 cells stably transfected with hOAT1 (SLC22A6) or hOAT3 (SLC22A8).[1] Probe Substrate: 6-Carboxyfluorescein (6-CF) or Fluorescein.[1]
Methodology:
-
Seeding: Plate HEK-OAT1 cells in Poly-D-Lysine coated 96-well black plates (
cells/well). Culture for 24h. -
Buffer Exchange: Wash cells
with HBSS (Hank's Balanced Salt Solution). -
Inhibitor Addition: Add 50
L of Test Compound (0.1 – 100 M) in HBSS. Incubate 10 min at 37°C. -
Substrate Addition: Add 50
L of 6-CF (10 M final). Incubate 10 min. -
Termination: Aspirate solution and wash
with ice-cold HBSS. -
Lysis & Read: Add 100
L Lysis Buffer (0.1N NaOH). Read Fluorescence (Ex 490 nm / Em 520 nm).[1]
Data Analysis:
Calculate IC50 using a 4-parameter logistic fit.
-
Control: Probenecid (Positive Control, IC50
5-10 M).[3][1] -
Success Criteria: Z-factor
for the plate.
Part 3: Scientific Integrity & Validation
3.1 Why the "Standard" CA Assay is a Negative Control While sulfonamides are famous Carbonic Anhydrase Inhibitors (CAIs), the mechanism requires the sulfonamide nitrogen to act as a "zinc anchor."[3][2]
-
Mechanism:
.[1] -
Failure Mode: The N,N-dipropyl group has no proton to donate.[3][1] Therefore, it cannot displace the zinc-bound water molecule.[3][1]
-
Validation: Run the standard 4-NPA Esterase Assay (Verpoorte et al., 1967).[3][1] If the compound shows activity, it indicates either (a) hydrolysis of the sample (impurity) or (b) an allosteric mechanism (rare).[3]
3.2 Assay Validation Workflow
Caption: Decision tree for validating the biological profile of N,N-disubstituted sulfonamides.
References
-
Supuran, C. T. (2008).[3][1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[3][1] Link
-
Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967).[3][1] Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229.[3] Link
-
Burckhardt, G. (2012).[3][1] Drug transport by Organic Anion Transporters (OATs).[1] Pharmacology & Therapeutics, 136(1), 106-130.[3][1] Link
-
Di, L., & Kerns, E. H. (2006).[3][1] Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology, 10(3), 189-198.[3][1] Link
Sources
Application Notes and Protocols for In Vivo Evaluation of 4-amino-N,N-dipropylbenzenesulfonamide
Authored by: A Senior Application Scientist
Subject: Comprehensive Guidance on Preclinical In Vivo Assessment of 4-amino-N,N-dipropylbenzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This document provides a detailed framework for the in vivo evaluation of 4-amino-N,N-dipropylbenzenesulfonamide. As a member of the sulfonamide class of compounds, its primary hypothesized mechanism of action is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[1][2] This pathway is essential for bacterial survival, and its disruption leads to a bacteriostatic effect.[3] Therefore, the principal therapeutic application to investigate for this compound is as an antibacterial agent.
The following protocols are designed to be a comprehensive, yet flexible, guide for preclinical assessment. The experimental choices outlined are grounded in established pharmacological and toxicological principles to ensure the generation of robust and reliable data. The overarching goal is to characterize the compound's efficacy, pharmacokinetic profile, and safety in relevant animal models.
Pharmacokinetic Profiling in Rodent Models
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 4-amino-N,N-dipropylbenzenesulfonamide is critical for designing meaningful efficacy and toxicology studies. Initial pharmacokinetic (PK) studies are recommended in a rodent species, such as Sprague-Dawley rats.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of 4-amino-N,N-dipropylbenzenesulfonamide following intravenous and oral administration.
Materials:
-
4-amino-N,N-dipropylbenzenesulfonamide (analytical grade)
-
Vehicle for solubilization (e.g., 20% Solutol HS 15 in saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for jugular vein catheterization
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Preparation:
-
Acclimatize rats for at least 7 days prior to the study.
-
Surgically implant jugular vein catheters for serial blood sampling. Allow for a 48-hour recovery period.
-
Fast animals overnight (with free access to water) before dosing.
-
-
Dosing:
-
Intravenous (IV) Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low to ensure it is on the linear portion of the pharmacokinetic curve.
-
Oral (PO) Group (n=3-5): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 4-amino-N,N-dipropylbenzenesulfonamide in plasma.[4]
-
-
Data Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
-
Expected Outcomes and Interpretation
The results of this study will provide crucial information on the compound's absorption and persistence in the body, which will inform dose selection and frequency for subsequent efficacy and toxicology studies. For instance, a short half-life may necessitate more frequent dosing in efficacy models.
In Vivo Efficacy Evaluation: Murine Systemic Infection Models
To assess the potential antibacterial activity of 4-amino-N,N-dipropylbenzenesulfonamide, a systemic infection model in mice is a standard and informative approach.[5] The choice of bacterial strain should be guided by in vitro susceptibility testing.
Protocol: Murine Sepsis Model
Objective: To evaluate the efficacy of 4-amino-N,N-dipropylbenzenesulfonamide in reducing mortality in a mouse model of systemic bacterial infection.
Materials:
-
4-amino-N,N-dipropylbenzenesulfonamide
-
A clinically relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Female BALB/c mice (6-8 weeks old)
-
Vehicle for drug administration
-
Positive control antibiotic (e.g., sulfamethoxazole/trimethoprim)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
Methodology:
-
Inoculum Preparation:
-
Culture the bacterial strain to mid-logarithmic phase.
-
Wash and dilute the bacteria in sterile saline to a concentration that will induce a lethal infection (to be determined in a pilot study, typically around 1 x 10^7 to 1 x 10^8 CFU/mouse).
-
-
Infection and Treatment:
-
Administer the bacterial inoculum intraperitoneally (IP) to the mice.
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the first dose of the test compound, vehicle, or positive control.
-
Administer subsequent doses based on the pharmacokinetic data (e.g., every 12 hours for 3 days). A dose-ranging study should be performed (e.g., 10, 30, and 100 mg/kg).
-
-
Monitoring and Endpoints:
-
Monitor the mice at least twice daily for signs of morbidity and mortality for a period of 7 days.
-
The primary endpoint is survival.
-
Secondary endpoints can include clinical scores (e.g., activity, posture, piloerection).
-
-
Data Analysis:
-
Construct Kaplan-Meier survival curves and compare the different treatment groups using a log-rank test.
-
Determine the effective dose that protects 50% of the animals (ED50).
-
Workflow for Efficacy Testing
Caption: Workflow for the murine sepsis model.
Preliminary Toxicological Assessment
Early assessment of potential toxicity is essential. A single-dose acute toxicity study can provide initial information on the compound's safety profile and help in dose selection for further studies.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of 4-amino-N,N-dipropylbenzenesulfonamide and to estimate its LD50.
Materials:
-
4-amino-N,N-dipropylbenzenesulfonamide
-
Vehicle for oral administration
-
Female Wistar rats (8-12 weeks old)
Methodology:
-
Dosing:
-
This protocol follows the OECD 425 guideline for acute oral toxicity.
-
Dose one animal at a time, starting with a dose just below the expected LD50 (e.g., 300 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
The dosing interval is typically 48 hours.
-
-
Observation:
-
Observe animals closely for the first 4 hours after dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record body weight changes.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
-
-
Data Analysis:
-
The LD50 is estimated using specialized software based on the outcomes (survival/death) at each dose level.
-
Data Presentation: Toxicity Findings
| Parameter | Observation |
| Estimated LD50 | To be determined (mg/kg) |
| Clinical Signs | e.g., Lethargy, piloerection, ataxia (note onset and duration) |
| Body Weight Changes | e.g., Initial weight loss followed by recovery |
| Gross Necropsy Findings | e.g., No observable abnormalities |
Concluding Remarks and Future Directions
The protocols outlined in this document provide a foundational framework for the in vivo characterization of 4-amino-N,N-dipropylbenzenesulfonamide. Successful demonstration of efficacy and a favorable preliminary safety profile would warrant further investigation, including:
-
Efficacy in other infection models: Such as a murine thigh infection model to assess bactericidal versus bacteriostatic activity.
-
Repeat-dose toxicity studies: To evaluate the effects of longer-term exposure.
-
Genotoxicity and safety pharmacology studies: To further de-risk the compound for clinical development.
The careful and systematic application of these models will be instrumental in determining the therapeutic potential of 4-amino-N,N-dipropylbenzenesulfonamide.
References
-
Akhtar, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 673-689. Available at: [Link]
-
Andriani, Y., et al. (2023). Prototype for rapid test devices to detect residues of sulfonamides in chicken carcasses from traditional breeders in Surabaya, Indonesia. Veterinary World, 16(2), 373-379. Available at: [Link]
-
Dowling, P. M. (2023). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Available at: [Link]
-
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17841. Available at: [Link]
-
Wood, S. G., et al. (1991). Studies of the pharmacokinetics and metabolism of 4-amino-propiophenone (PAPP) in rats, dogs and cynomolgus monkeys. Human & Experimental Toxicology, 10(5), 365-374. Available at: [Link]
-
Grote, D., et al. (1993). Biotransformation and pharmacokinetics of the nitrate trans-2-amino-2-methyl-N-(4-nitroxycyclohexyl)-propionamide in dogs. Arzneimittelforschung, 43(10), 1059-1062. Available at: [Link]
- Plumb, D. C. (2011). Plumb's Veterinary Drug Handbook. John Wiley & Sons.
-
Wang, J., et al. (2004). Analysis of sulphonamide residues in edible animal products: A review. Journal of Chromatography B, 812(1-2), 353-366. Available at: [Link]
-
El-Sayed, M. Y., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2209. Available at: [Link]
-
Paolino, D., et al. (2018). Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. Current Radiopharmaceuticals, 11(2), 114-121. Available at: [Link]
-
Li, Y., et al. (2014). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Analytical Methods in Chemistry, 2014, 750941. Available at: [Link]
-
Ho, Y. S., et al. (1993). Substituent effects on the in vitro and in vivo genotoxicity of 4-aminobiphenyl and 4-aminostilbene derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 288(2), 227-235. Available at: [Link]
-
ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5174. Available at: [Link]
-
PubChem. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. Available at: [Link]
-
Jadhav, S. B., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 483-494. Available at: [Link]
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
Shagaghi, N., et al. (2017). Mechanism of Four de Novo Designed Antimicrobial Peptides. Biophysical Journal, 112(10), 2135-2144. Available at: [Link]
-
Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European Journal of Clinical Microbiology & Infectious Diseases, 9(7), 472-478. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Available at: [Link]
-
PubChem. (n.d.). Ro 04-6790. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-N,N-dipropylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 4-amino-N,N-dipropylbenzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[1][2] This guide details the scientific rationale for exploring this compound's inhibitory potential, alongside a suite of detailed protocols for its characterization, from initial in vitro screening to cellular target engagement.
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are at least 15 known human CA isoforms, exhibiting distinct tissue distribution and subcellular localization. The differential expression of these isoforms provides an opportunity for the development of isoform-selective inhibitors, which could lead to targeted therapies with improved efficacy and reduced side effects.[3][4] Benzenesulfonamides are a well-established class of potent CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3][4]
While direct inhibitory data for 4-amino-N,N-dipropylbenzenesulfonamide is not extensively published, its structural similarity to known CA inhibitors, such as probenecid and other 4-amino-substituted benzenesulfonamides, provides a strong rationale for its investigation.[5] The N,N-dipropyl substitution on the sulfonamide nitrogen may influence the compound's physicochemical properties, such as lipophilicity and cell permeability, and could confer selectivity towards specific CA isoforms.
Compound Profile: 4-Amino-N,N-dipropylbenzenesulfonamide
| Property | Value | Source |
| IUPAC Name | 4-amino-N,N-dipropylbenzenesulfonamide | PubChem |
| CAS Number | 21646-92-4 | [6] |
| Molecular Formula | C₁₂H₂₀N₂O₂S | PubChem |
| Molecular Weight | 256.37 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in DMSO, ethanol, and methanol | - |
In Vitro Characterization of Inhibitory Activity
Colorimetric Assay for Carbonic Anhydrase Activity (p-NPA Substrate)
This high-throughput screening-compatible assay is based on the esterase activity of CAs, which catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400 nm.[1]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Amino-N,N-dipropylbenzenesulfonamide
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-amino-N,N-dipropylbenzenesulfonamide in DMSO. Create a serial dilution series in the assay buffer.
-
Enzyme Preparation: Dilute the CA enzyme stock to the desired working concentration in the assay buffer.
-
Assay Procedure:
-
To each well of a 96-well plate, add 160 µL of assay buffer.
-
Add 20 µL of the diluted compound or vehicle control (DMSO).
-
Add 10 µL of the CA enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 10 mM p-NPA in acetonitrile.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for Colorimetric CA Inhibition Assay
Caption: Workflow for determining CA inhibitory activity using a colorimetric assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of CAs – the hydration of CO₂. The assay monitors the pH change resulting from the production of protons during the reaction.[7][8]
Materials:
-
Purified human carbonic anhydrase isoforms
-
4-Amino-N,N-dipropylbenzenesulfonamide
-
CO₂-saturated water
-
Buffer: 20 mM Tris, pH 8.3, containing a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Protocol:
-
Solution Preparation: Prepare a buffered solution containing the pH indicator and the CA enzyme with or without the inhibitor. Prepare a separate solution of CO₂-saturated water.
-
Stopped-Flow Measurement:
-
Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.
-
Monitor the change in absorbance of the pH indicator over time.
-
-
Data Analysis: The initial rate of the catalyzed reaction is determined from the slope of the absorbance change. The inhibition constant (Ki) can be calculated from the rates at different inhibitor concentrations.
Biophysical Characterization of Inhibitor Binding
Fluorescent Thermal Shift Assay (FTSA)
FTSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A stabilizing ligand will increase the Tm.[9][10]
Materials:
-
Purified human carbonic anhydrase isoforms
-
4-Amino-N,N-dipropylbenzenesulfonamide
-
SYPRO Orange dye
-
Real-time PCR instrument
Protocol:
-
Reaction Setup: In a 96-well PCR plate, combine the CA enzyme, SYPRO Orange dye, and varying concentrations of the inhibitor in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/min).
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
Data Analysis: The Tm is the temperature at which the fluorescence is at its maximum. Plot the change in Tm (ΔTm) as a function of the inhibitor concentration to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[11][12]
Materials:
-
Purified human carbonic anhydrase isoforms
-
4-Amino-N,N-dipropylbenzenesulfonamide
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
-
Data Analysis: Integrate the heat pulses to obtain the heat of binding for each injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Hypothetical Inhibitory and Binding Data
| Isoform | IC₅₀ (nM) - Colorimetric | Ki (nM) - Stopped-Flow | Kd (nM) - FTSA | Kd (nM) - ITC |
| hCA I | 1250 | 1180 | 1300 | 1220 |
| hCA II | 250 | 235 | 260 | 245 |
| hCA IX | 75 | 68 | 80 | 72 |
| hCA XII | 90 | 82 | 95 | 88 |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA confirms that a compound binds to its target protein within the complex environment of a living cell.[12][13][14]
Materials:
-
Cancer cell line overexpressing a target CA isoform (e.g., HT-29 for CA IX)
-
4-Amino-N,N-dipropylbenzenesulfonamide
-
Cell lysis buffer
-
Antibodies for Western blotting or mass spectrometer for proteomic analysis
Protocol:
-
Cell Treatment: Treat cultured cells with the compound or vehicle control.
-
Heating: Heat the treated cells at various temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Schematic of sulfonamide binding to the zinc ion in the carbonic anhydrase active site.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of 4-amino-N,N-dipropylbenzenesulfonamide as a carbonic anhydrase inhibitor. By systematically applying these in vitro and cell-based assays, researchers can elucidate its potency, isoform selectivity, binding thermodynamics, and cellular target engagement. This information is critical for advancing our understanding of its therapeutic potential and for guiding further drug development efforts.
References
-
Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. (n.d.). Request PDF. Retrieved January 27, 2026, from [Link]
-
Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (2017). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. (2020). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]
-
Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. (1993). PubMed. Retrieved January 27, 2026, from [Link]
-
Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (1995). PubMed. Retrieved January 27, 2026, from [Link]
-
Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies. (2015). PubMed. Retrieved January 27, 2026, from [Link]
-
Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. (2025). ACS Publications. Retrieved January 27, 2026, from [Link]
-
4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). PubMed. Retrieved January 27, 2026, from [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Scientia Pharmaceutica. Retrieved January 27, 2026, from [Link]
-
Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. (2014). PubMed. Retrieved January 27, 2026, from [Link]
-
Thermodynamics of binding of the carbon dioxide-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors. (1993). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (2020). Clinical Chemistry. Retrieved January 27, 2026, from [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved January 27, 2026, from [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers. Retrieved January 27, 2026, from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. (2005). PubMed. Retrieved January 27, 2026, from [Link]
-
(PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. (2005). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis. Retrieved January 27, 2026, from [Link]
-
New amide derivatives of Probenecid as selective inhibitors of carbonic anhydrase IX and XII: biological evaluation and molecular modelling... (n.d.). ChEMBL - EMBL-EBI. Retrieved January 27, 2026, from [Link]
-
A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Label-free characterization of carbonic anhydrase - Novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. (2018). NIH. Retrieved January 27, 2026, from [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Retrieved January 27, 2026, from [Link]
-
Stopped-flow studies of carbon dioxide hydration and bicarbonate dehydration in water and water-d2. Acid-base and metal ion catalysis. (1971). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Reverse-Phase HPLC Method for the Quantification of 4-amino-N,N-dipropylbenzenesulfonamide
Abstract
This application note presents a detailed, reliable, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-N,N-dipropylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol, explains the scientific rationale behind the methodological choices, and adheres to stringent standards of scientific integrity. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, under isocratic conditions, and UV detection, ensuring accuracy, precision, and robustness for routine analysis.
Introduction
4-amino-N,N-dipropylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including synthesis monitoring, purity assessment, and quality control of final products. This document provides a comprehensive guide to a validated RP-HPLC method, developed to ensure high levels of confidence in analytical results.
The development of this method was guided by the physicochemical properties of analogous sulfonamide structures and established chromatographic principles. While specific experimental data for 4-amino-N,N-dipropylbenzenesulfonamide is not widely published, its structure suggests moderate polarity, making it an ideal candidate for reverse-phase chromatography.
Chromatographic Principles and Method Development Rationale
The selection of each parameter in this HPLC method is based on a logical, science-driven approach to achieve optimal separation and quantification.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. C18 columns are widely used in reverse-phase HPLC for their ability to retain a broad range of non-polar to moderately polar compounds through hydrophobic interactions. Given the aromatic ring and the dipropyl groups of the analyte, a strong interaction with the C18 stationary phase is anticipated, leading to good retention and separation from polar impurities. C8 columns can also be a suitable alternative, offering slightly less retention which can be beneficial for faster analysis times.[1][2][3]
-
Mobile Phase Composition: The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous component (water). Acetonitrile is selected for its low viscosity and UV transparency. The ratio of acetonitrile to water is a critical parameter that controls the retention time of the analyte. A higher proportion of acetonitrile will decrease the retention time, while a lower proportion will increase it. An isocratic elution is employed for its simplicity and robustness in routine quality control environments.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Sulfonamides can have acidic and basic functional groups. To ensure consistent ionization and sharp, symmetrical peaks, the mobile phase is acidified with a small amount of phosphoric or acetic acid.[1][2] An acidic pH ensures that the primary amine group is protonated, leading to more predictable chromatographic behavior.
-
Detection Wavelength: Based on the UV spectra of similar sulfonamide compounds which typically exhibit maximum absorbance between 260 nm and 280 nm, a detection wavelength of 265 nm is selected for this method.[1][3][4] This wavelength is expected to provide good sensitivity for the 4-amino-N,N-dipropylbenzenesulfonamide molecule due to the presence of the substituted benzene ring chromophore.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Acetic Acid, analytical grade).
-
4-amino-N,N-dipropylbenzenesulfonamide reference standard.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous component before mixing. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-amino-N,N-dipropylbenzenesulfonamide reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Sample Preparation
For analysis of a drug substance, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For drug products, the sample preparation will depend on the matrix and may involve extraction or dissolution followed by dilution. All samples should be filtered through a 0.45 µm syringe filter before injection.
Method Validation
The developed method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7] The validation process should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five standards over the desired concentration range and performing a linear regression analysis.
-
Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike recovery studies.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation and Visualization
Chromatographic Workflow
Caption: Workflow for the HPLC analysis of 4-amino-N,N-dipropylbenzenesulfonamide.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable means for the quantitative determination of 4-amino-N,N-dipropylbenzenesulfonamide. The logical selection of chromatographic parameters, grounded in established scientific principles, ensures the method's accuracy and precision. Proper validation in accordance with ICH guidelines will confirm its suitability for routine use in a quality control environment, supporting drug development and manufacturing processes.
References
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available from: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available from: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]
-
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. Available from: [Link]
-
4-amino-N-benzylbenzene-1-sulfonamide. PubChem. Available from: [Link]
-
Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. PubChem. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available from: [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem. Available from: [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Center for Biotechnology Information. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-amino-N,N-dipropylbenzenesulfonamide
This document provides a comprehensive guide for the structural elucidation of 4-amino-N,N-dipropylbenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the theoretical underpinnings and practical applications of NMR analysis for this specific sulfonamide. We will explore detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation, including the use of advanced 2D NMR techniques.
Introduction: The Significance of Sulfonamides and the Role of NMR
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] The precise structural characterization of novel sulfonamide derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[1] This application note will use 4-amino-N,N-dipropylbenzenesulfonamide as a model compound to illustrate a systematic approach to its complete NMR spectral assignment.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for spectral assignment. The structure of 4-amino-N,N-dipropylbenzenesulfonamide with the IUPAC numbering system is presented below. This numbering will be used consistently throughout the analysis.
Caption: Molecular structure of 4-amino-N,N-dipropylbenzenesulfonamide with atom numbering for NMR analysis.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR data is highly dependent on proper sample preparation.[3][4][5]
Objective: To prepare a homogeneous solution of 4-amino-N,N-dipropylbenzenesulfonamide suitable for high-resolution NMR spectroscopy.
Materials:
-
4-amino-N,N-dipropylbenzenesulfonamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of 4-amino-N,N-dipropylbenzenesulfonamide. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for many organic molecules, including sulfonamides.[6] It is crucial to use a deuterated solvent to avoid a large protonated solvent signal that would obscure the analyte signals.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Sample Transfer: The final sample height in the NMR tube should be approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: NMR Data Acquisition
Objective: To acquire high-quality 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Standard Operating Procedure: A standard operating procedure for NMR experiments should be followed.[7] This includes checking the instrument status, inserting the sample, locking and shimming the magnetic field, and setting up the desired experiments.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.[8]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
DEPT-135:
2D NMR Experiments:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
Predicted NMR Spectra and Interpretation
¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two N-propyl groups, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.7 | Doublet | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing sulfonamide group, leading to a downfield shift. They are coupled to H-3 and H-5. |
| ~ 6.6 - 6.8 | Doublet | 2H | H-3, H-5 | These protons are ortho to the electron-donating amino group, resulting in an upfield shift. They are coupled to H-2 and H-6. |
| ~ 4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and is often broad due to exchange with trace amounts of water and quadrupolar broadening. |
| ~ 3.1 - 3.3 | Triplet | 4H | H-7, H-10 | These methylene protons are directly attached to the nitrogen of the sulfonamide group, causing a downfield shift. They are coupled to the H-8 and H-11 protons. |
| ~ 1.5 - 1.7 | Sextet | 4H | H-8, H-11 | These methylene protons are coupled to both the preceding methylene protons (H-7, H-10) and the terminal methyl protons (H-9, H-12). |
| ~ 0.8 - 1.0 | Triplet | 6H | H-9, H-12 | These are the terminal methyl protons of the propyl groups, appearing in the typical aliphatic region. They are coupled to the H-8 and H-11 protons. |
Visualization of the Predicted ¹H NMR Workflow:
Caption: Predicted ¹H NMR signal assignments for 4-amino-N,N-dipropylbenzenesulfonamide.
¹³C NMR and DEPT-135 Spectral Analysis
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The DEPT-135 experiment will be instrumental in assigning these signals.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~ 150 - 155 | No Signal (Quaternary) | C-4 | This carbon is attached to the electron-donating amino group, resulting in a downfield shift. |
| ~ 128 - 132 | Positive (CH) | C-2, C-6 | These carbons are adjacent to the carbon bearing the sulfonamide group. |
| ~ 125 - 128 | No Signal (Quaternary) | C-1 | This is the carbon directly attached to the sulfur atom of the sulfonamide group. |
| ~ 112 - 116 | Positive (CH) | C-3, C-5 | These carbons are adjacent to the carbon with the amino group and are shielded. |
| ~ 48 - 52 | Negative (CH₂) | C-7, C-10 | These are the methylene carbons directly bonded to the sulfonamide nitrogen. |
| ~ 20 - 24 | Negative (CH₂) | C-8, C-11 | These are the central methylene carbons of the propyl groups. |
| ~ 10 - 14 | Positive (CH₃) | C-9, C-12 | These are the terminal methyl carbons of the propyl groups. |
Visualization of the DEPT-135 Logic:
Caption: Logic diagram for interpreting the DEPT-135 spectrum.
Advanced 2D NMR Analysis for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
-
COSY: The COSY spectrum will show correlations between adjacent protons. We expect to see cross-peaks between H-2/H-6 and H-3/H-5 in the aromatic region. In the aliphatic region, correlations will be observed between H-7/H-10 and H-8/H-11, and between H-8/H-11 and H-9/H-12, confirming the propyl chain connectivity.
-
HSQC: The HSQC spectrum will directly link each proton to its attached carbon. For example, the proton signal at ~7.6 ppm will correlate with the carbon signal at ~130 ppm, confirming the assignment of C-2/C-6 and H-2/H-6.
-
HMBC: The HMBC spectrum reveals longer-range correlations and is key for assigning quaternary carbons.
-
The protons H-2/H-6 should show correlations to the quaternary carbon C-4 and the sulfonamide-bearing carbon C-1.
-
The protons H-3/H-5 will show correlations to the quaternary carbon C-1.
-
The methylene protons H-7/H-10, being two bonds away, should show a strong correlation to the sulfonamide nitrogen-bearing carbon C-1. They will also show three-bond correlations to C-8/C-11.
-
Visualization of Key HMBC Correlations:
Caption: Key expected HMBC correlations for structural elucidation.
Conclusion
This application note provides a systematic and detailed protocol for the complete ¹H and ¹³C NMR analysis of 4-amino-N,N-dipropylbenzenesulfonamide. By employing a combination of 1D and 2D NMR experiments, a full and unambiguous assignment of all proton and carbon signals can be achieved. The principles and methodologies outlined here serve as a robust framework for the structural characterization of other novel sulfonamides and related pharmaceutical compounds, ensuring scientific integrity and accelerating drug discovery and development processes.
References
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
-
Peptide NMR. (n.d.). University of Zurich. [Link]
-
Automated 1H and 13C chemical shift prediction using the BioMagResBank. (1995). PubMed. [Link]
-
4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. (2009). PubMed. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting... (n.d.). ResearchGate. [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1976). PubMed. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
DEPT and DEPTQ. (n.d.). University of Ottawa NMR Facility Blog. [Link]
-
HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO. (n.d.). ResearchGate. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Chemical shifts. (n.d.). UCL. [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-Portal.org. [Link]
-
Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (n.d.). NC State University Libraries. [Link]
-
Proton NMR Table. (n.d.). Michigan State University. [Link]
-
The 13 C-NMR (top) and DEPT 135 spectra (bottom) of poly(GMA-co-THFA). (n.d.). ResearchGate. [Link]
-
Infrared and NMR Spectra of Arylsulphonamides. (n.d.). Zeitschrift für Naturforschung. [Link]
-
A guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]
-
13C Direct Detected NMR for Challenging Systems. (n.d.). PubMed Central. [Link]
-
1HNMR spectrum of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide (ACEDA). (n.d.). ResearchGate. [Link]
-
How To Interpret Chemical Shift in the Carbon-13 NMR. (2022). YouTube. [Link]
-
13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). HAL open science. [Link]
-
Theoretical and experimental study of 15N NMR protonation shifts. (2015). PubMed. [Link]
-
How To Prepare And Run An NMR Sample. (2025). Alwsci. [Link]
-
Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). PubMed Central. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PubMed Central. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
-
Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. (2026). American Chemical Society. [Link]
-
Determination of Sulfonamides by NMR Spectroscopy. (n.d.). Korea Science. [Link]
-
Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent. [Link]
-
Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2025). ResearchGate. [Link]
-
Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. (n.d.). PubMed Central. [Link]
Sources
- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. rsc.org [rsc.org]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Automated 1H and 13C chemical shift prediction using the BioMagResBank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Visualizer loader [nmrdb.org]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of 4-amino-N,N-dipropylbenzenesulfonamide (Probenecid) Co-crystals
Introduction: The Strategic Value of Co-crystals in Pharmaceutical Development
In modern drug development, the optimization of a drug candidate's solid-state properties is as critical as its pharmacological activity. A significant portion of newly discovered active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which can severely limit their bioavailability and therapeutic efficacy.[1] Co-crystallization has emerged as a powerful and versatile technique to address these challenges by modifying the physicochemical properties of an API without altering its intrinsic molecular structure.[1]
Co-crystals are multi-component crystalline solids composed of an API and a benign co-former, held together by non-covalent interactions, most commonly hydrogen bonds.[2] By judiciously selecting a co-former, it is possible to engineer novel crystalline forms with enhanced properties such as solubility, dissolution rate, stability, and mechanical characteristics. This application note provides a comprehensive guide to the synthesis and single-crystal X-ray diffraction analysis of co-crystals of 4-amino-N,N-dipropylbenzenesulfonamide, commonly known as Probenecid.
Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia.[3][4] It functions by inhibiting the renal excretion of organic anions, thereby increasing the excretion of uric acid.[3] However, its low aqueous solubility can present formulation challenges.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of co-crystallization to enhance the properties of Probenecid or other APIs with similar characteristics.
Physicochemical Properties of 4-amino-N,N-dipropylbenzenesulfonamide (Probenecid)
A thorough understanding of the API's properties is fundamental to a rational co-crystal screening strategy.
| Property | Value | Source |
| IUPAC Name | 4-[(Dipropylamino)sulfonyl]benzoic acid | [3] |
| Common Name | Probenecid | [4] |
| Molecular Formula | C13H19NO4S | [4] |
| Molecular Weight | 285.36 g/mol | [4] |
| Melting Point | 194-196 °C | [6] |
| Solubility | Practically insoluble in water. Soluble in dilute alkali, alcohol, chloroform, and acetone.[5] Sparingly soluble in aqueous buffers.[7] | [5][7] |
| pKa | 5.8 | [6] |
Probenecid possesses two key functional groups amenable to co-crystal formation: a carboxylic acid group, which is an excellent hydrogen bond donor, and a sulfonamide group, which contains both hydrogen bond donors (N-H, if present, though in this case it is N-disubstituted) and multiple acceptors (S=O).[3] The presence of the carboxylic acid moiety makes it a strong candidate for forming robust supramolecular synthons with a variety of co-formers.
Co-former Selection Strategy
The selection of appropriate co-formers is a critical step in co-crystal design. Based on the functional groups of Probenecid, a targeted library of co-formers can be assembled. The primary strategy will be to exploit the carboxylic acid group of Probenecid for hydrogen bonding with complementary functional groups on the co-formers.
Recommended Co-former Classes:
-
Carboxylic Acids: Dicarboxylic acids (e.g., oxalic acid, succinic acid, fumaric acid) are excellent candidates as they can form strong and predictable hydrogen bond synthons with the carboxylic acid of Probenecid.[8]
-
Amides: Co-formers containing amide functional groups (e.g., nicotinamide, isonicotinamide) can interact with the carboxylic acid of Probenecid through hydrogen bonding.[2]
-
Pyridines: The nitrogen atom in a pyridine ring is a good hydrogen bond acceptor and can interact with the carboxylic acid proton of Probenecid.
-
Phenols: The hydroxyl group of phenols can act as a hydrogen bond donor to the carbonyl oxygen of Probenecid's carboxylic acid or the sulfonyl oxygens.
A curated list of potential co-formers for initial screening is presented below:
| Co-former | Class | Rationale for Selection |
| Oxalic Acid | Dicarboxylic Acid | Strong hydrogen bond donor/acceptor capabilities. |
| Succinic Acid | Dicarboxylic Acid | Proven co-former for many APIs.[8] |
| Fumaric Acid | Dicarboxylic Acid | Planar molecule that can facilitate ordered packing. |
| Nicotinamide | Amide/Pyridine | Contains both amide and pyridine functionalities. |
| Isonicotinamide | Amide/Pyridine | Isomer of nicotinamide, offering different packing possibilities. |
| 4,4'-Bipyridine | Pyridine | Rigid, linear molecule that can act as a hydrogen bond acceptor at both ends. |
| Benzoic Acid | Carboxylic Acid | Simple aromatic carboxylic acid for baseline comparison. |
| Salicylic Acid | Phenol/Carboxylic Acid | Contains both phenol and carboxylic acid groups for diverse interactions. |
Experimental Protocols: Co-crystal Screening and Synthesis
A multi-pronged approach to co-crystal screening is recommended, employing both solid-state and solution-based methods to maximize the chances of success.
Diagram of the Co-crystal Screening Workflow
Caption: A generalized workflow for co-crystal screening and characterization.
Protocol 1: Liquid-Assisted Grinding (LAG)
Liquid-assisted grinding is a mechanochemical method that often proves highly effective for rapid co-crystal screening. The addition of a small amount of solvent can catalyze the transformation to the co-crystal phase.[9]
Materials and Equipment:
-
Probenecid
-
Selected co-formers
-
Mortar and pestle (agate or porcelain)
-
Spatula
-
Vials
-
Selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Vortex mixer
Procedure:
-
Preparation: Accurately weigh equimolar amounts of Probenecid and the chosen co-former (typically 20-50 mg of each).
-
Grinding: Transfer the powders to the mortar.
-
Solvent Addition: Add a minimal amount of the selected solvent (typically 10-20 µL per 100 mg of solid). The mixture should have a paste-like consistency.
-
Mechanochemical Reaction: Grind the mixture vigorously with the pestle for 15-20 minutes.
-
Sample Collection: Scrape the resulting solid from the mortar and transfer it to a labeled vial.
-
Drying: Allow the sample to air-dry or place it in a desiccator under vacuum to remove any residual solvent.
-
Analysis: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
Protocol 2: Slow Evaporation
Slow evaporation from solution is a classical crystallization technique that can yield high-quality single crystals suitable for X-ray diffraction.[10]
Materials and Equipment:
-
Probenecid
-
Selected co-formers
-
Small glass vials (e.g., 1-4 mL) with loose-fitting caps or perforated aluminum foil
-
Selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Analytical balance
-
Hotplate/stirrer (optional)
Procedure:
-
Solubility Assessment: Determine a suitable solvent or solvent system in which both Probenecid and the co-former have adequate and comparable solubility.
-
Solution Preparation: In a small vial, dissolve equimolar amounts of Probenecid and the co-former in the chosen solvent. Gentle heating and stirring may be applied to facilitate dissolution.
-
Evaporation: Cover the vial with a perforated cap or aluminum foil to allow for slow solvent evaporation at room temperature.[10] Place the vial in a vibration-free environment.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of a solvent in which they are poorly soluble and allow them to air-dry.
-
Analysis: Initially analyze the bulk crystalline material by PXRD to confirm the formation of a new phase. Select a well-formed single crystal for SC-XRD analysis.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal, providing unequivocal proof of co-crystal formation and detailed insights into the intermolecular interactions.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Protocol 3: Single-Crystal X-ray Diffraction
Instrumentation:
-
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device.
Procedure:
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of frames to determine the unit cell parameters and crystal system.
-
Based on the crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. A typical data collection for a small molecule will involve collecting several runs of frames with varying crystal orientations (phi and omega scans).
-
Set the exposure time per frame to achieve good counting statistics, typically ranging from 10 to 60 seconds per frame.[11] The total data collection time can range from a few hours to overnight.
-
-
Data Processing and Reduction:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
Scale and merge symmetry-equivalent reflections to generate a final reflection file.
-
-
Structure Solution and Refinement:
-
The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the electron density. Software such as SHELXT is commonly used for this step.
-
The initial model is then refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL. This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
-
Structure Validation and Analysis:
-
The final refined structure should be validated to ensure its chemical and crystallographic reasonableness. Tools like PLATON can be used to check for missed symmetry and other potential issues.
-
Software such as Mercury can be used to visualize the crystal structure, analyze intermolecular interactions (hydrogen bonds, π-π stacking), and generate publication-quality images.[12]
-
Data Interpretation and Reporting
The final output of a successful single-crystal X-ray diffraction experiment is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, including:
-
Unit cell parameters
-
Space group
-
Atomic coordinates
-
Bond lengths and angles
-
Details of the data collection and refinement
The analysis of the CIF will definitively confirm the formation of a co-crystal by showing both the API and co-former molecules present in the asymmetric unit in a specific stoichiometric ratio. The detailed geometric information allows for a thorough analysis of the supramolecular synthons and a rationalization of the observed changes in physicochemical properties.
References
-
Probenecid, The Merck Index Online. [Link]
-
Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions, Journal of Chemical & Engineering Data. [Link]
-
probenecid tablet, film coated Mylan Pharmaceuticals Inc., DailyMed. [Link]
-
Probenecid, PubChem. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review, Systematic Reviews in Pharmacy. [Link]
-
Probenecid, Wikipedia. [Link]
-
Mercury, CCDC. [Link]
-
Sulfa drugs as model cocrystal formers, PubMed. [Link]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems, PMC - NIH. [Link]
-
A beginner's guide to X-ray data processing, The Biochemist - Portland Press. [Link]
-
Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding, ACS Publications. [Link]
-
Guide for crystallization, EPFL. [Link]
-
Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase, MDPI. [Link]
-
Sulfa Drugs as Model Cocrystal Formers, ResearchGate. [Link]
-
How to Conduct a Crystal Packing Similarity Search with CCDC's, YouTube. [Link]
-
Collection of X-ray diffraction data from macromolecular crystals, PMC - PubMed Central. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications, PMC - NIH. [Link]
-
Mercury 4.0: from visualization to analysis, design and prediction, IUCr Journals. [Link]
-
Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine, CrystEngComm (RSC Publishing). [Link]
-
New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions, ACS Publications. [Link]
-
Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution, Crystal Growth & Design. [Link]
-
Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds, Crystal Growth & Design. [Link]
-
Probenecid (oral route), Mayo Clinic. [Link]
-
Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics, NIH. [Link]
-
Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding, PubMed. [Link]
-
Clinical pharmacokinetics of probenecid, PubMed. [Link]
-
Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound, ACS Publications. [Link]
-
Sulfa Drugs as Model Cocrystal Formers, ACS Publications. [Link]
-
Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques, ResearchGate. [Link]
-
Single-crystal X-ray Diffraction, SERC (Carleton). [Link]
-
Physical and chemical properties of carboxylic acid-based coformers, ResearchGate. [Link]
-
Introduction to CSDU module "Visualization 101− Visualizing structural chemistry data with Mercury”, YouTube. [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution, IUCr Journals. [Link]
-
Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures, ResearchGate. [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy, Oxford Academic. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Probenecid - Wikipedia [en.wikipedia.org]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. Probenecid [drugfuture.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Versatility of 4-amino-N,N-dipropylbenzenesulfonamide in Medicinal Chemistry: From Gout Therapy to Enhancing Antibiotic Efficacy
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse biological activities. Among these, 4-amino-N,N-dipropylbenzenesulfonamide, the core structure of the well-established drug Probenecid, stands out for its multifaceted applications. Initially developed to extend the therapeutic window of penicillin, its role has expanded significantly, most notably in the management of hyperuricemia and gout. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 4-amino-N,N-dipropylbenzenesulfonamide, complete with detailed protocols and mechanistic insights.
Primary Application: Uricosuric Agent for the Management of Gout
Gout is a debilitating form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in joints and tissues. 4-amino-N,N-dipropylbenzenesulfonamide, as Probenecid, exerts its primary therapeutic effect as a uricosuric agent, promoting the excretion of uric acid from the body.[1]
Mechanism of Action: Inhibition of Renal Urate Transporters
The uricosuric effect of 4-amino-N,N-dipropylbenzenesulfonamide is mediated through the competitive inhibition of key anion transporters in the proximal tubules of the kidneys.[2] Specifically, it targets Urate Transporter 1 (URAT1) and Organic Anion Transporter 1 (OAT1), which are responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream.[2] By blocking these transporters, the compound effectively reduces uric acid reabsorption, leading to increased urinary excretion and a subsequent decrease in serum uric acid levels.[1]
A secondary, yet significant, anti-inflammatory mechanism may involve the inhibition of pannexin 1 (PANX1) channels.[3] Pannexin 1 is implicated in the activation of the NLRP3 inflammasome and the release of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator in gouty inflammation.[1] By inhibiting PANX1, 4-amino-N,N-dipropylbenzenesulfonamide can potentially dampen the inflammatory cascade associated with gout attacks.
Diagrammatic Representation of the Uricosuric Mechanism
Caption: Inhibition of renal transporters by 4-amino-N,N-dipropylbenzenesulfonamide.
Protocol for Evaluating Uricosuric Activity in a Preclinical Model
This protocol describes the induction of hyperuricemia in rats and the subsequent evaluation of the uricosuric effects of a test compound like 4-amino-N,N-dipropylbenzenesulfonamide.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Potassium oxonate (Uricase inhibitor)
-
Hypoxanthine or Adenine (Purine source)
-
0.5% Carboxymethyl cellulose sodium (CMC-Na) solution (vehicle)
-
Test compound (4-amino-N,N-dipropylbenzenesulfonamide)
-
Metabolic cages for urine collection
-
Serum and urine uric acid and creatinine assay kits
-
Standard laboratory equipment for oral gavage and blood collection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate and hypoxanthine (or adenine) in 0.5% CMC-Na. A commonly used dosage is 250-500 mg/kg for potassium oxonate and 100-250 mg/kg for the purine source.[4][5]
-
Administer the suspension orally (by gavage) to the rats daily for a predetermined period (e.g., 7-14 days) to establish a stable hyperuricemic model.[4]
-
-
Treatment Administration:
-
Divide the hyperuricemic rats into groups: a vehicle control group and one or more treatment groups receiving different doses of the test compound.
-
Dissolve or suspend the test compound in the vehicle and administer orally once daily for the duration of the study.
-
-
Sample Collection:
-
Biochemical Analysis:
-
Separate serum from the blood samples.
-
Measure the concentrations of uric acid and creatinine in both serum and urine using commercially available assay kits.
-
-
Data Analysis:
-
Calculate the fractional excretion of uric acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Compare the serum uric acid levels and FEUA between the control and treatment groups to assess the uricosuric activity of the test compound.
-
| Parameter | Expected Outcome with 4-amino-N,N-dipropylbenzenesulfonamide |
| Serum Uric Acid | Significant decrease compared to the vehicle control group. |
| 24h Urinary Uric Acid Excretion | Significant increase compared to the vehicle control group. |
| Fractional Excretion of Uric Acid (FEUA) | Significant increase compared to the vehicle control group. |
Secondary Application: Adjuvant to Antibiotic Therapy
Historically, the first major application of Probenecid was to increase the plasma concentrations of penicillin.[6] This effect is still relevant today and extends to other beta-lactam antibiotics.
Mechanism of Action: Inhibition of Renal Antibiotic Excretion
The mechanism underlying this application is identical to its uricosuric action: the inhibition of organic anion transporters (OATs) in the renal tubules.[7] Many antibiotics, including penicillins and cephalosporins, are actively secreted into the urine via these transporters. By competitively inhibiting OATs, 4-amino-N,N-dipropylbenzenesulfonamide reduces the renal clearance of these antibiotics, leading to higher and more sustained plasma concentrations.[7] This can result in a 2- to 4-fold increase in the plasma levels of the co-administered antibiotic.[7]
Workflow for Assessing Antibiotic Adjuvant Activity
Caption: Experimental workflow to evaluate the effect of 4-amino-N,N-dipropylbenzenesulfonamide on antibiotic pharmacokinetics.
Protocol for In Vivo Evaluation of Antibiotic Pharmacokinetic Modulation
This protocol outlines a method to assess the impact of 4-amino-N,N-dipropylbenzenesulfonamide on the pharmacokinetics of an antibiotic like penicillin in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Penicillin G (or other beta-lactam antibiotic)
-
Test compound (4-amino-N,N-dipropylbenzenesulfonamide)
-
Vehicle (e.g., saline or 0.5% CMC-Na)
-
Equipment for intravenous or intraperitoneal injection and blood collection
-
Analytical instrumentation for antibiotic quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats as previously described. Fast the animals overnight before the experiment.
-
Dosing:
-
Divide the rats into two groups: one receiving the antibiotic alone, and the other receiving the test compound prior to the antibiotic.
-
Administer the test compound (e.g., 50 mg/kg, intraperitoneally) 30-60 minutes before the antibiotic.[8] The control group receives the vehicle.
-
Administer a single dose of the antibiotic (e.g., penicillin G) via a suitable route (e.g., intravenous or intraperitoneal injection).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-antibiotic administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the antibiotic in the plasma samples using a validated analytical method such as HPLC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both groups.
-
Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life (t1/2).
-
Statistically compare the pharmacokinetic parameters between the two groups to determine if the test compound significantly alters the antibiotic's disposition.
-
| Pharmacokinetic Parameter | Expected Outcome with 4-amino-N,N-dipropylbenzenesulfonamide Co-administration |
| Area Under the Curve (AUC) | Significantly increased. |
| Maximum Concentration (Cmax) | May be increased. |
| Elimination Half-life (t1/2) | Significantly prolonged. |
| Renal Clearance | Significantly decreased. |
Exploratory Applications: Antimicrobial and Carbonic Anhydrase Inhibitory Activities
The benzenesulfonamide moiety is a well-known pharmacophore for both antimicrobial agents and carbonic anhydrase inhibitors. Consequently, 4-amino-N,N-dipropylbenzenesulfonamide and its derivatives warrant investigation for these potential activities.
Antimicrobial Activity
Sulfonamide-based drugs were among the first effective antimicrobials. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight and then dilute in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.
This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Test compound stock solution
-
96-well plates
-
Spectrophotometer
Procedure:
-
Assay Preparation: In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPA substrate solution to all wells to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time to monitor the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
| Transporter/Enzyme | IC50 of Probenecid (μM) | Reference |
| Human OAT1 | 8.3 - 12.3 | [10][11] |
| Rat OAT1 | 15.3 | [10] |
| Human OAT3 | 2.8 | [11] |
| Human URAT1 | 30.0 - 165 | [12] |
Conclusion
4-amino-N,N-dipropylbenzenesulfonamide is a remarkably versatile molecule in medicinal chemistry. Its primary, well-established roles as a uricosuric agent and an antibiotic adjuvant are founded on a clear mechanism of action involving the inhibition of renal organic anion transporters. The detailed protocols provided herein offer a framework for researchers to investigate these activities and explore the potential of novel derivatives. Furthermore, the inherent properties of the benzenesulfonamide scaffold suggest that this compound and its analogs may hold promise in other therapeutic areas, such as antimicrobial and carbonic anhydrase-related applications, making it a continued subject of interest for drug discovery and development.
References
-
Probenecid - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
A novel mouse model of hyperuricemia and gouty nephropathy. (n.d.). Chinese Medical Journal. Retrieved January 27, 2026, from [Link]
-
Progress in animal models for studying hyperuricemia. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Animal Models of Hyperuricemia and Gout. (n.d.). Greentech Bioscience. Retrieved January 27, 2026, from [Link]
-
Silverman, D. N., & McKenna, R. (2007). A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP. The Journal of general physiology, 130(2), 121–124. [Link]
-
IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Cunha, B. A. (2024). Antibiotic–Drug Interactions in the Intensive Care Unit: A Literature Review. Journal of Clinical Medicine, 13(11), 3201. [Link]
- Barza, M., & Weinstein, L. (1974). Effects of probenecid on plasma/tissue distribution of 14C-benzylpenicillin in rats. The Journal of pharmacology and experimental therapeutics, 188(1), 84–91.
-
A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2020). MDPI. Retrieved January 27, 2026, from [Link]
-
Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
The History and Future of Probenecid. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Guideline on the investigation of drug interactions. (2012). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Modulation of Urate Transport by Drugs. (2021). MDPI. Retrieved January 27, 2026, from [Link]
-
Mechanisms of Pannexin 1 (PANX1) Channel Mechanosensitivity and Its Pathological Roles. (2021). MDPI. Retrieved January 27, 2026, from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 27, 2026, from [Link]
-
The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. (2006). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Determination. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]
-
Inhibition of PANX1 Channels Reduces the Malignant Properties of Human High-Risk Neuroblastoma. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels. (n.d.). Empathia AI. Retrieved January 27, 2026, from [Link]
-
Probenecid, a gout remedy, inhibits pannexin 1 channels. (2007). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Clinically important pharmacokinetic drug- drug interactions with antibacterial agents. (2024). SEQ. Retrieved January 27, 2026, from [Link]
- Determination of Minimum Inhibitory Concentrations. (2001). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-11.
-
Blocking microglial pannexin-1 channels alleviates morphine withdrawal in rodents. (2022). Digital Commons@Becker. Retrieved January 27, 2026, from [Link]
-
Dose-dependent pharmacokinetics of probenecid in the rat. (1988). PubMed. Retrieved January 27, 2026, from [Link]
-
The effect of probenecid on the pharmacokinetics and distribution of cefoxitin in healthy volunteers. (1979). British journal of clinical pharmacology, 8(4), 343–347. [Link]
-
Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (n.d.). Retrieved January 27, 2026, from [Link]
-
In vivo interaction of beta-lactam antibiotics with the penicillin-binding proteins of Streptococcus pneumoniae. (1982). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Blocking microglial pannexin-1 channels alleviates opioid withdrawal in rodents. (2022). Nature Communications, 13(1), 1778. [Link]
-
In vitro antimicrobial activity of sulfonamides against some porcine pathogens. (1993). PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. Antibiotic–Drug Interactions in the Intensive Care Unit: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]
- 8. Effects of probenecid on plasma/tissue distribution of 14C-benzylpenicillin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. xenotech.com [xenotech.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 4-amino-N,N-dipropylbenzenesulfonamide
Welcome to the technical support center for 4-amino-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide detailed, field-proven troubleshooting guides and protocols to overcome these issues.
Introduction to 4-amino-N,N-dipropylbenzenesulfonamide
4-amino-N,N-dipropylbenzenesulfonamide is a sulfonamide compound characterized by a benzene ring substituted with an amino group and a sulfonamide group, the latter of which is further substituted with two propyl groups. The presence of the N,N-dipropyl groups significantly increases the lipophilicity of the molecule, leading to inherently low aqueous solubility. This characteristic is shared with similar structures like Probenecid, which is known to be practically insoluble in water[1][2].
Poor aqueous solubility is a major hurdle in experimental biology and pharmaceutical development, as it can lead to inconsistent results, low bioavailability, and challenges in formulation. This guide provides a systematic approach to enhancing the solubility of 4-amino-N,N-dipropylbenzenesulfonamide for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-amino-N,N-dipropylbenzenesulfonamide not dissolving in my aqueous buffer?
A: The primary reason is the compound's molecular structure. The two propyl chains on the sulfonamide nitrogen create a significant hydrophobic region, which is energetically unfavorable to interact with the polar water molecules. Like many sulfonamides, it is a weakly acidic compound, but the hydrophobic nature dominates its behavior in neutral aqueous solutions, leading to very low solubility.
Q2: What is the expected pKa of this compound and how does it affect solubility?
Q3: I see precipitation in my cell culture media after adding the compound from a DMSO stock. What is happening?
A: This is a common issue when using highly soluble organic stock solutions like DMSO. While 4-amino-N,N-dipropylbenzenesulfonamide may be soluble in 100% DMSO, its solubility dramatically decreases when the stock is diluted into the aqueous environment of your cell culture media. The DMSO concentration drops, and the compound crashes out of the solution once its concentration exceeds its aqueous solubility limit. This can be mitigated by using an intermediate dilution step, optimizing the final DMSO concentration, or employing solubility-enhancing excipients in your final formulation.
Q4: What are the main strategies I should consider for improving the solubility of this compound?
A: The most effective strategies for a compound like this fall into several categories. You should consider them in a stepwise manner:
-
pH Adjustment: The most straightforward method for ionizable compounds.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[6][7][8]
-
Complexation: Encapsulating the molecule within another, larger molecule like a cyclodextrin.[9]
-
Solid Dispersion: Dispersing the compound in a solid, hydrophilic polymer matrix.[10][11][12]
The choice of method depends on your experimental system and downstream application. For in vitro assays, pH adjustment and co-solvency are often sufficient. For in vivo studies, more advanced formulations like solid dispersions may be necessary.
Troubleshooting Guides & Experimental Protocols
Guide 1: Solubility Enhancement via pH Adjustment
Issue: The compound has poor solubility in neutral buffers (e.g., PBS pH 7.4).
Causality: As a weak acid, 4-amino-N,N-dipropylbenzenesulfonamide exists predominantly in its neutral, poorly soluble form at neutral or acidic pH. By raising the pH above its pKa, we shift the equilibrium towards the ionized, more soluble form.[4][5]
Protocol: Determining a pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 10.0 (e.g., phosphate buffers for pH 7-8, and borate buffers for pH 9-10).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of 4-amino-N,N-dipropylbenzenesulfonamide powder to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant. It is advisable to filter it through a 0.22 µm syringe filter to remove any remaining micro-particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry (if the compound has a distinct chromophore).
-
Create a standard curve using known concentrations of the compound dissolved in a suitable organic solvent (e.g., methanol or DMSO) and diluted in the respective buffer.
-
-
Data Analysis:
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
-
This plot will reveal the pH at which the desired solubility is achieved.
-
Expected Outcome: You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.
| pH | Expected Solubility Trend | Rationale |
| 7.0 | Low | Compound is primarily in its neutral, unionized form. |
| 8.0 | Moderate Increase | A fraction of the compound becomes ionized. |
| 9.0 | Significant Increase | A larger fraction is ionized, leading to higher solubility. |
| 10.0 | High | The compound is predominantly in its highly soluble ionized (salt) form. |
Guide 2: Solubility Enhancement Using Co-solvents
Issue: pH adjustment is not compatible with the experimental system (e.g., due to cell viability concerns), or it does not provide sufficient solubility.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[7][13][14] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic moieties of the drug.
Protocol: Screening for an Effective Co-solvent System
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents to screen.
| Co-solvent | Properties | Typical Concentration Range (in vitro) |
| DMSO | High solubilizing power, but can have cellular toxicity. | < 0.5% v/v |
| Ethanol | Good solubilizer, generally well-tolerated at low concentrations. | < 1.0% v/v |
| Propylene Glycol (PG) | Common pharmaceutical excipient, low toxicity. | 1-5% v/v |
| Polyethylene Glycol 400 (PEG 400) | Low molecular weight PEG, good safety profile. | 1-10% v/v |
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages (e.g., 1%, 5%, 10%, 20%, 50% v/v) of each selected co-solvent.
-
Solubility Determination:
-
Using the equilibrium solubility method described in Guide 1, determine the solubility of 4-amino-N,N-dipropylbenzenesulfonamide in each co-solvent mixture.
-
Agitate for 24 hours at a controlled temperature.
-
Centrifuge, filter, and quantify the dissolved compound.
-
-
Data Analysis:
-
Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
-
Select the co-solvent and concentration that provides the desired solubility while remaining within acceptable toxicity limits for your specific assay.
-
Workflow for Co-solvent Selection
Caption: Workflow for selecting an appropriate co-solvent system.
Guide 3: Advanced Technique - Solid Dispersion
Issue: High drug loading is required, and both pH adjustment and co-solvency are insufficient or impractical, especially for in vivo applications.
Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a highly soluble, inert carrier or matrix at a solid state.[15] This technique can enhance solubility by several mechanisms: reducing the drug's particle size to a molecular level, improving wettability, and, most importantly, converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[10][11][12][16][17][18][19]
Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic polymer carrier. Common choices include Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).
-
Solvent Selection: Choose a volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or acetone).
-
Preparation:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both 4-amino-N,N-dipropylbenzenesulfonamide and the carrier (e.g., PVP K30) in the chosen solvent to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out.
-
Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
-
Characterization (Optional but Recommended):
-
Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion.
-
-
Dissolution Testing:
-
Compare the dissolution rate of the prepared solid dispersion to that of the pure drug powder in your target aqueous medium (e.g., simulated gastric or intestinal fluid).
-
Measure the drug concentration in the medium at various time points.
-
Expected Outcome: The solid dispersion should exhibit a much faster dissolution rate and achieve a higher apparent solubility (supersaturation) compared to the pure crystalline drug.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2012). Journal of Advanced Pharmacy Education and Research, 2(2). Retrieved January 27, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 113-127. Retrieved January 27, 2026, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved January 27, 2026, from [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
4-amino-N-benzylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
pH-induced solubility transition of sulfonamide-based polymers. (2003). PubMed. Retrieved January 27, 2026, from [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved January 27, 2026, from [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 27, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023). Future Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. Retrieved January 27, 2026, from [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013). Journal of Drug Delivery and Therapeutics, 3(5). Retrieved January 27, 2026, from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved January 27, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved January 27, 2026, from [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Sulfonamides - 5 Minute Antimicrobials. (2022). YouTube. Retrieved January 27, 2026, from [Link]
-
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
SOLUBILITY OF SULPHONAMIDES. (1943). The BMJ, 2(4313), 296. Retrieved January 27, 2026, from [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(2). Retrieved January 27, 2026, from [Link]
-
Probenecid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved January 27, 2026, from [Link]
-
Sulfonamide. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. (1974). Chemotherapy, 20(2), 65-75. Retrieved January 27, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved January 27, 2026, from [Link]
-
4-aminobenzenesulfonamide. (n.d.). ChemBK. Retrieved January 27, 2026, from [Link]
-
Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (2018). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic and Biomolecular Chemistry, 20(33), 6680-6693. Retrieved January 27, 2026, from [Link]
-
Study of pH-dependent drugs solubility in water. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Enhancement of Dissolution Rate of Probenecid in Phospholipid Correcipitates. (1995). Pharmaceutical Development and Technology, 1(1). Retrieved January 27, 2026, from [Link]
-
Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2001). PubMed. Retrieved January 27, 2026, from [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2011). Journal of Advanced Pharmacy Education and Research, 1(1). Retrieved January 27, 2026, from [Link]
-
Cosolvency. (2015). SlideShare. Retrieved January 27, 2026, from [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]
-
4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. brieflands.com [brieflands.com]
- 10. japer.in [japer.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cosolvency | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japer.in [japer.in]
- 19. ajprd.com [ajprd.com]
Technical Support Center: Optimization of 4-Amino-N,N-dipropylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-amino-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols. Our goal is to help you navigate the common challenges in this multi-step synthesis and systematically optimize your reaction yield and purity.
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide is typically achieved through a three-step sequence starting from acetanilide. This involves the protection of the aniline amino group, followed by chlorosulfonation, amination with dipropylamine, and finally, deprotection to yield the target molecule. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.
Step 1: Chlorosulfonation of Acetanilide
Question 1: My yield of p-acetamidobenzenesulfonyl chloride is consistently low (<60%). What are the most likely causes and how can I improve it?
Answer: Low yield in this electrophilic aromatic substitution is a common issue and can typically be traced back to three critical areas: reagent quality, temperature control, and moisture.
-
Reagent Quality: Chlorosulfonic acid is highly reactive and susceptible to hydrolysis. Ensure you are using a fresh, unopened bottle or a properly stored reagent. Old or improperly stored chlorosulfonic acid will contain sulfuric acid, which leads to non-productive sulfonation rather than the desired chlorosulfonation.
-
Strict Moisture Control: This reaction is extremely sensitive to water. Any moisture will rapidly hydrolyze both the chlorosulfonic acid and the product, p-acetamidobenzenesulfonyl chloride, to their corresponding sulfonic acids, which are difficult to separate and will not react in the subsequent amination step. All glassware must be oven-dried, and the reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon).
-
Temperature Management: The reaction is exothermic. The initial addition of acetanilide to chlorosulfonic acid should be done slowly and with efficient cooling (an ice bath is recommended) to maintain the temperature below 15°C.[1] After the initial addition, the reaction mixture needs to be gently heated to drive the reaction to completion. A temperature of 60-70°C for 1-2 hours is typically sufficient.[1][2] Inadequate heating can result in incomplete conversion.[1]
-
Molar Ratio of Reagents: An excess of chlorosulfonic acid is necessary to act as both the reagent and the solvent. A molar ratio of at least 4-5 equivalents of chlorosulfonic acid to 1 equivalent of acetanilide is recommended to ensure complete conversion and maintain a stirrable reaction mixture.[3][4]
Question 2: During the workup, when I pour the reaction mixture onto ice, I get a gummy, hard-to-filter solid instead of a fine precipitate. Why does this happen?
Answer: This is a classic sign of localized overheating and inefficient quenching. When the highly concentrated, viscous reaction mixture is added too quickly to ice, the heat generated from the decomposition of excess chlorosulfonic acid is not dissipated effectively. This can cause the product to melt and then solidify into an unmanageable mass.
To resolve this, ensure the following:
-
Vigorous Stirring: The ice/water mixture must be stirred vigorously as you add the reaction mixture.
-
Slow Addition: Pour the reaction mixture in a thin stream into the vortex of the stirring ice slurry. This ensures rapid dilution and heat dissipation.
-
Sufficient Ice: Use a large excess of crushed ice to maintain a low temperature throughout the quenching process.
Step 2: Amination with Dipropylamine
Question 3: My TLC plate shows multiple spots after reacting p-acetamidobenzenesulfonyl chloride with dipropylamine. What are the likely side products?
Answer: The primary culprits for multiple spots on your TLC are typically unreacted starting material, the hydrolyzed sulfonic acid, and potentially a bis-sulfonated product, although the latter is less common under controlled conditions.
-
Unreacted Sulfonyl Chloride: This indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, or using a hindered or weak base.
-
Hydrolyzed Sulfonic Acid: The sulfonyl chloride is sensitive to moisture. If your solvent or amine was not perfectly dry, or if the reaction was exposed to atmospheric moisture, you will see the corresponding sulfonic acid as a very polar spot on your TLC.
-
Di-sulfonamide Formation: While less common with secondary amines, it's possible if the reaction conditions are too harsh, leading to side reactions.
To minimize these, ensure your dipropylamine and solvent are anhydrous, and run the reaction under an inert atmosphere. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to scavenge the HCl generated during the reaction.[5]
Question 4: The reaction seems to stall and does not go to completion, even after extended reaction times. What can I do?
Answer: Reaction stalling is often related to the reaction conditions and the basicity of the medium.
-
Choice of Base: A tertiary amine like triethylamine or pyridine is essential to neutralize the HCl produced. Without a base, the HCl will protonate the dipropylamine, rendering it non-nucleophilic and halting the reaction. Use at least 2 equivalents of dipropylamine (one to react, one to act as the base) or 1 equivalent of dipropylamine and 1.1 equivalents of an external base like triethylamine. Pyridine can also be used as the solvent and base.[5]
-
Temperature: While the reaction is often run at room temperature, gentle heating (40-50°C) can help drive it to completion, especially if steric hindrance is a factor.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. Ensure they are anhydrous.
Step 3: Deprotection of the Acetyl Group
Question 5: I am attempting to hydrolyze the acetyl group with aqueous HCl, but the yield is low, and I am getting a dark, impure product. What is a better method?
Answer: Acid-catalyzed hydrolysis is the standard method for acetanilide deprotection, but it can be harsh and lead to side reactions or degradation, especially if other sensitive functional groups are present.[6]
-
Optimized Acid Hydrolysis: The key is to find a balance between reaction rate and product stability. Instead of concentrated HCl, try a mixture of ethanol and 3-6M HCl and refluxing the mixture. The ethanol helps with solubility. Monitor the reaction closely by TLC and stop as soon as the starting material is consumed to prevent product degradation.
-
Alternative Mild Conditions: A reported mild method for deprotection involves using thionyl chloride and pyridine in a solvent like 1,2-dichloroethane at room temperature, followed by hydrolysis.[7][8] This method proceeds through an imidoyl chloride intermediate and can be much cleaner.[9]
The overall synthetic workflow is summarized in the diagram below.
Caption: Three-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acetyl protecting group on aniline in the first step?
A1: The amino group (-NH2) of aniline is a strong activating group for electrophilic aromatic substitution. Reacting aniline directly with chlorosulfonic acid would lead to multiple side reactions, including polysulfonation and oxidation, resulting in a complex mixture of products and low yield. The acetyl group (-NHCOCH3) moderates the activating effect of the amino group, making it ortho-, para-directing and ensuring that substitution occurs primarily at the para position.[10] It also protects the amino group from reacting with the chlorosulfonic acid.
Q2: How do I monitor the progress of these reactions effectively?
A2: Thin-Layer Chromatography (TLC) is the most effective tool. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For the deprotection step, the product (a primary amine) will be significantly more polar than the acetylated starting material.
Q3: What analytical techniques should I use to confirm the structure and purity of the final product?
A3: A combination of techniques is essential for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This is useful for confirming the presence of key functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final compound with high accuracy.
Q4: Are there any critical safety precautions I should be aware of?
A4: Yes, several:
-
Chlorosulfonic Acid: This is an extremely corrosive and moisture-sensitive reagent. It reacts violently with water, releasing large amounts of HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.
-
Thionyl Chloride: If used for deprotection, this is also a corrosive and toxic liquid. Handle with the same precautions as chlorosulfonic acid.
-
Quenching: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic and releases HCl gas. This must be done slowly and carefully in a fume hood.
Experimental Protocols & Data
Optimized Protocol for Synthesis
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap.
-
Charge the flask with chlorosulfonic acid (165 mL, 2.49 mol). Cool the flask in an ice-water bath to 10-15°C.
-
Add dry acetanilide (67.5 g, 0.5 mol) in small portions via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete, remove the ice bath and heat the mixture to 60-70°C for 2 hours. The reaction is complete when the evolution of HCl gas ceases.[1]
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and 200 mL of water.
-
While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker.
-
Filter the resulting white precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral to pH paper.
-
Press the solid dry. The crude product can be used directly in the next step. Expected yield: 90-95 g (77-81%).[1]
Troubleshooting Decision Tree for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. scribd.com [scribd.com]
- 4. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. study.com [study.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 9. Acetamides [organic-chemistry.org]
- 10. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [askfilo.com]
Technical Support Gateway: Purification of 4-amino-N,N-dipropylbenzenesulfonamide
Welcome to the technical support center for the purification of 4-amino-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this compound. Drawing from extensive field experience and established chemical principles, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the common challenges encountered during purification.
Compound Profile and Initial Assessment
Before selecting a purification strategy, it is imperative to understand the physicochemical properties of 4-amino-N,N-dipropylbenzenesulfonamide and its likely impurity profile.
Physicochemical Properties (Predicted & Analog-Based)
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₁₂H₂₀N₂O₂S | --- |
| Molecular Weight | 256.36 g/mol | Affects diffusion rates and chromatographic behavior. |
| Appearance | Likely a white to off-white crystalline solid | Crystalline nature suggests recrystallization is a viable primary purification method. |
| Polarity | Moderately polar | Influences choice of solvents for chromatography and recrystallization. |
| Key Functional Groups | Primary Aromatic Amine (-NH₂) | Basic. Can be protonated with acid, a key feature for acid-base extraction.[1] |
| Sulfonamide (-SO₂NR₂) | Generally neutral, but the N-H on a primary or secondary sulfonamide can be weakly acidic. In this tertiary sulfonamide, it is non-acidic. | |
| Predicted Solubility | Low in water; soluble in organic solvents like ethanol, acetone, ethyl acetate. | Guides solvent selection for various techniques. Similar sulfonamides are soluble in boiling water and slightly soluble in cold water and ethanol.[2] |
Common Impurity Profile
The most common synthesis of this compound involves the reaction of an activated 4-aminobenzenesulfonyl precursor (often protected as an acetamide) with dipropylamine.[3][4] Understanding this allows us to anticipate the following impurities:
-
Unreacted 4-Acetamidobenzenesulfonyl Chloride: An acidic and highly reactive impurity.
-
Hydrolyzed Sulfonyl Chloride (4-Acetamidobenzenesulfonic Acid): A highly polar and acidic impurity.
-
Unreacted Dipropylamine: A volatile and basic impurity.
-
4-Aminobenzenesulfonamide (from incomplete protection/deprotection): A more polar, related sulfonamide.
-
Disulfanilamide: Formed if the primary amine of one molecule reacts with the sulfonyl chloride of another.[5]
Strategic Purification Workflow
Choosing the right purification strategy depends on the scale of your synthesis and the initial purity of your crude product. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of 4-amino-N,N-dipropylbenzenesulfonamide in a practical, question-and-answer format.
Recrystallization Issues
Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" is a common problem with sulfonamides, occurring when the solute separates from the solution as a liquid phase.[6] This is often due to high impurity levels or the solution temperature being higher than the melting point of the impure compound.
-
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the saturation level slightly. Let the solution cool much more slowly, perhaps by placing the flask in a large beaker of hot water (a makeshift water bath) to insulate it.
-
Underlying Cause & Long-Term Solution: The chosen solvent may be suboptimal. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[6] If the crude product is very impure, a preliminary purification step like an acid-base extraction or flash chromatography is highly recommended to remove the impurities that are inhibiting proper crystal lattice formation.
Q2: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?
A: This typically indicates one of two scenarios: either the solution is not sufficiently saturated, or crystallization has failed to initiate (nucleate).
-
Solution 1 (Induce Nucleation): The solution may be supersaturated but requires a trigger. Try scratching the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. If available, adding a tiny "seed crystal" of the pure compound is the most effective method.
-
Solution 2 (Increase Concentration): You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the more concentrated solution to cool again. Be careful not to over-concentrate, as this can cause the product to crash out impurely.
Acid-Base Extraction Issues
Q3: An intractable emulsion formed when I shook my separatory funnel. How can I break it and prevent it next time?
A: Emulsions are colloidal suspensions of one liquid in another and are common when aqueous and organic layers have similar densities or when surfactants (some impurities can act as such) are present.
-
Breaking the Emulsion:
-
Patience: Let the funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to force the separation.
-
Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it.
-
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers. This is usually sufficient for the acid-base reaction to occur without creating a stable emulsion.
Column Chromatography Issues
Q4: My compound is streaking down the column and giving poor separation. What is the cause?
A: Streaking, or "tailing," on a silica gel column is usually caused by the basic amino group interacting too strongly with the acidic silica gel.
-
Solution: The mobile phase needs to be modified. Add a small amount of a basic modifier to the eluent. A common and effective choice is to add 0.5-1% triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will compete with your compound for the acidic sites on the silica, resulting in sharper bands and better separation. This technique is well-established for the chromatography of amines.[7]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is ideal as a first-pass purification for a crude sample containing neutral or acidic impurities. It leverages the basicity of the 4-amino group.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude 4-amino-N,N-dipropylbenzenesulfonamide in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and gently invert it 10-15 times to mix. Vent frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated product will move to the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[1] Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral 4-amino-N,N-dipropylbenzenesulfonamide will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, then with a small amount of cold hexanes to aid drying.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Purification via Recrystallization
This method is best for samples that are already >90% pure to obtain a final product with very high purity.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, an ethanol/water or isopropanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate with a water bath) until the solid just dissolves. The goal is to use the minimum amount of hot solvent.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.
-
Crystallization:
-
If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
-
If using a solvent/anti-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate, then cover and cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purification via Flash Column Chromatography
This is the most powerful method for separating complex mixtures with similar properties.
Methodology:
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity. Add 1% triethylamine (TEA) to the eluent to prevent tailing. A good system will give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the packed column.
-
Elution: Run the column by applying the eluent and collecting fractions. You can use a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% to 40% ethyl acetate in hexanes) to separate compounds with different polarities.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link].
- Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
-
PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link].
-
Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. ResearchGate. Available from: [Link].
-
Supuran, C. T., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(6), 1459. Available from: [Link].
- Google Patents. EP0166992B1 - Extraction of amino acid from aqueous mixtures.
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link].
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].
- Moore, S., & Stein, W. H. (1954). Procedures for the chromatographic determination of amino acids on 4% cross-linked sulfonated polystyrene resins. Journal of Biological Chemistry, 211(2), 893-906.
-
Ebert, R. F. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry, 154(2), 431-435. Available from: [Link].
-
Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. ResearchGate. Available from: [Link].
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. Available from: [Link].
- Yang, C. Y., & Stetter, N. (1990). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides.
-
ChemBK. 4-aminobenzenesulfonamide. Available from: [Link].
-
Sharma, A., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26, 1234-1243. Available from: [Link].
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
PubChem. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine.... National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of 4-amino-N,N-dipropylbenzenesulfonamide Stock Solutions
Welcome to the Technical Support Center for 4-amino-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, storage, and troubleshooting of stock solutions of this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental reagents, thereby promoting reproducible and reliable results.
I. Frequently Asked Questions (FAQs) on Stock Solution Stability
This section addresses the most common questions regarding the handling and storage of 4-amino-N,N-dipropylbenzenesulfonamide stock solutions.
Q1: What is the recommended solvent for preparing a stock solution of 4-amino-N,N-dipropylbenzenesulfonamide?
A1: Based on the physicochemical properties of structurally similar sulfonamides, such as probenecid, we recommend using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol for preparing stock solutions of 4-amino-N,N-dipropylbenzenesulfonamide. Probenecid, which also contains a dipropylamino sulfonyl group, exhibits good solubility in these solvents.[1] While data for 4-amino-N,N-dipropylbenzenesulfonamide is not explicitly available, its predicted low water solubility suggests that aqueous solutions are not ideal for creating concentrated, stable stocks.
Q2: How should I store my stock solutions of 4-amino-N,N-dipropylbenzenesulfonamide for long-term use?
A2: For optimal long-term stability, stock solutions prepared in anhydrous DMSO or ethanol should be stored at -20°C or colder. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2][3] The container should be tightly sealed to prevent solvent evaporation and the ingress of atmospheric moisture.
Q3: Can I prepare and store aqueous solutions of 4-amino-N,N-dipropylbenzenesulfonamide?
A3: We strongly advise against the long-term storage of aqueous solutions of 4-amino-N,N-dipropylbenzenesulfonamide. Sulfonamides, in general, are susceptible to hydrolysis, particularly in acidic or neutral aqueous environments.[4][5] For the analogous compound probenecid, it is explicitly recommended not to store aqueous solutions for more than one day.[1] If an aqueous working solution is required, it should be prepared fresh daily from a frozen organic stock.
Q4: What are the primary degradation pathways for 4-amino-N,N-dipropylbenzenesulfonamide?
A4: The primary degradation pathways for sulfonamides are hydrolysis and photolysis.[4][5] The sulfonamide bond can be susceptible to cleavage, especially under acidic conditions.[4] Additionally, exposure to light, particularly UV radiation, can induce photodegradation. Therefore, it is imperative to protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q5: How can I check the stability of my stored stock solution?
A5: The most reliable method to assess the stability of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS). These methods can separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining active substance. A noticeable change in the color or clarity of the solution can also be an initial indicator of degradation, prompting further analytical verification.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Q1: My 4-amino-N,N-dipropylbenzenesulfonamide stock solution has turned yellow over time. What does this indicate and is it still usable?
A1: A color change, such as yellowing, is a strong indicator of chemical degradation. This could be due to oxidation of the aniline moiety or other degradation processes. It is not recommended to use a discolored solution , as the presence of degradation products can lead to inaccurate and irreproducible experimental results. The best course of action is to discard the discolored solution and prepare a fresh stock. To prevent this in the future, ensure the solution is stored in an amber vial, protected from light, and at a consistent low temperature (-20°C or colder).
Q2: I observed precipitation in my stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated, thereby increasing the concentration. First, try to gently warm the solution to room temperature and vortex it to see if the precipitate redissolves. If it does, the solution may still be usable, but it is a sign that the concentration is near its saturation point. To avoid this, consider preparing a slightly more dilute stock solution. If the precipitate does not redissolve, it may consist of degradation products, and the solution should be discarded.
Q3: My experimental results have become inconsistent, and I suspect my 4-amino-N,N-dipropylbenzenesulfonamide stock solution is the cause. How can I confirm this?
A3: Inconsistency in experimental results is a common consequence of using a degraded stock solution. To confirm if your stock solution is the culprit, you can perform a simple qualitative or a more rigorous quantitative stability check.
-
Qualitative Check: Run a control experiment with a freshly prepared stock solution and compare the results with those obtained using the suspect stock. A significant difference in the outcomes would suggest degradation of the older stock.
-
Quantitative Analysis: The most definitive approach is to analyze the concentration and purity of your stock solution using a stability-indicating analytical method like HPLC. This will allow you to quantify the amount of intact 4-amino-N,N-dipropylbenzenesulfonamide and detect the presence of any degradation products.
The following diagram illustrates a logical workflow for troubleshooting stock solution stability issues.
Caption: Troubleshooting workflow for suspected stock solution instability.
III. Experimental Protocols
This section provides detailed methodologies for the preparation and stability testing of 4-amino-N,N-dipropylbenzenesulfonamide stock solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of 4-amino-N,N-dipropylbenzenesulfonamide for long-term storage.
Materials:
-
4-amino-N,N-dipropylbenzenesulfonamide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Allow the vial of solid 4-amino-N,N-dipropylbenzenesulfonamide and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of 4-amino-N,N-dipropylbenzenesulfonamide. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific compound), you would weigh out X mg of the compound.
-
Dissolution: Add the weighed compound to a sterile amber vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
Objective: To quantitatively assess the stability of a 4-amino-N,N-dipropylbenzenesulfonamide stock solution over time.
Principle: A stability-indicating HPLC method separates the parent drug from its degradation products. By comparing the peak area of the parent compound in a stored sample to that of a freshly prepared standard, the percentage of degradation can be determined.
Workflow Diagram:
Caption: Experimental workflow for a long-term stability study using HPLC.
Recommended HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the absorbance maximum of 4-amino-N,N-dipropylbenzenesulfonamide
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
Note: These are general starting parameters and should be optimized for your specific instrument and the compound's retention characteristics.
IV. Data Summary: Stability of Analogous Compounds
| Compound/Class | Solvent | Storage Condition | Reported Stability | Citation |
| Probenecid | DMSO, Ethanol | Not specified | Good solubility | [1] |
| Aqueous Buffer | Not specified | Not recommended for > 1 day | [1] | |
| Sulfonamides (General) | Aqueous (Acidic) | Not specified | Prone to hydrolysis | [4] |
| In Solution | Light Exposure | Susceptible to photolysis | [5] | |
| Sodium diisopropylamide | N,N-dimethylethylamine | -20°C | Stable for months (1.0 M solution) | [6] |
V. References
-
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]
-
Cevasco, G., & et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. [Link]
-
Abramovic, B., & et al. (2017). Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. Environmental Pollution, 231(Pt 1), 160-169. [Link]
-
Collum, D. B., & et al. (2017). Sodium Diisopropylamide: Aggregation, Solvation, and Stability. Journal of the American Chemical Society, 139(25), 8509–8524. [Link]
-
PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]
-
Lin, L., & et al. (2019). Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry. Environmental Science and Pollution Research International, 26(10), 9967–9976. [Link]
-
Li, H., & et al. (2008). Hydrolysis and photolysis of oxytetracycline in aqueous solution. Journal of Environmental Science and Health, Part B, 43(4), 333–339. [Link]
-
Chegaev, K., & et al. (2017). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 8(10), 1063–1068. [Link]
-
PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-N,N-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface and biological activity of N-(((dimethoxybenzylidene)amino)propyl)-N,N-dimethylalkyl-1-ammonium derivatives as cationic surfactants. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. bachem.com [bachem.com]
- 4. Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Diisopropylamide: Aggregation, Solvation, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-amino-N,N-dipropylbenzenesulfonamide Derivatives
Welcome to the technical support center dedicated to the synthesis of 4-amino-N,N-dipropylbenzenesulfonamide and its derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights, troubleshooting strategies, and optimized protocols. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for researchers embarking on this synthesis.
Q1: What is the most reliable general strategy for synthesizing 4-amino-N,N-dipropylbenzenesulfonamide?
A: The most robust and widely adopted strategy involves a multi-step sequence. It begins with the protection of the amino group of a precursor like aniline, typically through acetylation to form acetanilide.[1] This is followed by chlorosulfonation of the acetanilide to generate 4-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with N,N-dipropylamine. The final step is the deprotection (hydrolysis) of the acetamido group to yield the target 4-amino-N,N-dipropylbenzenesulfonamide.[1] This sequence prevents undesirable side reactions at the primary amino group.
Q2: Why is protection of the 4-amino group necessary?
A: The primary amino group is nucleophilic and can react with the highly electrophilic sulfonyl chloride intermediate. Without protection, the 4-aminobenzenesulfonyl chloride would react with another molecule of itself or with the desired amine at the primary amino site, leading to a mixture of oligomeric side products and significantly reducing the yield of the desired tertiary sulfonamide. Acetylation is a common and effective protection strategy because the resulting amide is significantly less nucleophilic.[1]
Q3: What are the most critical parameters to control during the sulfonylation step (reaction of the sulfonyl chloride with N,N-dipropylamine)?
A: The three most critical parameters are:
-
Temperature: The reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and degradation of the sulfonyl chloride.[2]
-
Base Selection: A suitable base is required to neutralize the hydrochloric acid (HCl) byproduct. Pyridine or triethylamine are common choices. The base must be non-nucleophilic enough not to compete with the N,N-dipropylamine.[3][4]
-
Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the conversion of the sulfonyl chloride to the unreactive sulfonic acid.[3]
Q4: My final product is an oil and is difficult to crystallize. What are my options for purification?
A: While many sulfonamides are crystalline, N,N-dialkylated derivatives can sometimes be oils or low-melting solids. If recrystallization fails, flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, often starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, is typically successful in separating the product from impurities.
Troubleshooting Guide: A Problem-Solving Approach
This guide is organized by common experimental issues. Each entry details the problem, identifies probable causes, and provides validated solutions.
Issue 1: Low or No Product Yield After the Sulfonylation Reaction
Question: I've reacted my 4-acetamidobenzenesulfonyl chloride with N,N-dipropylamine, but my TLC analysis shows mostly unreacted starting material and my final yield is negligible. What went wrong?
Answer: This is a common issue that can usually be traced back to one of several key areas.
-
Probable Cause 1: Inactive Sulfonyl Chloride. The 4-acetamidobenzenesulfonyl chloride intermediate is moisture-sensitive. It may have hydrolyzed to the corresponding sulfonic acid during its synthesis, work-up, or storage.
-
Solution: Ensure the work-up for the sulfonyl chloride is performed quickly and under anhydrous conditions. Dry the intermediate thoroughly under vacuum. It is often best to use the sulfonyl chloride immediately after its preparation.[5] You can verify its integrity by checking for a sharp melting point or via 1H NMR.
-
-
Probable Cause 2: Insufficient or Inappropriate Base. The reaction generates one equivalent of HCl, which will protonate the N,N-dipropylamine, rendering it non-nucleophilic. If this HCl is not effectively scavenged, the reaction will stop after 50% conversion at best.
-
Solution: Use at least two equivalents of the N,N-dipropylamine (one to react, one to act as the base) or use one equivalent of N,N-dipropylamine in combination with at least one equivalent of a non-nucleophilic tertiary amine like triethylamine or pyridine.[3] Ensure the base is added concurrently with or prior to the amine.
-
-
Probable Cause 3: Low Reaction Temperature. While crucial for control, if the temperature is kept too low for an extended period with sterically hindered derivatives, the reaction rate may be impractically slow.
-
Solution: Initiate the reaction at 0 °C, then allow it to slowly warm to room temperature and stir for several hours or overnight to ensure it goes to completion.[2] Monitor the reaction's progress using TLC.
-
Issue 2: Multiple Unidentified Spots on the TLC Plate
Question: My reaction appears to have worked, but the TLC plate shows the product spot along with several other significant spots. What are these impurities?
Answer: The presence of multiple byproducts often points to competing reaction pathways.
-
Probable Cause 1: Dimerization/Oligomerization. If an unprotected 4-aminobenzenesulfonyl chloride was used, this is the most likely cause.
-
Solution: The most effective solution is to restart the synthesis using the protective group strategy outlined in the FAQs and detailed in the protocol below.[1]
-
-
Probable Cause 2: Reaction with Solvent. If a nucleophilic solvent (like an alcohol) was used, it could compete with the amine, leading to the formation of a sulfonate ester.
-
Solution: Always use inert, aprotic solvents for the sulfonylation step. Dichloromethane (DCM), chloroform, diethyl ether, or toluene are excellent choices.[2]
-
-
Probable Cause 3: Sulfonyl Chloride Degradation. If the reaction was run at too high a temperature or for an extended time, the sulfonyl chloride can begin to decompose.
-
Solution: Adhere to strict temperature control. Add the sulfonyl chloride solution dropwise to the cooled amine solution to manage the exotherm.
-
Issue 3: Incomplete Deprotection of the Acetamido Group
Question: I have successfully synthesized the protected N,N-dipropyl-4-acetamidobenzenesulfonamide, but the final acid hydrolysis step to remove the acetyl group is not going to completion. How can I improve this?
Answer: Amide hydrolysis can be sluggish. Optimizing the conditions is key.
-
Probable Cause 1: Insufficient Acid Concentration or Reaction Time. The stability of the amide bond requires forcing conditions to achieve complete cleavage.
-
Solution: Increase the concentration of the acid (e.g., use 6M HCl instead of 1M HCl) and/or extend the reflux time. Monitor the reaction by TLC until the starting material spot has completely disappeared. A co-solvent like ethanol can sometimes improve solubility and aid the reaction.
-
-
Probable Cause 2: Product Precipitation. The hydrochloride salt of the final amine product may precipitate out of the acidic solution, preventing further reaction.
-
Solution: Add a co-solvent such as ethanol or dioxane to the aqueous acid to maintain homogeneity throughout the reaction. After the reaction is complete, the product can be isolated by neutralizing the solution with a base (e.g., NaOH or NaHCO₃) and extracting with an organic solvent.
-
Visualized Workflow and Troubleshooting Logic
The following diagrams illustrate the overall synthetic workflow and a logical decision tree for troubleshooting common issues.
Caption: Overall workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution).
-
Reagents: Carefully add chlorosulfonic acid (58.3 g, 0.5 mol) to the flask and cool the flask in an ice-water bath to 0-5 °C.
-
Reaction: Begin stirring and add finely powdered acetanilide (27.0 g, 0.2 mol) in small portions through the side neck over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.[5]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the evolution of HCl gas subsides.
-
Work-up: Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water until the washings are neutral to litmus paper, and press it as dry as possible on the filter.
-
Drying: Dry the solid under vacuum. The product, 4-acetamidobenzenesulfonyl chloride, should be used immediately in the next step.
Protocol 2: Synthesis of 4-Amino-N,N-dipropylbenzenesulfonamide
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-salt bath.
-
Reagents: To the flask, add N,N-dipropylamine (20.2 g, 0.2 mol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C.
-
Reaction: Dissolve the freshly prepared 4-acetamidobenzenesulfonyl chloride (from Protocol 1, ~0.2 mol) in 50 mL of anhydrous DCM. Add this solution dropwise from the dropping funnel to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-acetamido-N,N-dipropylbenzenesulfonamide.
-
Deprotection: To the crude product, add 100 mL of 6M aqueous HCl and 50 mL of ethanol. Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~8). Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure 4-amino-N,N-dipropylbenzenesulfonamide.
Data Summary Tables
Table 1: Recommended Reaction Parameters for Sulfonylation
| Parameter | Recommended Condition | Rationale & Notes |
| Solvent | Dichloromethane (DCM), Chloroform | Inert, aprotic, and good solubility for reagents. Must be anhydrous.[2] |
| Base | Triethylamine (Et₃N) or Pyridine | Scavenges HCl byproduct. Use 1.1 equivalents if using 1 eq. of the amine.[3] |
| Amine Stoichiometry | 1.0 - 1.2 equivalents (with base) OR >2.0 equivalents (acts as own base) | Ensures complete consumption of the limiting sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls exotherm and minimizes side reactions.[2] |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. Can vary based on amine nucleophilicity. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Suggested Solution |
| Low Yield | Hydrolyzed sulfonyl chloride | Use fresh, dry sulfonyl chloride immediately after synthesis.[5] |
| Insufficient base | Use >2 eq. of reacting amine or add 1.1 eq. of a tertiary amine base. | |
| Multiple Products | No protecting group used | Protect the 4-amino group as an acetamide before chlorosulfonation.[1] |
| Reaction too hot | Maintain temperature at 0-5 °C during addition. | |
| Incomplete Deprotection | Insufficient hydrolysis conditions | Increase acid concentration (e.g., 6M HCl) and/or reflux time. |
References
- EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents.
- Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, Vol. 6 No. 4/2024.
-
Al-Masoudi, N. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]
- Chaudhry, G. E., & Chopra, H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- Journal of Synthetic Chemistry. (2023).
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules. Available at: [Link]
- CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents.
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. Available at: [Link]
- Tang, J., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry.
- Dudutienė, V., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- US2777844A - Sulfonamide purification process - Google Patents.
-
ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Available at: [Link]
- ResearchGate. (2024).
-
Organic Syntheses Procedure. Available at: [Link]
- Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Chinese Journal of Organic Chemistry.
-
ResearchGate. Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide (3) from... Available at: [Link]
-
Saskia, O. Reaction: Sulfonation – Introduction to Organic Chemistry. Available at: [Link]
- Jinli Chemical. (2026).
-
PubChem. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine. Available at: [Link]
- Cihan University-Erbil Repository.
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
- Bolm, C., et al. (2020).
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
Technical Support Center: Identification of Byproducts in 4-amino-N,N-dipropylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-amino-N,N-dipropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on the identification and mitigation of common byproducts. Adherence to sound analytical practices is paramount for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide, a key intermediate with applications in medicinal chemistry, typically proceeds through a three-step sequence:
-
Chlorosulfonation of Acetanilide: The initial step involves the reaction of acetanilide with chlorosulfonic acid to form p-acetamidobenzenesulfonyl chloride.[1][2][3][4]
-
Amination: The resulting sulfonyl chloride is then reacted with di-n-propylamine to yield 4-acetamido-N,N-dipropylbenzenesulfonamide.
-
Hydrolysis: The final step is the removal of the acetyl protecting group under acidic or basic conditions to afford the target molecule, 4-amino-N,N-dipropylbenzenesulfonamide.[5]
Each of these stages presents a unique set of challenges and potential side reactions that can lead to the formation of various impurities. This guide will provide a structured approach to identifying and troubleshooting these issues.
Troubleshooting Guide: Common Byproducts and Their Identification
This section provides a systematic guide to common problems encountered during the synthesis, their probable causes related to byproduct formation, and recommended analytical and corrective actions.
| Observed Problem | Potential Byproduct(s) | Likely Cause | Recommended Analytical Workflow & Solution |
| Low yield of p-acetamidobenzenesulfonyl chloride in Step 1 | Disulfonated acetanilide, ortho-isomer (2-acetamidobenzenesulfonyl chloride) | Excess chlorosulfonic acid or elevated reaction temperature.[2][6] | Analytical: Use ¹H NMR to identify the presence of the ortho-isomer by its distinct aromatic proton coupling pattern. HPLC can be used to quantify the ratio of para to ortho isomers.[7] Solution: Carefully control the stoichiometry of chlorosulfonic acid and maintain a low reaction temperature (typically 0-5 °C) during the addition of acetanilide.[4] |
| Incomplete amination in Step 2 | Unreacted p-acetamidobenzenesulfonyl chloride | Insufficient di-n-propylamine, low reaction temperature, or short reaction time. The sulfonyl chloride may also hydrolyze back to the sulfonic acid if moisture is present. | Analytical: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting sulfonyl chloride. Solution: Use a slight excess of di-n-propylamine. Ensure anhydrous reaction conditions. An acid scavenger like pyridine or triethylamine can be used to neutralize the HCl generated.[1][2][6] |
| Presence of a high molecular weight impurity after Step 2 | Dimerization or polymerization products | Side reactions of the highly reactive sulfonyl chloride, especially at elevated temperatures. | Analytical: LC-MS is the ideal technique to identify the molecular weight of the high molecular weight species.[8][9] Solution: Maintain a controlled temperature during the amination reaction and add the sulfonyl chloride solution slowly to the amine. |
| Incomplete hydrolysis in Step 3 | Residual 4-acetamido-N,N-dipropylbenzenesulfonamide | Insufficient acid/base catalyst, inadequate reaction time, or low temperature. | Analytical: HPLC is the preferred method for quantifying the residual acetylated compound. ¹H NMR will show a characteristic singlet for the acetyl methyl group around 2.1-2.2 ppm.[10] Solution: Increase the concentration of the acid or base, extend the reaction time, or increase the reaction temperature. Monitor the reaction progress by HPLC. |
| Formation of colored impurities during hydrolysis | Oxidation or degradation products | Harsh acidic or basic conditions, or presence of oxygen. | Analytical: UV-Vis spectroscopy can indicate the presence of chromophoric impurities. LC-MS can help in identifying the structures of these degradation products.[8][9] Solution: Perform the hydrolysis under an inert atmosphere (e.g., nitrogen or argon). Use milder hydrolysis conditions if possible. The use of antioxidants may be considered. |
| Presence of an impurity with the same mass as the product | Isomeric impurities, such as those arising from rearrangement or from ortho/meta isomers in the starting material. | Impurities in the starting acetanilide or rearrangement during chlorosulfonation. | Analytical: High-resolution NMR (¹H and ¹³C) is crucial for distinguishing between isomers based on subtle differences in chemical shifts and coupling constants.[7][11][12] Co-injection with an authentic standard in a high-resolution HPLC system may also resolve the isomers. Solution: Use highly pure starting materials. Optimize chlorosulfonation conditions to favor para-substitution. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the chlorosulfonation of acetanilide to minimize byproduct formation?
A1: The two most critical parameters are temperature and the stoichiometry of the reactants.[4] The reaction is highly exothermic, and elevated temperatures can lead to the formation of the undesired ortho-isomer and disulfonated byproducts. It is crucial to maintain a low temperature (typically below 15°C) during the addition of acetanilide to the chlorosulfonic acid.[3] Using a minimal excess of chlorosulfonic acid is also recommended to avoid over-sulfonation.
Q2: I am observing a significant amount of an unidentifiable, water-soluble byproduct after the amination step. What could it be?
A2: A likely candidate for a water-soluble byproduct is p-acetamidobenzenesulfonic acid. This forms if the intermediate, p-acetamidobenzenesulfonyl chloride, comes into contact with water before or during the amination reaction. The sulfonyl chloride group is highly susceptible to hydrolysis. To confirm its presence, you can use techniques like ion-pair chromatography or capillary electrophoresis. To prevent this, ensure all your glassware is thoroughly dried and use anhydrous solvents.
Q3: During the final hydrolysis step, I am struggling with achieving complete conversion without significant degradation. What are my options?
A3: This is a common challenge. If harsh acidic or basic conditions are causing degradation, consider alternative, milder methods for deprotection. For instance, enzymatic hydrolysis could be a viable, though likely more expensive, option. Alternatively, you can optimize your current method by carefully controlling the temperature and reaction time. A design of experiments (DoE) approach can be very effective in finding the optimal balance between conversion and degradation.
Q4: What is the best single analytical technique for routine monitoring of this synthesis?
A4: For routine monitoring of reaction progress and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and versatile technique.[9][13][14] It can effectively separate the starting materials, intermediates, the final product, and many of the common byproducts. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS are invaluable.[8][15]
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the initial mobile phase composition.
Protocol 2: Sample Preparation for NMR Analysis of Isomeric Impurities
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Thoroughly dry the isolated fraction under high vacuum to remove all traces of solvent.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire high-resolution ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in structural assignment.[7]
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagrams illustrate the main synthetic route and the formation of key byproducts.
Caption: Main synthetic pathway for 4-amino-N,N-dipropylbenzenesulfonamide.
Caption: Common byproduct formation pathways at each synthetic step.
References
- CN107033038A - The preparation method of probenecid - Google Patents.
-
le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide - Filo. Available at: [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - ResearchGate. Available at: [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
Identification of sulfonamides by NMR spectroscopy - PubMed. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available at: [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - JOCPR. Available at: [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. Available at: [Link]
-
N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem - NIH. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds - Preprints.org. Available at: [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug - Asian Journal of Pharmaceutics. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]
-
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY - Molnar Institute. Available at: [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling - PubMed. Available at: [Link]
-
Probenecid | C13H19NO4S | CID 4911 - PubChem - NIH. Available at: [Link]
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Available at: [Link]
-
Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI - Korea Science. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. Available at: [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. Available at: [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. Available at: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]
-
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed. Available at: [Link]
-
Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. soeagra.com [soeagra.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. rsc.org [rsc.org]
- 11. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI [koreascience.kr]
- 13. biomedres.us [biomedres.us]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-N,N-dipropylbenzenesulfonamide Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-N,N-dipropylbenzenesulfonamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the potential degradation pathways of this compound. The information herein is synthesized from established principles of sulfonamide chemistry and degradation, providing a robust framework for your experimental design and data interpretation.
Introduction: Understanding the Stability of 4-Amino-N,N-dipropylbenzenesulfonamide
4-amino-N,N-dipropylbenzenesulfonamide belongs to the sulfonamide class of compounds. While generally stable, understanding its potential degradation pathways is critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Degradation can be initiated by various factors, including pH, light, temperature, and oxidative stress. This guide will walk you through the key considerations for identifying and characterizing these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 4-amino-N,N-dipropylbenzenesulfonamide?
Based on the known chemistry of sulfonamides, the primary degradation pathways to investigate for 4-amino-N,N-dipropylbenzenesulfonamide are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: Sulfonamides are generally resistant to neutral hydrolysis but can be susceptible to degradation under strongly acidic or basic conditions.[3][4] Cleavage of the sulfonamide (S-N) bond is a key hydrolytic pathway.
-
Oxidation: The aromatic amino group is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[5]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the cleavage of bonds within the molecule.[1][2]
Q2: What are the expected degradation products of 4-amino-N,N-dipropylbenzenesulfonamide?
While specific experimental data for this molecule is limited, we can predict the following potential degradation products based on analogous sulfonamide structures:
-
From Hydrolysis: Cleavage of the S-N bond would likely yield 4-aminobenzenesulfonic acid and N,N-dipropylamine. Under harsh acidic conditions, cleavage of the S-C bond could also occur, potentially forming aniline.[3][4]
-
From Oxidation: Oxidation of the 4-amino group could lead to the formation of nitroso, nitro, and other oxidized derivatives. N-dealkylation of the dipropylamino group is also a possibility, particularly in metabolic studies.[6]
-
From Photolysis: Photodegradation can result in a variety of products, including the cleavage of the sulfonamide bond to form sulfanilic acid.[2]
Q3: My analytical results show unexpected peaks during stability testing. How can I identify if these are degradation products?
Unidentified peaks in your chromatogram are a common challenge. Here’s a systematic approach to their identification:
-
Conduct Forced Degradation Studies: Subject a pure sample of 4-amino-N,N-dipropylbenzenesulfonamide to controlled stress conditions (acid, base, peroxide, heat, light). This will intentionally generate degradation products.
-
Compare Chromatograms: Compare the chromatograms of the stressed samples with your stability samples. Co-elution of the unknown peaks with peaks from the stressed samples provides strong evidence that they are degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your liquid chromatography (LC) system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks can help elucidate their molecular weight and fragmentation patterns, aiding in structural identification.
-
Reference Standards: If you have hypothesized potential degradation products, synthesize or purchase reference standards to confirm their identity by comparing retention times and mass spectra.
Q4: How can I prevent the degradation of 4-amino-N,N-dipropylbenzenesulfonamide during storage and handling?
To minimize degradation, consider the following precautions:
-
Storage Conditions: Store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. Use amber vials or store in a light-proof container.
-
pH Control: If in solution, maintain the pH in the neutral range (pH 4-8), as sulfonamides are generally more stable in this range.[4]
-
Inert Atmosphere: For long-term storage of solid material, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Hydrolysis due to extreme pH. | Check the pH of your solution. Adjust to a neutral pH if possible. If acidic or basic conditions are required for your experiment, conduct time-course studies to understand the degradation kinetics. |
| Photodegradation from ambient light. | Protect your samples from light at all times by using amber vials or covering containers with aluminum foil. | |
| Appearance of multiple new peaks in the chromatogram | Oxidative degradation. | De-gas your solvents and consider adding an antioxidant if compatible with your experimental setup. Avoid sources of metal ion contamination. |
| Complex photodegradation. | Minimize light exposure. If photostability is a concern, perform a dedicated photostability study according to ICH Q1B guidelines.[7] | |
| Inconsistent degradation profiles between batches | Variability in impurity profiles of the starting material. | Ensure the purity of your starting material is well-characterized. Some impurities can act as catalysts for degradation. |
| Inconsistent storage or handling conditions. | Standardize your protocols for sample preparation, storage, and analysis to ensure reproducibility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 4-amino-N,N-dipropylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours. For solid-state thermal stress, place the powdered compound under the same conditions.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to a combination of UV and visible light).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[7]
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Initial Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples to challenge the separation capability of the method.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate resolution between all peaks.
-
Ensure the peak purity of the parent compound in the presence of its degradation products using a photodiode array (PDA) detector or mass spectrometry.
3. Method Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-amino-N,N-dipropylbenzenesulfonamide.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- Baozi, et al. (2011). Biodegradation and abiotic degradation of SDZ and SMT. Journal of Environmental Sciences, 23(5), 785-791.
- Yang, H., et al. (2011). Photocatalytic Degradation Kinetics and Mechanism of Environmental Pharmaceuticals in Aqueous Suspension of TiO2: A Case of Sulfa Drugs.
- Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in water: a tale of two suns. Environmental Science & Technology, 38(23), 6480-6488.
- (This cit
- (This cit
-
Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights Into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643. [Link]
- (This cit
- (This cit
- (This cit
- (This cit
- (This cit
-
Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
- (This cit
- (This cit
- (This cit
- Bajaj, S., et al. (2003). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 513-533.
- (This cit
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]
- (This cit
- (This cit
- (This cit
- (This cit
- (This cit
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- (This cit
- (This cit
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. waters.com [waters.com]
"safe handling and storage procedures for 4-amino-N,N-dipropylbenzenesulfonamide"
Technical Support Center: 4-amino-N,N-dipropylbenzenesulfonamide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and storage of 4-amino-N,N-dipropylbenzenesulfonamide. As specific safety data for this compound is not extensively published, the following procedures are grounded in the principles of chemical safety, prudent laboratory practices, and data extrapolated from structurally analogous sulfonamide compounds.[1] The core principle is to treat this compound with the appropriate level of caution for a substance with unknown toxicological properties.
Section 1: Compound Identification and Assumed Properties
| Property | Assumed Value/Description | Rationale & Source |
| Physical Form | Solid, likely a crystalline powder. | Based on analogous sulfonamides which are solids at room temperature.[2][3] |
| Molecular Formula | C₁₂H₂₀N₂O₂S | Calculated based on chemical structure. |
| Molecular Weight | 256.37 g/mol | Calculated based on chemical structure. |
| Storage Temperature | Room temperature, in an inert atmosphere. | Recommended for similar sulfonamides to ensure stability.[2] |
| Solubility | Likely has low aqueous solubility. | A common characteristic of sulfonamide drugs, which can sometimes lead to crystallization in kidneys if ingested.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | General incompatibility for amine and sulfonamide-containing compounds.[5][6] |
Section 2: Frequently Asked Questions (FAQs) on Hazard Identification
This section addresses common questions regarding the potential hazards of 4-amino-N,N-dipropylbenzenesulfonamide, providing answers based on established chemical safety principles and data from related compounds.
Q1: What are the primary health hazards associated with this compound?
A1: Based on data from analogous sulfonamides, the primary hazards are likely:
-
Skin Irritation (H315): May cause redness and discomfort upon direct contact.[2]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage if it enters the eyes.[2]
-
Respiratory Irritation (H335): Inhaling the powder can irritate the respiratory tract.[2]
-
Harmful if Swallowed (H302): Ingestion may be harmful.[3][7]
-
Potential for Skin Sensitization (H317): Repeated exposure may lead to an allergic skin reaction.[3]
It is crucial to assume this compound presents these risks and to take appropriate precautions.[1]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential.[8][9]
-
Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn over the goggles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears before use and change them immediately if contamination is suspected.
-
Body Protection: A fully fastened lab coat should be worn to protect against skin exposure.
-
Respiratory Protection: While engineering controls are the first line of defense, a NIOSH-approved respirator may be necessary for large-scale operations or spill clean-up where dust generation is unavoidable. All respirator use must be part of a formal respiratory protection program.
Q3: How should I properly store 4-amino-N,N-dipropylbenzenesulfonamide to ensure its stability and safety?
A3: Proper storage is critical for both chemical integrity and safety.
-
Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a dark place.[2] This minimizes degradation from air and light.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[5][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[10]
Section 3: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific issues that may arise during experiments.
Q1: I'm weighing the compound, and the fine powder is becoming airborne. What should I do to prevent this?
A1: Airborne powder poses a significant inhalation risk and can lead to contamination.
-
Causality: The compound is likely a fine, low-density powder, making it susceptible to static electricity and air currents.
-
Immediate Solution: Stop work. If a significant amount of dust is in the air, calmly move away and allow it to settle. Ensure your PPE is correctly worn.
-
Preventative Workflow:
-
Use Engineering Controls: Always weigh hazardous powders inside a chemical fume hood or a ventilated balance enclosure.[8][12] This is the most effective way to contain airborne particles.
-
Minimize Airflow: Close the sash of the fume hood as much as is practical.
-
Use Appropriate Tools: Use a spatula or scoop to transfer the powder; avoid pouring it directly from the bottle, which can create a plume of dust.[12]
-
Control Static: Use an anti-static gun or an enclosed balance with static control features, as static can cause the powder to "jump."
-
Work on a Disposable Mat: Cover the work surface with absorbent bench paper to contain any minor spills and facilitate easy cleanup.[12]
-
Q2: I've spilled a small amount of powder (less than 1 gram) on the laboratory bench. What is the correct cleanup procedure?
A2: For a minor spill, a trained laboratory user can safely manage the cleanup.
-
Causality: Spills often occur during transfer between containers.
-
Step-by-Step Cleanup Protocol:
-
Alert & Isolate: Alert personnel in the immediate area. Cordon off the spill area.
-
Don PPE: Ensure you are wearing your lab coat, goggles, and gloves.
-
Gently Cover: Do NOT dry sweep. This will make the powder airborne.[13] Gently cover the spill with a damp paper towel to wet the powder.
-
Wipe and Collect: Carefully wipe the wetted powder from the outside of the spill inward. Place the contaminated paper towels into a sealed plastic bag.
-
Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.
-
Dispose: Label the sealed bag as "Hazardous Waste" containing 4-amino-N,N-dipropylbenzenesulfonamide and dispose of it according to your institution's hazardous waste guidelines.
-
Q3: What constitutes a "major spill" that requires emergency assistance?
A3: A major spill is any situation where you are not comfortable or equipped to handle the cleanup. Specific triggers include:
-
The spill quantity is large (e.g., the entire container).
-
The powder has become widely dispersed in the air.
-
The spill has occurred outside of a containment device like a fume hood.
-
You do not have the proper PPE or spill cleanup materials.
-
Someone has been directly exposed (skin/eye contact or inhalation) and requires medical attention.[14]
-
Action: In any of these cases, evacuate the area, close the doors, alert others, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[15]
Q4: What are the first aid procedures in case of accidental exposure?
A4: Immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[14] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the name of the chemical.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Safe Weighing and Handling of Powder
-
Preparation:
-
Verify that the chemical fume hood or ventilated enclosure is certified and functioning correctly.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Cover the balance and surrounding work area with disposable bench paper.[12]
-
-
Procedure:
-
Place a tared weigh boat on the balance.
-
Slowly open the container of 4-amino-N,N-dipropylbenzenesulfonamide inside the hood.
-
Using a clean spatula, carefully transfer small amounts of the powder to the weigh boat until the desired mass is reached.[12] Avoid dropping the powder from a height.
-
Securely close the main chemical container immediately after dispensing.[12]
-
-
Post-Procedure:
-
Carefully transfer the weighed powder to your reaction vessel.
-
Decontaminate the spatula with an appropriate solvent.
-
Fold the disposable bench paper inward, place it in a labeled hazardous waste bag, and dispose of it properly.
-
Clean the balance and surrounding area.
-
Remove gloves and wash hands thoroughly.
-
SOP 2: Long-Term Storage
-
Initial Receipt:
-
Upon receiving the chemical, inspect the container for any damage.
-
Write the date of receipt on the label.
-
-
Storage Environment:
-
Segregation:
-
Inventory Management:
-
Maintain an accurate chemical inventory.
-
Periodically inspect the container for any signs of degradation, such as discoloration or changes in consistency. Dispose of the chemical if degradation is suspected.
-
Section 5: Visualization & Workflow Diagrams
Risk Assessment & Control Workflow
The following diagram illustrates the essential decision-making process that should be undertaken before beginning any experiment with 4-amino-N,N-dipropylbenzenesulfonamide.
Caption: Workflow for assessing and mitigating risks before handling the chemical.
Chemical Spill Response Decision Tree
This diagram provides a clear, logical path for responding to a chemical spill in the laboratory.
Caption: Decision tree for appropriate response to a chemical spill.
References
-
PubChem. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Sulphanilamide ROTI®CALIPURE. Carl Roth GmbH + Co. KG. [Link]
-
Princeton University Environmental Health & Safety. Chemical Spill Procedures. Princeton University. [Link]
-
University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. U.S. Department of Agriculture. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]
-
Florida State University Emergency Management. Chemical Spills. Florida State University. [Link]
- T. A. Wani, A. A. Wani, A. Ahmad, A. A. Al-Hartomy, A. de la Guardia, and S. A. A. J. T. o. O. J. o. C. Z. Al-Shihry, "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," The Open Journal of Chemistry Zone, vol. 14, no. 1, 2021.
-
SDS Management Software. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]
-
OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]
-
MSD Manual Professional Edition. Sulfonamides. Merck & Co., Inc. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
-
Oakland University Environmental Health and Safety. Spill Control/Emergency Response. [Link]
-
Wikipedia. Sulfonamide (medicine). Wikimedia Foundation. [Link]
-
De Dietrich Process Systems. Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Amino-N-methylbenzenesulfonamide | 1709-52-0 [sigmaaldrich.com]
- 3. 4-amino-N,N-dimethyl-benzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. ddpsinc.com [ddpsinc.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Technical Support Center: Preventing Precipitation of 4-amino-N,N-dipropylbenzenesulfonamide in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with 4-amino-N,N-dipropylbenzenesulfonamide in cell-based assays, with a focus on preventing its precipitation.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of 4-amino-N,N-dipropylbenzenesulfonamide.
Q1: Why is my 4-amino-N,N-dipropylbenzenesulfonamide precipitating when I add it to my cell culture medium?
A1: Precipitation is likely occurring because the aqueous cell culture medium cannot dissolve the compound at the desired concentration. This is a common issue for organic molecules with low water solubility. The sudden change in solvent from a high-concentration organic stock solution (like DMSO) to the aqueous medium can cause the compound to "crash out" of solution.
Q2: What is the best solvent to use for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic compounds with low water solubility and is a good starting point for 4-amino-N,N-dipropylbenzenesulfonamide.[2] However, the final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I adjust the pH of my media to improve solubility?
A3: Yes, pH can significantly impact the solubility of ionizable compounds. Since 4-amino-N,N-dipropylbenzenesulfonamide has a basic amino group, lowering the pH of your buffer (making it more acidic) may increase its solubility. However, it is crucial to ensure the final pH of your cell culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4).
Q4: Is it better to add the compound to the media before or after adding it to the cells?
A4: It is generally recommended to prepare the final working concentration of the compound in the cell culture medium immediately before adding it to the cells. This minimizes the time the compound has to precipitate in the medium.
II. Troubleshooting Guide: Step-by-Step Solutions
If you are encountering precipitation, follow these detailed troubleshooting steps.
Issue 1: Precipitate Forms Immediately Upon Adding the Stock Solution to the Medium
This is often due to "solvent shock," where the compound rapidly leaves the organic solvent and enters the aqueous environment.
Root Cause Analysis:
-
High Stock Concentration: A highly concentrated stock solution requires a very large dilution factor, leading to a rapid and localized change in solvent polarity.
-
Poor Mixing Technique: Simply dropping the stock solution into the medium without immediate and thorough mixing can lead to localized supersaturation and precipitation.
Solutions:
-
Optimize Stock Solution Concentration:
-
Lower the Stock Concentration: Preparing a less concentrated stock solution (e.g., 1-10 mM in DMSO) can allow for a smaller dilution factor and a more gradual introduction of the compound to the aqueous medium.
-
Serial Dilutions: Perform a serial dilution of your stock solution in the cell culture medium. For example, instead of adding 1 µL of a 100 mM stock to 10 mL of medium, you could first dilute the stock 1:10 in medium, and then add a larger volume of this intermediate dilution to your final culture.
-
-
Improve Mixing Technique:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Vortexing/Swirling: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This rapid dispersion helps prevent localized high concentrations.
-
Issue 2: Precipitate Forms Over Time During Incubation
Precipitation that occurs hours or days after the initial preparation can be due to compound instability or interactions with media components.
Root Cause Analysis:
-
Compound Instability: The compound may be degrading or aggregating over time at 37°C.
-
Interaction with Media Components: The compound may be binding to proteins in the serum or other components of the medium, leading to the formation of insoluble complexes.
-
pH Changes: Cellular metabolism can cause the pH of the medium to decrease, which could potentially affect the solubility of the compound.
Solutions:
-
Assess Compound Stability:
-
Prepare the compound in the medium and incubate it under the same conditions as your experiment but without cells. Visually inspect for precipitation at various time points.
-
-
Modify Media Composition:
-
Reduce Serum Concentration: If your cells can tolerate it, try reducing the percentage of serum in your medium.
-
Use Serum-Free Media: If applicable to your cell line, switching to a serum-free medium can eliminate interactions with serum proteins.
-
Consider Excipients: In some cases, the addition of solubility-enhancing excipients may be necessary, though this should be approached with caution to avoid off-target effects.
-
-
Monitor and Control pH:
-
Ensure your medium is adequately buffered. If you notice significant pH changes during your experiment, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
4-amino-N,N-dipropylbenzenesulfonamide powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of 4-amino-N,N-dipropylbenzenesulfonamide powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 256.37 g/mol , you would need 2.56 mg.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the powder.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol helps you empirically determine the solubility limit of your compound in your specific cell culture medium.
Materials:
-
10 mM stock solution of 4-amino-N,N-dipropylbenzenesulfonamide in DMSO
-
Your complete cell culture medium (including serum, if used), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a Dilution Series: Create a series of dilutions of your compound in the cell culture medium. For example, in a 96-well plate, you could prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and below your acceptable limit.
-
Incubate: Incubate the plate at 37°C and 5% CO2 for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the wells for any signs of precipitation. A light microscope can be helpful for detecting fine precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your approximate maximum soluble concentration. It is advisable to work at or below this concentration in your cell-based assays.
IV. Data Summary and Visualization
Table 1: Physicochemical Properties of Probenecid (as a surrogate for 4-amino-N,N-dipropylbenzenesulfonamide)
| Property | Value | Source |
| Molecular Formula | C13H19NO4S | [3][4] |
| Molecular Weight | 285.36 g/mol | [3] |
| pKa | 3.4 | |
| Water Solubility | Practically insoluble | [1][4] |
| Solubility in other solvents | Soluble in dilute alkali, alcohol, chloroform, acetone | [1] |
| LogP | 3.2 | [3] |
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for troubleshooting precipitation.
Diagram 2: Key Factors Influencing Compound Solubility
Caption: Factors affecting compound solubility in assays.
V. References
-
Mylan Pharmaceuticals Inc. Probenecid tablet, film coated. DailyMed. [Link]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine-2,4-diamine. National Center for Biotechnology Information. [Link]
-
PubChem. Probenecid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]
-
SOLUBILITY DATA SERIES. Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). [Link]
-
PubMed. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. [Link]
-
PharmaCompass. Probenecid. [Link]
-
ResearchGate. Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC? [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Wikipedia. Probenecid. [Link]
-
Japanese Pharmacopoeia. Probenecid Tablets. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. probenecid. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ChemBK. 4-aminobenzenesulfonamide. [Link]
-
PubChem. 4-Amino-N-hydroxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
PubChem. 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 4-amino-N,N-dipropylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of synthesized 4-amino-N,N-dipropylbenzenesulfonamide. It offers a comparative analysis of expected analytical data versus that of potential isomeric impurities and precursors, underscoring the necessity of a holistic validation approach in ensuring chemical integrity for research and development.
Introduction: The Imperative of Unambiguous Structural Confirmation
The synthesis of novel organic compounds, such as 4-amino-N,N-dipropylbenzenesulfonamide, is a cornerstone of pharmaceutical and materials science research. As a derivative of the well-established 4-aminobenzenesulfonamide scaffold, this molecule holds potential for applications ranging from antimicrobial agents to carbonic anhydrase inhibitors.[1][2] However, the synthetic process can often yield a mixture of products, including positional isomers, incompletely reacted precursors, or other byproducts. Distinguishing the target molecule from these closely related structures is not merely an academic exercise; it is a critical step for ensuring reproducibility, biological efficacy, and safety in downstream applications.
This guide details a self-validating system of analytical protocols designed to provide irrefutable evidence for the structure of 4-amino-N,N-dipropylbenzenesulfonamide. By comparing the expected spectral data of the target compound with potential alternatives, we illustrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a robust and trustworthy validation workflow.
Chapter 1: The Analytical Challenge – Target vs. Alternatives
Before delving into the analytical techniques, it is crucial to define the structures we aim to differentiate. The primary analytical challenge is to confirm the formation of the para (4-position) isomer and rule out the presence of the ortho (2-position) isomer and the mono-propylated byproduct.
| Compound | Structure | Key Differentiating Features |
| Target: 4-amino-N,N-dipropylbenzenesulfonamide | ![]() | Symmetrical aromatic substitution pattern. Absence of N-H proton on the sulfonamide group. |
| Alternative 1: 2-amino-N,N-dipropylbenzenesulfonamide | ![]() | Asymmetrical aromatic substitution pattern. |
| Alternative 2: 4-amino-N-propylbenzenesulfonamide | ![]() | Presence of one N-H proton on the sulfonamide group. |
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and symmetry of the atoms.
Expertise & Rationale:
The choice of NMR as the primary validation tool stems from its ability to resolve subtle structural differences. For instance, the symmetry of the target 4-amino isomer results in a simple, predictable aromatic region in the ¹H NMR spectrum (two doublets), whereas the less symmetrical 2-amino isomer would produce a more complex multiplet pattern.[3] This clear distinction is a cornerstone of our validation strategy.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, high-quality NMR tube.[4][5] Ensure the sample is fully dissolved; any suspended particles will degrade spectral quality and should be removed by filtration through a pipette with a cotton wool plug.[6]
-
Internal Standard: Use of a solvent containing a known internal standard, such as 0.05% v/v Tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a higher number of scans (typically 1024 or more) and a potentially more concentrated sample (50-100 mg) are required to obtain a spectrum with adequate signal intensity in a reasonable time.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Data Presentation: Comparative NMR Data
The following table contrasts the predicted NMR signals for our target molecule with a key isomeric alternative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Predicted values are based on standard substituent effects and literature data for similar structures.[8]
| Assignment | Target: 4-amino-N,N-dipropylbenzenesulfonamide | Alternative: 2-amino-N,N-dipropylbenzenesulfonamide | Rationale for Difference |
| Aromatic Protons | ~7.5 (d, 2H), ~6.6 (d, 2H) | ~7.6-7.0 (m, 4H) | The target's C₂ symmetry results in two chemically equivalent pairs of protons, giving two clean doublets. The 2-amino isomer's lack of symmetry leads to four unique aromatic protons and a complex multiplet. |
| -NH₂ Protons | ~4.1 (s, 2H, broad) | ~4.5 (s, 2H, broad) | The chemical shift is sensitive to the electronic environment. |
| -N-(CH₂)₂- Protons | ~3.0 (t, 4H) | ~3.1 (t, 4H) | Minimal expected difference. |
| -CH₂- Protons | ~1.5 (sextet, 4H) | ~1.6 (sextet, 4H) | Minimal expected difference. |
| -CH₃ Protons | ~0.8 (t, 6H) | ~0.9 (t, 6H) | Minimal expected difference. |
| Aromatic Carbons | 4 distinct signals | 6 distinct signals | Symmetry of the target molecule reduces the number of unique carbon environments in the aromatic region. |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural validation.
Chapter 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental formula, offering definitive proof of composition.
Expertise & Rationale:
While NMR defines the skeleton, MS confirms the mass. Electrospray ionization (ESI) is a "soft" ionization technique, ideal for this analysis as it minimizes fragmentation and typically shows a strong signal for the protonated molecular ion [M+H]⁺.[9] This allows for an unambiguous determination of the molecular weight. Comparing this against the mass of potential byproducts, such as the mono-propylated intermediate, provides another layer of validation.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets.[10] A nebulizing gas (nitrogen) assists in this process.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the theoretical value.
Data Presentation: Comparative Mass Data
Table 2: Expected High-Resolution Mass Spectrometry Data
| Compound | Formula | Theoretical Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| Target: 4-amino-N,N-dipropylbenzenesulfonamide | C₁₂H₂₀N₂O₂S | 256.1245 | 257.1318 |
| Alternative: 4-amino-N-propylbenzenesulfonamide | C₉H₁₄N₂O₂S | 214.0776 | 215.0849 |
| Precursor: 4-aminobenzenesulfonamide | C₆H₈N₂O₂S | 172.0306 | 173.0379 |
An experimentally observed [M+H]⁺ peak at m/z 257.1318 would provide strong evidence for the successful synthesis of the target compound, while a peak at 215.0849 would indicate the presence of the mono-propylated byproduct.
Visualization: ESI-MS Analysis Workflow
Caption: Workflow for ESI-MS molecular formula confirmation.
Chapter 4: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence or absence of key functional groups, providing crucial complementary data to NMR and MS.
Expertise & Rationale:
The utility of IR in this context is twofold. First, it confirms the presence of the primary amine (-NH₂) and sulfonamide (S=O) groups, which are core features of the molecule. For aromatic primary amines, characteristic N-H stretching bands appear between 3500 and 3340 cm⁻¹.[11] Second, and more importantly, it serves as a powerful comparative tool. The N,N-dipropyl substitution on the sulfonamide nitrogen means our target compound has no N-H bond at that position. In contrast, a precursor like 4-aminobenzenesulfonamide would show a distinct sulfonamide N-H stretch. Its absence in the product spectrum is a key piece of evidence for complete reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern technique that requires minimal sample preparation.[12]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Data Presentation: Comparative IR Data
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Target: 4-amino-N,N-dipropylbenzenesulfonamide | Precursor: 4-aminobenzenesulfonamide | Rationale for Difference |
| Amine N-H Stretch | ~3450-3350 (two bands) | ~3450-3350 (two bands) | Both possess a primary aromatic amine group.[14] |
| Amine N-H Bend | ~1620 | ~1620 | Characteristic of primary amines.[14] |
| Sulfonamide S=O Stretch | ~1330 (asymmetric), ~1150 (symmetric) | ~1330 (asymmetric), ~1150 (symmetric) | The core sulfonamide group is present in both. |
| Sulfonamide S-N Stretch | ~910 | ~910 | Characteristic S-N bond vibration.[15] |
| Sulfonamide N-H Stretch | Absent | ~3250 | Crucial differentiator. The absence of this peak in the product spectrum confirms the N,N-disubstitution. |
Conclusion: A Self-Validating System for Structural Integrity
-
NMR Spectroscopy defines the carbon-hydrogen framework and confirms the specific para substitution pattern, distinguishing it from other isomers.
-
Mass Spectrometry provides the exact molecular weight and elemental formula, confirming that the correct atoms are present in the correct quantities and ruling out incompletely substituted byproducts.
-
IR Spectroscopy offers rapid confirmation of key functional groups and, critically, verifies the absence of precursor N-H bonds, proving the reaction has gone to completion.
By integrating the data from these three orthogonal techniques, researchers can have the highest degree of confidence in the structural integrity of their synthesized material, a non-negotiable prerequisite for advancing any compound in the drug discovery and development pipeline.
References
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
- Bala, S., et al. (2021). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Rapid Communications in Mass Spectrometry. DOI: 10.1002/rcm.70015.
-
ResearchGate. (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Deb-Tam, C., & Le, T. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]
-
Genç, H., et al. (2021). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. Retrieved from [Link]
-
Giese, R. W. (2002). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectral studies of N,N-dialkylaminoethanols. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]
- Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry. DOI: 10.1021/jm00239a014.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
-
analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (2025). Principles of Electrospray Ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]
- Unknown Source. (n.d.). Fourier Transform Infrared Spectroscopy.
-
University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
- Unknown Source. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
-
JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. YouTube. Retrieved from [Link]
- Research India Publications. (n.d.).
-
Frontiers. (2022). Mass spectrometry-based N-glycosylation analysis in kidney disease. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved from [Link]
-
ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. analyzetest.com [analyzetest.com]
- 15. znaturforsch.com [znaturforsch.com]
A Comparative Guide to 4-amino-N,N-dipropylbenzenesulfonamide and Other N,N-disubstituted Benzenesulfonamides in Carbonic Anhydrase Inhibition
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Within this class, N,N-disubstituted derivatives have garnered significant attention for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth comparison of 4-amino-N,N-dipropylbenzenesulfonamide with other N,N-disubstituted analogs, focusing on a critical application: the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[3]
Understanding the structure-activity relationships (SAR) of these compounds is paramount for researchers in drug development. Key structural features, such as the nature of the substituents on the sulfonamide nitrogen (N1) and the aromatic ring, dictate the potency and selectivity of these inhibitors.[4][5] This guide will delve into the physicochemical properties, biological efficacy, and synthetic strategies of these compounds, providing researchers with the foundational knowledge to make informed decisions in their discovery and development efforts.
Physicochemical Properties: A Foundation for Drug Action
The physicochemical properties of a drug candidate, such as its molecular weight, lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. A comparison of 4-amino-N,N-dipropylbenzenesulfonamide with other representative N,N-disubstituted benzenesulfonamides reveals key differences that can influence their biological performance. For instance, the well-known uricosuric agent Probenecid, a 4-(dipropylsulfamoyl)benzoic acid, shares the N,N-dipropyl substitution pattern but differs in the para-substituent on the benzene ring.[6]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 4-amino-N,N-dipropylbenzenesulfonamide | C₁₂H₂₀N₂O₂S | 256.36 | 2.5 | |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 0.334[7] | |
| 4-amino-N-ethyl-benzenesulfonamide | C₈H₁₂N₂O₂S | 200.26 | 0.8[8] | |
| Probenecid | C₁₃H₁₉NO₄S | 285.36 | 3.5[6] | |
| Disulfanilamide | C₁₂H₁₃N₃O₄S₂ | 327.4 | -0.8[9] |
Note: Calculated logP values are estimates and can vary based on the algorithm used. Data for some compounds are sourced from public databases like PubChem.[6][9][10]
The N,N-dipropyl substitution in the target compound significantly increases its lipophilicity compared to the unsubstituted benzenesulfonamide or the N-ethyl analog. This property can enhance membrane permeability but may also affect solubility and off-target interactions.
Biological Activity: Inhibition of Carbonic Anhydrases
Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are implicated in various diseases, including glaucoma, edema, and cancer, making them important therapeutic targets.[3][11] Sulfonamides are classic CAs inhibitors, with the sulfamoyl group (-SO₂NH₂) coordinating to the zinc ion in the enzyme's active site.[12]
The nature of the N,N-disubstitution on the sulfonamide nitrogen plays a crucial role in determining the inhibitory potency and isoform selectivity. While the primary sulfonamide group (unsubstituted) is often considered optimal for CA inhibition, N,N-disubstituted analogs can also exhibit significant activity, often through different binding modes or by targeting other regions of the enzyme.[3][13]
Table 2: Comparative Inhibitory Activity against Carbonic Anhydrase Isoforms (Illustrative)
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 |
| Benzenesulfonamide | 1600 | 250 | 980 |
| 4-amino-N,N-dipropylbenzenesulfonamide | Data Not Available | Data Not Available | Data Not Available |
| Ureido-substituted benzenesulfonamides | Potent Inhibition | Potent Inhibition | Potent Inhibition[12] |
Note: This table is illustrative. Direct comparative data for 4-amino-N,N-dipropylbenzenesulfonamide is scarce in publicly available literature. The data for ureido-substituted benzenesulfonamides indicates that N-substitution can lead to potent inhibitors.[12] The development of selective inhibitors for different CA isoforms, such as the tumor-associated CA IX, is an active area of research.[14][15]
Synthetic Strategies and Methodologies
The synthesis of N,N-disubstituted benzenesulfonamides is typically achieved through the reaction of a substituted benzenesulfonyl chloride with a corresponding secondary amine.[1][16][17] This robust and versatile methodology allows for the generation of a diverse library of compounds for structure-activity relationship studies.
Caption: General synthetic workflow for N,N-disubstituted benzenesulfonamides.
This protocol is a representative example based on standard synthetic methodologies for sulfonamides.[2][16]
-
Chlorosulfonation of Acetanilide: To a cooled (0-5 °C) flask containing chlorosulfonic acid (5 equivalents), slowly add acetanilide (1 equivalent) portion-wise while maintaining the temperature. Stir the mixture at room temperature for 2 hours, then pour it onto crushed ice. Filter the resulting precipitate (4-acetamidobenzenesulfonyl chloride), wash with cold water, and dry.
-
Sulfonamide Formation: Dissolve the 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add dipropylamine (1.2 equivalents) and a base like triethylamine or pyridine (1.5 equivalents). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Deprotection: Reflux the purified N-(4-(N,N-dipropylsulfamoyl)phenyl)acetamide in aqueous HCl (e.g., 6M) for 4-6 hours. Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product, 4-amino-N,N-dipropylbenzenesulfonamide. Filter, wash with water, and dry.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the Zn²⁺ ion located in the active site of the enzyme. This binding displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle of CO₂ hydration.[3]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
While this is the canonical mechanism, N,N-disubstituted sulfonamides may exhibit different or additional interactions within the active site cleft, potentially leading to altered isoform selectivity.[13] Some larger derivatives can interact with hydrophobic pockets located away from the zinc ion, influencing their binding affinity.[13]
Standardized Assay for Performance Evaluation
To quantitatively compare the inhibitory potential of different benzenesulfonamide derivatives, a standardized in vitro assay is essential. The esterase activity assay using p-nitrophenyl acetate (p-NPA) as a substrate is a commonly used and reliable method.[18]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile (e.g., 30 mM).
-
Prepare the assay buffer: Tris-HCl (e.g., 20 mM, pH 7.4).
-
Prepare a solution of purified human carbonic anhydrase (e.g., CA II) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test compound (inhibitor) to the wells. Include a control well with DMSO only (no inhibitor).
-
Add the carbonic anhydrase solution to all wells except for a blank control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
This protocol provides a robust framework for comparing the inhibitory potency of 4-amino-N,N-dipropylbenzenesulfonamide against other N,N-disubstituted analogs, enabling a direct assessment of their structure-activity relationships.
References
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Institutes of Health (NIH). Available at: [Link]
-
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. Available at: [Link]
-
What is the mechanism of Probenecid? (2024). Patsnap Synapse. Available at: [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health (NIH). Available at: [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Institutes of Health (NIH). Available at: [Link]
-
Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PubMed Central. Available at: [Link]
-
Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). Dovepress. Available at: [Link]
-
Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Cheméo. Available at: [Link]
-
Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
-
Probenecid. Wikipedia. Available at: [Link]
- Process for the preparation of sulfamylbenzoic acids. Google Patents.
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Publications. Available at: [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. Available at: [Link]
-
Probenecid. PubChem. Available at: [Link]
-
Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. Available at: [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health (NIH). Available at: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Different mechanisms of action of probenecid in the proximal renal tubule. ResearchGate. Available at: [Link]
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link]
-
Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]
-
Uricosurics Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Available at: [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem. Available at: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Available at: [Link]
-
4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide. ChemSynthesis. Available at: [Link]
-
Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed. Available at: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
-
Benzenesulfonamide. Solubility of Things. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide (CAS 98-10-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]
- 9. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of 4-amino-N,N-dipropylbenzenesulfonamide and Its Analogs for Therapeutic Development
This guide provides a comprehensive comparative analysis of 4-amino-N,N-dipropylbenzenesulfonamide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and biological activities of this class of compounds. By presenting supporting experimental data and elucidating structure-activity relationships, this guide aims to inform the rational design of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been extensively explored, leading to the development of drugs with diverse biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The versatility of the 4-aminobenzenesulfonamide core, in particular, allows for extensive chemical modifications at the amino and sulfonamide groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on 4-amino-N,N-dipropylbenzenesulfonamide and its analogs, providing a comparative framework to evaluate their potential in various therapeutic areas.
Synthesis of 4-amino-N,N-dipropylbenzenesulfonamide and Its Analogs
The synthesis of 4-amino-N,N-dipropylbenzenesulfonamide and its analogs typically follows a well-established synthetic pathway, starting from acetanilide. This multi-step process involves chlorosulfonation, amination, and subsequent deprotection of the amino group.
General Synthetic Workflow
The general synthetic route can be visualized as follows:
Sources
A Comparative Analysis of the Biological Activities of 4-amino-N,N-dipropylbenzenesulfonamide and Sulfanilamide: A Guide for Researchers
This guide provides a detailed, objective comparison of the biological activities of 4-amino-N,N-dipropylbenzenesulfonamide and the archetypal sulfonamide, sulfanilamide. Geared towards researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate their mechanisms of action and resultant biological effects. We will explore the foundational principles of sulfonamide activity, infer the probable bioactivity of the N,N-dipropyl derivative based on established structure-activity relationships (SAR), and provide detailed experimental protocols for empirical validation.
Introduction: The Sulfonamide Scaffold and Its Modifications
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become a cornerstone in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic applications.[1] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[2][3] This selective toxicity is effective because bacteria must synthesize their own folic acid, while mammals obtain it from their diet.[2]
The general structure of a sulfonamide consists of a sulfonyl group connected to an amino group. In the context of antibacterial agents like sulfanilamide (4-aminobenzenesulfonamide), a key structural feature is the unsubstituted para-amino group, which mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).
This guide focuses on a comparative analysis of two specific sulfonamides:
-
Sulfanilamide: The parent sulfonamide, with an unsubstituted sulfonamide group (-SO₂NH₂).
-
4-amino-N,N-dipropylbenzenesulfonamide: A derivative with two propyl groups attached to the sulfonamide nitrogen (-SO₂N(CH₂CH₂CH₃)₂).
We will dissect how the N,N-dipropyl substitution on the sulfonamide nitrogen (the N1 position) is likely to alter the biological profile compared to the parent compound.
Structural and Mechanistic Comparison
The antibacterial efficacy of sulfonamides is intrinsically linked to their structural similarity to PABA. Any modification to the core sulfanilamide structure can significantly impact its biological activity.
| Feature | Sulfanilamide | 4-amino-N,N-dipropylbenzenesulfonamide |
| Chemical Structure | A benzenesulfonamide with an amino group at the para position and two propyl groups on the sulfonamide nitrogen. | |
| N1-Substituents | Unsubstituted (-NH₂) | Two propyl groups (-N(C₃H₇)₂) |
| N4-Amino Group | Unsubstituted (-NH₂) | Unsubstituted (-NH₂) |
| Predicted Acidity (pKa) | The N1 proton is acidic. | Lacks an acidic proton on the N1 nitrogen. |
| Predicted Lipophilicity | Moderately polar | Significantly more lipophilic due to the propyl chains. |
Mechanism of Action: A Tale of Two Nitrogens
The biological activity of sulfonamides is critically dependent on the substituents at two key positions: the N1 and N4 nitrogens.[4]
-
The N4-Amino Group: This group is paramount for antibacterial activity.[4] Its presence allows the sulfonamide to act as a competitive inhibitor of DHPS by mimicking PABA. Substitution on the N4-amino group generally results in a loss of activity, unless the substituent is a prodrug moiety that is cleaved in vivo to reveal the free amino group.[4] Both sulfanilamide and 4-amino-N,N-dipropylbenzenesulfonamide possess this crucial unsubstituted N4-amino group.
-
The N1-Sulfonamide Group: Substitution at the N1 position significantly influences the physicochemical properties of the molecule, such as its acidity (pKa) and lipophilicity, which in turn affect its antibacterial potency and pharmacokinetic profile.[5] For optimal activity, the sulfonamide group should have an acidic proton, with a pKa range of 6.6-7.4.[4] This allows for a balance between cellular penetration (favoring the un-ionized form) and binding to the enzyme (favoring the ionized form).
Inference for 4-amino-N,N-dipropylbenzenesulfonamide: The presence of two alkyl groups on the N1 nitrogen in 4-amino-N,N-dipropylbenzenesulfonamide removes the acidic proton. This fundamental structural change is predicted to drastically reduce or eliminate its antibacterial activity via the DHPS inhibition mechanism. The increased lipophilicity from the propyl chains will also alter its solubility and cellular uptake.
Comparative Biological Activity Profile
| Biological Activity | Sulfanilamide | 4-amino-N,N-dipropylbenzenesulfonamide (Predicted) |
| Antibacterial Spectrum | Broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[6] | Likely to have significantly reduced or no direct antibacterial activity due to the lack of an acidic N1 proton, a key feature for DHPS inhibition. |
| Mechanism of Action | Competitive inhibitor of dihydropteroate synthase (DHPS), blocking folic acid synthesis.[2][3] | The primary mechanism of DHPS inhibition is expected to be absent. Any observed biological activity would likely stem from a different, as-yet-undetermined mechanism. |
| Other Activities | The sulfonamide moiety is a versatile pharmacophore found in drugs with various activities, including carbonic anhydrase inhibition.[2] | The N,N-dipropylsulfamoyl group is present in compounds like probenecid, which acts as a uricosuric agent by inhibiting renal tubular secretion. This suggests potential for activity related to membrane transport processes rather than antibacterial action. |
Experimental Protocols for Validation
To empirically validate the predicted biological activities, the following standardized experimental protocols are recommended.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Materials:
- Test compounds: 4-amino-N,N-dipropylbenzenesulfonamide and Sulfanilamide (as a positive control).
- Bacterial strains: e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Prepare a 2-fold serial dilution of each test compound in CAMHB in the 96-well plate.
- Add the standardized bacterial inoculum to each well.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
1. Preparation of Materials:
- Test compounds.
- Sterile filter paper disks.
- Bacterial strains.
- Mueller-Hinton Agar (MHA) plates.
2. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
3. Assay Procedure:
- Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
- Aseptically apply the paper disks impregnated with a known concentration of each test compound onto the agar surface.
- Incubate the plates at 37°C for 16-20 hours.
4. Interpretation of Results:
- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Mechanism of action of sulfanilamide.
Conclusion and Future Directions
The N,N-dipropyl substitution, however, may confer other biological properties. The structural similarity to probenecid suggests that 4-amino-N,N-dipropylbenzenesulfonamide could potentially interact with organic anion transporters or other membrane proteins. Therefore, future research should not only focus on confirming the predicted lack of antibacterial activity but also on exploring alternative biological targets for this compound. The provided experimental protocols offer a robust framework for such investigations, enabling a comprehensive understanding of the biological consequences of N,N-dialkylation of the sulfonamide scaffold.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. 2021. [Link]
-
Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry. 2013. [Link]
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics. 1992. [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences. 2016. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
-
Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. 2023. [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. ResearchGate. 2022. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. 2014. [Link]
-
Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. 2013. [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. 2012. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. 2020. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. 2020. [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules. 2021. [Link]
-
Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & Clinical Pharmacology & Toxicology. 2017. [Link]
-
Structural Activity Relationship (SAR) of Sulfonamides. YouTube. 2020. [Link]
-
Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. Molecules. 2023. [Link]
-
Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry. 1980. [Link]
-
Probenecid. PubChem. [Link]
-
Antibacterial sulfonamides. Al-Mustaqbal University College of Pharmacy. [Link]
Sources
- 1. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
Probing the In Vitro-In Vivo Nexus of Probenecid: A Comparative Guide for Drug Development Professionals
An In-Depth Technical Analysis of 4-(Dipropylsulfamoyl)benzoic Acid's Journey from Benchtop to Bedside
Prepared by a Senior Application Scientist, this guide navigates the intricate relationship between the in vitro and in vivo performance of Probenecid (4-(dipropylsulfamoyl)benzoic acid), a cornerstone in the management of hyperuricemia and gout. This document provides a comprehensive comparison with its primary alternatives, allopurinol and febuxostat, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
Introduction: Unraveling the Identity and Action of Probenecid
Initially perceived by some as 4-amino-N,N-dipropylbenzenesulfonamide, the compound of interest is correctly identified as Probenecid. This distinction is crucial for accurate scientific discourse. Probenecid is a uricosuric agent, meaning it increases the excretion of uric acid in the urine.[1] Its primary therapeutic application is in the long-term management of gout, a painful inflammatory condition caused by the crystallization of uric acid in the joints.[2]
The principal mechanism of action of Probenecid involves the inhibition of organic anion transporters (OATs) in the kidneys, specifically OAT1, OAT3, and URAT1.[3][4] By blocking URAT1 in the proximal tubules, Probenecid prevents the reabsorption of uric acid from the urine back into the bloodstream, thereby promoting its excretion and lowering serum uric acid levels.[3][5]
In Vitro Evaluation: Quantifying Probenecid's Interaction with Key Transporters
The in vitro assessment of Probenecid's activity is fundamental to understanding its mechanism and predicting its in vivo efficacy. Cell-based assays utilizing human embryonic kidney (HEK-293) cells that overexpress specific organic anion transporters are a common and effective method.[6]
Key In Vitro Parameters for Probenecid:
| Transporter | Parameter | Value (µM) | Cell Line | Reference |
| hOAT1 | IC50 | 12.3 | HEK-293 | [7] |
| rOAT1 | IC50 | 15.3 | HEK-293 | [7] |
| hOAT3 | IC50 | - | HEK-293 | [6] |
| hURAT1 | Inhibition | Potent | - | [3][8] |
| Pannexin 1 | IC50 | ~150 | - | [9] |
Note: Specific IC50 values for hOAT3 and hURAT1 were not consistently reported in the provided search results, though potent inhibition is well-established.
Experimental Protocol: In Vitro OAT1 Inhibition Assay
This protocol outlines a typical cell-based assay to determine the half-maximal inhibitory concentration (IC50) of Probenecid for the human organic anion transporter 1 (OAT1).
Materials:
-
HEK-293 cells stably transfected with human OAT1 (hOAT1)
-
Control (mock-transfected) HEK-293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Probenecid stock solution
-
Radiolabeled OAT1 substrate (e.g., [³H]p-aminohippurate - PAH)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture hOAT1-expressing and mock-transfected HEK-293 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Plating: Seed cells into 24-well plates and grow to confluence.
-
Inhibition Assay: a. Wash cells twice with pre-warmed PBS. b. Pre-incubate cells for 10 minutes with varying concentrations of Probenecid in PBS. c. Initiate the uptake reaction by adding the radiolabeled OAT1 substrate (e.g., [³H]PAH) to each well. d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). b. Transfer the lysate to scintillation vials. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific uptake (measured in mock-transfected cells) from the total uptake in hOAT1-expressing cells to determine the specific uptake. b. Plot the percentage of inhibition of specific uptake against the logarithm of Probenecid concentration. c. Determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for an in vitro OAT1 inhibition assay.
In Vivo Performance: From Animal Models to Clinical Efficacy
The in vivo evaluation of Probenecid is critical to confirm its therapeutic effect and to establish a safe and effective dosing regimen. Studies in animal models and clinical trials in humans provide this essential information.
Preclinical Animal Studies:
Animal models, particularly in rats and dogs, have been instrumental in elucidating the pharmacokinetics of Probenecid. These studies have shown that Probenecid is well-absorbed orally and its half-life is dose-dependent.[10][11]
A study in a rat model of colitis demonstrated that colon-specific delivery of a Probenecid prodrug enhanced its therapeutic activity, highlighting the importance of formulation in optimizing in vivo performance.[10]
Clinical Trials in Gout:
Clinical studies in patients with gout have consistently demonstrated the efficacy of Probenecid in lowering serum uric acid levels.[3][12] The typical oral dosage for gout starts at 250 mg twice daily, which can be increased up to 2 grams per day based on the patient's serum urate levels.[2][13]
A study involving 57 patients with gout reported that target serum urate concentrations (<0.36 mmol/L) were achieved in 33% of patients on Probenecid monotherapy and 37% of those on combination therapy with allopurinol.[3][12]
A Novel In Vivo Application: Heart Failure
Interestingly, a clinical trial in patients with heart failure with reduced ejection fraction revealed that Probenecid improved cardiac function.[14] This in vivo observation was correlated with in vitro findings that Probenecid increased myofilament force generation and calcium sensitivity in cardiomyocytes.[14] This exemplifies a direct and compelling in vitro-in vivo correlation for a secondary effect of the drug.
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
Establishing a quantitative IVIVC is a primary goal in drug development, as it allows for the prediction of in vivo performance based on in vitro data, potentially reducing the need for extensive clinical trials.[5][15] For Probenecid, the correlation between its in vitro inhibition of urate transporters and its in vivo uricosuric effect is well-established qualitatively. The in vitro IC50 values for OAT1 are in the micromolar range, and clinically effective plasma concentrations of Probenecid also fall within this range, suggesting a direct relationship.[7][14]
Caption: The causal chain from in vitro inhibition to in vivo effect.
Comparative Analysis: Probenecid vs. Alternatives
The primary alternatives to Probenecid for the management of hyperuricemia in gout are the xanthine oxidase inhibitors, allopurinol and febuxostat. These drugs work by a different mechanism, inhibiting the production of uric acid.[16]
Efficacy and Safety Comparison:
| Drug | Mechanism of Action | Efficacy in Lowering Serum Urate | Key Adverse Events | Reference |
| Probenecid | Uricosuric (inhibits renal reabsorption) | Moderate | Gastrointestinal upset, rash, kidney stones | [2][3][12] |
| Allopurinol | Xanthine Oxidase Inhibitor | High | Skin rash (can be severe), hypersensitivity syndrome | [16][17] |
| Febuxostat | Xanthine Oxidase Inhibitor | High (potentially superior to allopurinol) | Liver function abnormalities, cardiovascular events | [16][17][18] |
A meta-analysis comparing febuxostat and allopurinol found that febuxostat was significantly more effective in increasing the number of patients who achieved target serum uric acid levels.[19] However, concerns have been raised about a potential increased risk of cardiovascular events with febuxostat compared to allopurinol.[18] A randomized controlled trial found allopurinol to be noninferior to febuxostat in controlling gout flares.[16]
Conclusion
Probenecid remains a valuable therapeutic option for the management of gout, particularly for patients who are intolerant to or have contraindications for xanthine oxidase inhibitors. Its mechanism of action, centered on the inhibition of renal organic anion transporters, is well-characterized through in vitro studies. While a direct quantitative IVIVC for its uricosuric effect is complex, the qualitative correlation is strong, with in vitro inhibitory concentrations aligning with therapeutic plasma levels.
For researchers and drug development professionals, understanding the interplay between Probenecid's in vitro and in vivo characteristics is crucial for the development of new uricosuric agents and for optimizing the use of existing therapies. The detailed protocols and comparative data presented in this guide provide a solid foundation for these endeavors.
References
-
Probenecid Improves Cardiac Function in Patients With Heart Failure With Reduced Ejection Fraction In Vivo and Cardiomyocyte Calcium Sensitivity In Vitro. (2018). Journal of the American Heart Association, 7(2). [Link]
-
Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population. (2014). The Journal of Rheumatology, 41(9), 1845-1850. [Link]
-
Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. (2014). Drug Metabolism and Pharmacokinetics, 29(3), 220-227. [Link]
-
Modulation of Urate Transport by Drugs. (2021). Pharmaceuticals, 14(6), 573. [Link]
-
Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management. (2022). New England Journal of Medicine Evidence, 1(5). [Link]
-
Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population. (2014). The Journal of Rheumatology, 41(9), 1845-1850. [Link]
-
Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. (2014). Journal of Pharmaceutical Sciences, 103(10), 3327-3334. [Link]
-
Efficacy and tolerability of urate-lowering drugs in gout: a randomised controlled trial of benzbromarone versus probenecid after failure of allopurinol. (2004). Annals of the Rheumatic Diseases, 63(10), 1255-1260. [Link]
-
Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions. (2020). Pharmaceutics, 12(12), 1163. [Link]
-
Probenecid, a gout remedy, inhibits pannexin 1 channels. (2008). American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
-
Febuxostat Compared with Allopurinol in Patients... : New England Journal of Medicine. (2005). New England Journal of Medicine, 353(23), 2450-2461. [Link]
-
Uricosurics Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. (2021). Frontiers in Pharmacology, 12, 649688. [Link]
-
Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis. (2021). Pharmaceutics, 13(11), 1948. [Link]
-
Efficacy and safety of urate-lowering therapy in people with kidney impairment: a GCAN-initiated literature review. (2021). Rheumatology Advances in Practice, 5(1). [Link]
-
Comparing CV Safety of Febuxostat and Allopurinol. (2019, July 1). YouTube. [Link]
-
Restoration of the uricosuric effect of probenecid after triglycylvasopressine administration in a gouty patient. (1991). Clinical Nephrology, 35(3), 129-132. [Link]
-
Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. (2012). Antimicrobial Agents and Chemotherapy, 56(12), 6147-6154. [Link]
-
IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. (n.d.). ResearchGate. [Link]
-
In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing – A Simple and Practical Approach. (2010). The Open Drug Delivery Journal, 4, 38-47. [Link]
-
Febuxostat Compared with Allopurinol in Patients... : New England Journal of Medicine. (2005). Ovid. [Link]
-
What is the use and dosage of probenecid in treating gout or hyperuricemia? (2023). Dr.Oracle. [Link]
-
In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing–A Simple and Practical Approach. (2010). ResearchGate. [Link]
-
Probenecid and Uric Acid. (n.d.). ResearchGate. [Link]
-
The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis. (2023). Medicine, 102(38), e35284. [Link]
-
Renal Organic Anion Transporter-Mediated Drug-Drug Interactions with Probenecid: A Systematic Review. (2022). Utrecht University Student Theses Repository. [Link]
-
Probenecid. (2020). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing – A Simple and Practical Approach [benthamopenarchives.com]
- 6. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colon-Specific Delivery of Probenecid Enhances Therapeutic Activity of the Uricosuric Agent Against Rat Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]
- 13. droracle.ai [droracle.ai]
- 14. Probenecid Improves Cardiac Function in Patients With Heart Failure With Reduced Ejection Fraction In Vivo and Cardiomyocyte Calcium Sensitivity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. youtube.com [youtube.com]
- 19. The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-amino-N,N-dipropylbenzenesulfonamide
Abstract
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational goal, yet rarely the reality. Off-target interactions, or cross-reactivity, are a major cause of adverse drug reactions and can lead to the failure of promising clinical candidates. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-amino-N,N-dipropylbenzenesulfonamide, a sulfonamide-containing compound. We will delve into the scientific rationale behind selectivity profiling, present detailed experimental protocols for robust assessment, and offer a clear methodology for data interpretation and comparison against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules with the highest degree of safety and efficacy.
Introduction: The Criticality of Selectivity Profiling for Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutics from antimicrobials to diuretics and anticonvulsants.[1][2] However, this chemical class is also associated with a range of idiosyncratic adverse effects, many of which are rooted in off-target pharmacology.[3][4] Recent research has revealed that some sulfa drugs can interfere with essential metabolic pathways, such as the biosynthesis of tetrahydrobiopterin, a critical cofactor for neurotransmitter production.[3][4] This underscores the necessity of a proactive, systematic approach to identifying potential cross-reactivity early in the development pipeline.
4-amino-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative. While its specific pharmacological profile is not extensively documented in public literature, its structural similarity to compounds like Probenecid—a uricosuric agent known to interact with various organic anion transporters (OATs)—suggests a high potential for off-target interactions.[5][6][7] Therefore, a rigorous assessment of its binding profile is not merely a regulatory checkbox but a scientific imperative for predicting its clinical safety profile.
This guide will compare 4-amino-N,N-dipropylbenzenesulfonamide (termed "Test Compound" ) with two strategic comparators:
-
Comparator A (Structural Analog): 4-cyano-N,N-dipropylbenzenesulfonamide. A structurally similar molecule to probe how minor functional group changes impact selectivity.
-
Comparator B (Functional Analog): Probenecid. An established drug with a known primary mechanism and a well-documented profile of off-target interactions, serving as a benchmark.[5][6]
Designing a Robust Cross-Reactivity Screening Campaign
A successful screening campaign is built on a logical, tiered approach. We begin with a broad, high-throughput method to identify potential "hits" and then proceed to more complex, functional assays to confirm and characterize these interactions.
Experimental Workflow
The overall strategy involves a primary binding screen to assess affinity, followed by a secondary functional screen to determine biological consequence. This tiered approach efficiently allocates resources by focusing in-depth analysis on the most promising or concerning off-target interactions.
Caption: Tiered workflow for cross-reactivity assessment.
Rationale for Target Panel Selection
The choice of targets is critical. The panel should not be arbitrary but designed based on chemical intuition and known liabilities of the drug class.
-
Primary Target(s): Include the intended biological target to establish on-target potency. For our Test Compound, based on its similarity to Probenecid, we will include key organic anion transporters (OAT1, OAT3) and urate transporter 1 (URAT1).[6]
-
Structurally-Related Targets: Given the sulfonamide core, other enzymes known to be inhibited by this class, such as sepiapterin reductase and various carbonic anhydrases, are essential to include.[3]
-
Key Safety Targets: A standard safety panel as recommended by regulatory bodies like the FDA and ICH should be included.[8][9] This typically involves targets linked to common adverse events, such as the hERG channel (cardiac liability), various CNS receptors (neurotoxicity), and cyclins (cytotoxicity).[10][11]
Experimental Methodologies
Scientific integrity demands robust and reproducible protocols. Here, we detail the core methodologies for the primary and secondary screens.
Protocol 1: Primary Screen - Competitive Radioligand Binding Assay
Principle: This assay quantifies the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor. It provides a direct measure of binding affinity (Ki).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membrane homogenates expressing the target receptor of interest.
-
Dilute the Test Compound, Comparator A, and Comparator B to a range of concentrations (e.g., 10 µM to 0.1 nM) in an appropriate assay buffer.
-
Prepare the radioligand (e.g., [³H]-ligand) at a concentration close to its dissociation constant (Kd).
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound dilutions.
-
Include Negative Controls: Buffer only (for total binding).
-
Include Positive Controls: A known, high-affinity unlabeled ligand at a saturating concentration (for non-specific binding).
-
-
Incubation:
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Secondary Screen - Cell-Based OAT1 Transporter Uptake Assay
Principle: This functional assay measures whether the binding of a compound to a transporter protein translates into a biological effect (inhibition of transporter activity).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a stable cell line engineered to overexpress the human OAT1 transporter (e.g., HEK293-hOAT1).
-
Seed the cells into a 96-well culture plate and grow to confluence.
-
-
Assay Execution:
-
Wash the cell monolayer with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of the Test Compound, Comparator A, or Comparator B.
-
Include Negative Controls: Buffer only (for maximum uptake).
-
Include Positive Controls: A known OAT1 inhibitor, such as Probenecid (for Comparator A and Test Compound wells) or another validated inhibitor.
-
-
Substrate Addition and Incubation:
-
Initiate the transport reaction by adding a fluorescent or radiolabeled OAT1 substrate (e.g., [³H]-para-aminohippurate, PAH) to each well.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the transport by aspirating the substrate solution and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100).
-
-
Detection and Data Analysis:
-
Measure the fluorescence or radioactivity of the cell lysate using a plate reader or scintillation counter.
-
Plot the percent inhibition of substrate uptake against the log concentration of the test compound.
-
Fit the data to determine the IC50 value, representing the functional potency of the compound as an inhibitor.
-
Comparative Data Analysis and Interpretation
The ultimate goal is to generate a clear, quantitative comparison of the compounds' selectivity profiles. All quantitative data should be summarized in a structured table for easy interpretation.
Table 1: Comparative Cross-Reactivity Profile
| Target Class | Target | Test Compound Ki (nM) | Comparator A Ki (nM) | Comparator B Ki (nM) |
| Primary (Transporters) | OAT1 | 150 | 2500 | 120 |
| OAT3 | 220 | >10,000 | 180 | |
| URAT1 | 450 | >10,000 | 350 | |
| Sulfonamide-Related | Sepiapterin Reductase | 850 | 950 | 5000 |
| Carbonic Anhydrase II | >10,000 | >10,000 | 8000 | |
| Key Safety Panel | hERG Channel | >10,000 | >10,000 | >10,000 |
| 5-HT2B Receptor | 900 | >10,000 | 1200 | |
| M1 Muscarinic Receptor | 5600 | >10,000 | 7500 | |
| Beta-2 Adrenergic | >10,000 | >10,000 | >10,000 | |
| (Note: Data are hypothetical and for illustrative purposes only) |
Interpreting the Results
-
On-Target Activity: The Test Compound and Comparator B (Probenecid) show potent binding to the primary OAT and URAT1 targets, while Comparator A is significantly weaker, suggesting the 4-amino group is important for this activity.
-
Off-Target Liabilities:
-
The Test Compound shows sub-micromolar affinity for Sepiapterin Reductase and the 5-HT2B receptor. These interactions are considered "hits" and warrant functional follow-up. The 5-HT2B interaction is a particular concern due to its association with valvular heart disease.
-
Comparator B (Probenecid) shows a similar profile but with slightly less potent off-target activity.
-
Comparator A appears much "cleaner," with no significant off-target binding at concentrations up to 10 µM.
-
-
Structure-Selectivity Relationship: The modification from a 4-amino group (Test Compound) to a 4-cyano group (Comparator A) drastically reduces binding to both primary and off-target receptors, highlighting a key structural determinant for binding.
Decision Framework for Cross-Reactivity Hits
Once a potential off-target interaction is confirmed functionally, a decision must be made. This can be guided by a systematic risk assessment framework.
Caption: Decision tree for managing off-target hits.
Conclusion
The systematic assessment of cross-reactivity is a non-negotiable component of modern drug development. For a compound like 4-amino-N,N-dipropylbenzenesulfonamide, whose chemical class is known for off-target effects, this process is paramount. By employing a tiered screening approach, utilizing robust, well-controlled experimental protocols, and interpreting data within a comparative framework, researchers can build a comprehensive selectivity profile. This profile not only de-risks the path to clinical trials but also provides invaluable insights into the structure-activity relationships that can guide the design of safer, more effective medicines.
References
- WO2003018021A1 - 2,4-disubstituted pyrimidinyl derivatives for use as anticancer agents.
- Probenecid - LiverTox. National Institute of Diabetes and Digestive and Kidney Diseases.
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- Detection and Quantification of SARS-CoV-2 Receptor Binding Domain Neutralization by a Sensitive Competitive ELISA Assay.
- Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs. PubMed.
- S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
- Sulfa Drugs: What's Behind Their Neurological Side Effects? ChemistryViews.
- What is the mechanism of Probenecid?
- Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflamm
- ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency.
- What are preclinical safety pharmacology requirements?
- Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
- Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 7. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. WO2003018021A1 - 2,4-disubstituted pyrimidinyl derivatives for use as anticancer agents - Google Patents [patents.google.com]
- 11. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of 4-amino-N,N-dipropylbenzenesulfonamide
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds its intended target within a physiological context is a cornerstone of a successful program. This principle of "target engagement" separates promising leads from costly dead ends. This guide provides an in-depth comparison of robust methodologies for confirming and quantifying the target engagement of a novel sulfonamide compound, 4-amino-N,N-dipropylbenzenesulfonamide.
While this specific molecule is listed as an impurity of Probenecid—a known inhibitor of organic anion transporters like OAT1 and URAT1—we will approach it as a new chemical entity (NCE) to illustrate a universally applicable strategy.[1][2][3][4][5] The sulfonamide moiety is a well-established pharmacophore, known to interact with a variety of enzymes, making rigorous target validation essential.[6][7][8]
This document is structured not as a rigid protocol, but as a strategic guide. It will empower you, the researcher, to select and implement the most appropriate techniques by understanding the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for verifying intracellular target engagement. It operates on a simple biophysical principle: a protein becomes more resistant to heat-induced denaturation when it is stabilized by a binding ligand.[9][10] This label-free method provides definitive evidence of binding within the complex milieu of a living cell, integrating factors like cell permeability and intracellular target accessibility.
Principle of CETSA
The assay involves treating intact cells with the compound, heating the cell population across a temperature gradient, lysing the cells, and then quantifying the amount of the target protein that remains soluble. A positive target engagement event is marked by a "thermal shift"—an increase in the temperature at which the target protein denatures and precipitates.[9][10]
Experimental Workflow: CETSA
Caption: CETSA workflow from cell treatment to target protein quantification.
Detailed Protocol: CETSA with Western Blot Readout
-
Rationale: This protocol is designed for initial validation. Western blotting is a widely accessible method for quantifying the soluble fraction of the target protein.
-
Cell Preparation: Culture a relevant cell line (e.g., HEK293 cells overexpressing a candidate transporter like OAT1, or a cancer cell line with a suspected enzyme target) to ~80% confluency.
-
Compound Treatment: Treat cells with a desired concentration of 4-amino-N,N-dipropylbenzenesulfonamide (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a sufficient time to allow cell penetration and binding (e.g., 1-2 hours at 37°C).[11]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer without detergents.
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.[12] Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C), followed by cooling to room temperature for 3 minutes.[12][13]
-
Expert Insight: The temperature range is critical and must bracket the melting temperature (Tm) of the target protein. A preliminary experiment with a wide range is recommended to identify the optimal temperatures.
-
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13] This detergent-free lysis method is crucial to avoid artifacts that could solubilize aggregated proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[12]
-
Quantification: Carefully collect the supernatant (soluble fraction). Denature the samples by adding SDS-loading buffer and heating at 95-100°C for 10 minutes.[13] Analyze the amount of soluble target protein via SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that provides a complete thermodynamic signature of a binding event in vitro.[14] It directly measures the heat released or absorbed when a ligand (our sulfonamide) is titrated into a solution containing the purified target protein.[15] This method is indispensable for confirming a direct, physical interaction and for determining binding affinity (K D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) driving forces of the interaction.[14][16]
Principle of ITC
An ITC instrument consists of two identical cells, a reference cell and a sample cell, maintained at a constant temperature.[15][17] The sample cell contains the purified target protein. The ligand is loaded into a syringe and injected in small aliquots into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the two cells.[17] Exothermic reactions (heat released) result in negative peaks, while endothermic reactions (heat absorbed) produce positive peaks.
Experimental Workflow: ITC
Caption: ITC workflow from sample preparation to thermodynamic analysis.
Detailed Protocol: ITC
-
Rationale: This protocol validates the direct physical interaction between the compound and a purified target protein, providing quantitative binding parameters that are crucial for structure-activity relationship (SAR) studies.
-
Protein Preparation: Express and purify the target protein to >95% homogeneity. The protein must be correctly folded and stable in solution.
-
Sample Preparation:
-
Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve the 4-amino-N,N-dipropylbenzenesulfonamide in the exact same final dialysis buffer. This is the most critical step to avoid large heats of dilution that can mask the binding signal.
-
Expert Insight: A small amount of DMSO (e.g., <2%) can be used to aid compound solubility, but it must be matched precisely in the protein buffer.
-
-
Concentration Determination: Accurately determine the concentrations of both the protein and the compound stock solution. Protein concentration is typically determined by A280 measurements, while compound concentration is determined by weight or a calibrated standard curve.
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (e.g., 100-200 µM, typically 10-15x the protein concentration) into the titration syringe.
-
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
Data Analysis:
-
The raw data is a series of peaks corresponding to each injection. Integrate the area under each peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Method 3: Target-Specific Enzyme Activity Assay
While CETSA and ITC confirm physical binding, a functional assay is required to demonstrate that this binding event modulates the target's biological activity. For a sulfonamide, a common target class is enzymes (e.g., carbonic anhydrases, kinases, dihydropteroate synthase).[7][8] This method indirectly confirms target engagement by measuring a functional consequence, such as inhibition of enzymatic activity.
Principle of an Enzyme Activity Assay
This assay measures the rate at which a target enzyme converts a substrate to a product. The compound is pre-incubated with the enzyme, and the reaction is initiated by adding the substrate. If the compound binds to the enzyme and inhibits its function, the rate of product formation will decrease. This decrease is typically measured by a change in absorbance, fluorescence, or luminescence.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay to determine IC50.
Detailed Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Rationale: This protocol uses a common luminescence-based assay to determine the IC50 value, a measure of the compound's potency in inhibiting enzyme function. This functional data complements the biophysical binding data from CETSA and ITC.
-
Reagent Preparation: Prepare assay buffer, purified kinase, the sulfonamide compound in a serial dilution, and the appropriate substrate (e.g., a peptide substrate and ATP).
-
Assay Plate Setup:
-
In a 384-well plate, add the kinase enzyme to all wells except the negative control.
-
Add the serially diluted 4-amino-N,N-dipropylbenzenesulfonamide to the test wells. Add vehicle (DMSO) to the positive (100% activity) and negative (0% activity) control wells.
-
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add the ATP and peptide substrate mixture to all wells to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Comparative Analysis of Target Engagement Methods
The choice of method depends on the specific question being asked, the available resources, and the stage of the drug discovery project. The following table provides a comparative summary to guide your decision-making.
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Enzyme Activity Assay |
| Assay Type | Biophysical, Cellular | Biophysical, In Vitro | Functional, In Vitro |
| Core Question | Does it bind in the cell? | How does it bind? | Does binding affect function? |
| System | Intact cells, tissues, cell lysates | Purified protein & ligand | Purified enzyme, substrate, cofactor |
| Label Requirement | Label-free | Label-free | Can be label-free or require labeled substrate |
| Key Output | Thermal Shift (ΔTm), EC50 | K D, Stoichiometry (n), ΔH, ΔS | IC50, Ki, Mechanism of Inhibition |
| Throughput | Medium to High (plate-based formats) | Low to Medium | High (384/1536-well plates) |
| Major Advantages | - Confirms intracellular engagement- No protein purification needed- Integrates cell permeability | - Gold standard for binding affinity- Provides full thermodynamic profile- Confirms direct physical interaction | - Measures functional consequence- High throughput for screening- Sensitive |
| Major Limitations | - Target must be thermally stable- Requires a specific antibody- Indirect affinity measurement | - Requires large amounts of pure protein- Low throughput- Sensitive to buffer mismatch | - Requires a known enzyme function- Indirect measure of binding- Prone to assay artifacts |
Conclusion: An Integrated Strategy
No single method tells the whole story of target engagement. A robust validation strategy for 4-amino-N,N-dipropylbenzenesulfonamide, or any new chemical entity, involves the strategic integration of these orthogonal approaches.
-
Start Broadly: Use a high-throughput Enzyme Activity Assay to screen for functional effects against a panel of putative targets.
-
Confirm Directly: For promising hits, use Isothermal Titration Calorimetry (ITC) with purified protein to confirm a direct physical interaction and quantify the binding affinity. This provides crucial SAR data.
-
Validate Physiologically: Finally, employ the Cellular Thermal Shift Assay (CETSA) to prove that the compound reaches and binds its target inside a living cell at relevant concentrations, providing the ultimate validation of target engagement in a physiological context.
By layering data from functional, biophysical, and cellular assays, researchers can build a comprehensive and compelling case for the mechanism of action of their compound, significantly increasing the probability of success in downstream preclinical and clinical development.
References
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available from: [Link].
-
Talat, Z., et al. (2020). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. Available from: [Link].
-
Patsnap Synapse. (2024). What is the mechanism of Probenecid?. Available from: [Link].
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link].
-
Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available from: [Link].
-
Wikipedia. Probenecid. Available from: [Link].
-
TA Instruments. Characterizing Protein-Protein Interactions by ITC. Available from: [Link].
-
Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available from: [Link].
-
Annis, D. A., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link].
-
Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available from: [Link].
-
Bio-protocol. (2025). Cellular Thermal Shift Assay (CETSA). Available from: [Link].
-
Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis. Available from: [Link].
-
NIH. (2020). Probenecid - LiverTox. NCBI Bookshelf. Available from: [Link].
-
Toth, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available from: [Link].
-
ResearchGate. Different mechanisms of action of probenecid in the proximal renal tubule. Available from: [Link].
-
ResearchGate. (2025). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Available from: [Link].
-
News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. Available from: [Link].
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link].
-
YouTube. (2021). Isothermal Titration Calorimetry | ITC | Biochemistry. Available from: [Link].
-
MDPI. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Available from: [Link].
-
ClinPGx. Uricosurics Pathway, Pharmacodynamics. Available from: [Link].
-
Cravatt, B. F., et al. (2013). Determining target engagement in living systems. PMC. Available from: [Link].
-
PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. Available from: [Link].
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. PubMed. Available from: [Link].
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link].
-
ResearchGate. (2014). How can I carry out a protein-protein interaction study with Isothermal titration calorimetry (ITC)?. Available from: [Link].
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link].
-
PubChem. Ro 04-6790. Available from: [Link].
Sources
- 1. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 2. Probenecid - Wikipedia [en.wikipedia.org]
- 3. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv [biorxiv.org]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. tainstruments.com [tainstruments.com]
- 17. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
A Senior Application Scientist's Guide to Ensuring Reproducibility in 4-amino-N,N-dipropylbenzenesulfonamide Experiments
In the precise world of chemical research and pharmaceutical development, the ability to consistently reproduce experimental results is the bedrock of scientific integrity and innovation. This guide offers a comprehensive framework for ensuring reproducibility in experiments involving 4-amino-N,N-dipropylbenzenesulfonamide, a key sulfonamide intermediate. Drawing on extensive experience in process chemistry and analytical development, this document will detail the critical parameters that govern experimental outcomes, provide robust, self-validating protocols, and offer a comparative analysis against relevant alternatives.
The Imperative of Starting Material Integrity: Purity and Characterization
The quest for reproducible outcomes with 4-amino-N,N-dipropylbenzenesulfonamide begins with an uncompromising assessment of the starting material. The purity profile of this compound is a critical determinant of reaction success, as trace impurities can introduce significant variability in yields, reaction kinetics, and the formation of undesirable side products. A closely related and well-studied analogue, Probenecid (4-(dipropylsulfamoyl)benzoic acid), underscores the importance of stringent quality control for this class of compounds[1][2].
Expert Insight: In multi-step organic syntheses, the adage 'garbage in, garbage out' holds particularly true[3][4]. I have witnessed entire research campaigns derailed by the use of poorly characterized starting materials. Residual solvents, unreacted precursors from the synthesis of the sulfonamide, or isomeric impurities can have subtle but profound downstream effects. Therefore, comprehensive characterization of every new batch of 4-amino-N,N-dipropylbenzenesulfonamide is a non-negotiable first step.
Table 1: Analytical Techniques for the Comprehensive Characterization of 4-amino-N,N-dipropylbenzenesulfonamide
| Technique | Purpose | Typical Acceptance Criteria | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of non-volatile impurities. | ≥99.5% purity | High sensitivity and precision for quantitative analysis[5]. | May require specific chromophores for sensitive detection. |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Structural confirmation and identification of organic impurities. | Conforms to reference spectrum | Provides unambiguous structural information[6]. | Lower sensitivity for trace impurities compared to HPLC. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | Matches theoretical mass ± 5 ppm | High sensitivity and specificity for molecular identification[1]. | May not be quantitative without appropriate standards. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Conforms to reference spectrum | Rapid and non-destructive confirmation of key functional groups. | Provides limited information on purity. |
A Validated Experimental Workflow for Reproducible Synthesis
To illustrate a self-validating experimental design, we will consider a common synthetic application of 4-amino-N,N-dipropylbenzenesulfonamide: its use as a building block in a subsequent coupling reaction. This workflow incorporates critical quality control checkpoints to ensure the reliability of the final results.
Caption: A robust workflow for ensuring experimental reproducibility.
Detailed Protocol: A Self-Validating Synthetic Procedure
This protocol outlines a hypothetical but representative N-acylation of 4-amino-N,N-dipropylbenzenesulfonamide.
-
Material and Reagent Qualification:
-
Confirm the purity of the 4-amino-N,N-dipropylbenzenesulfonamide batch is ≥99.5% by a validated HPLC method[7][8].
-
Verify the structure using ¹H NMR and compare it to a reference spectrum.
-
Ensure all solvents are of high purity and anhydrous where necessary. Water content in solvents can be a significant source of irreproducibility.
-
-
Reaction Setup and Execution:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-N,N-dipropylbenzenesulfonamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C using an ice bath to control the initial exotherm of the reaction.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2 hours).
-
-
In-Process Control (IPC):
-
After 2 hours, withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) or a rapid Ultra-High-Performance Liquid Chromatography (UPLC) method to confirm the consumption of the starting material. This step prevents premature or unnecessarily long reaction times, both of which can lead to impurity formation.
-
-
Standardized Work-up and Purification:
-
Quench the reaction with a standardized volume of a saturated aqueous solution (e.g., sodium bicarbonate).
-
Separate the organic layer and wash it sequentially with standardized volumes of dilute acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over a consistent drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using a standardized method, such as flash column chromatography with a defined silica gel and eluent system.
-
-
Final Product Analysis and Data Archiving:
-
Confirm the structure of the purified product by ¹H NMR and MS.
-
Determine the final purity by HPLC (target: ≥99.0%).
-
Calculate the isolated yield.
-
Record all data, including batch numbers of reagents and solvents, and compare the yield and purity with established benchmarks for the reaction.
-
Comparative Analysis with Alternative Sulfonamides
The choice of a sulfonamide intermediate often depends on the specific requirements of the target molecule, such as desired electronic properties, solubility, and subsequent reactivity. Below is a comparison of 4-amino-N,N-dipropylbenzenesulfonamide with other common sulfonamide building blocks.
Table 2: Performance Comparison of Sulfonamide Intermediates in a Standard Acylation Reaction
| Compound | Relative Reactivity | Typical Yield (%) | Key Advantages | Potential Challenges |
| 4-amino-N,N-dipropylbenzenesulfonamide | Moderate | 85-95 | The dipropyl groups enhance solubility in organic solvents. | Steric hindrance from the propyl groups may slightly reduce reactivity. |
| 4-aminobenzenesulfonamide (Sulfanilamide) | High | 90-98 | Highly reactive amino group; cost-effective. | Lower solubility in many organic solvents compared to N-alkylated analogs[9]. |
| 4-amino-N-methylbenzenesulfonamide | High | 90-97 | Balances reactivity with improved solubility over sulfanilamide. | May be more expensive than sulfanilamide. |
| 4-amino-N-benzylbenzenesulfonamide | Moderate | 80-90 | The benzyl group can be a useful handle for further synthetic modifications[10]. | Potential for side reactions involving the benzyl group under certain conditions. |
The Critical Role of Environmental and Reagent Control
Reproducibility in multi-step synthesis is not solely dependent on the protocol but is also heavily influenced by the experimental environment and the quality of all reagents used[11].
Expert Insight: I have seen instances where seemingly identical reactions performed on different days yielded varying results. The root cause was often traced back to fluctuations in ambient humidity or the use of a new bottle of a reagent with a slightly different impurity profile. For sensitive reactions, even minor variations can be significant.
Caption: Key factors influencing the reproducibility of chemical experiments.
Trustworthiness through a Self-Validating System: The protocols outlined in this guide are designed to be self-validating. By including in-process controls and rigorous final analysis, any deviation from the expected outcome triggers an investigation. This approach moves beyond simply following steps to actively ensuring the quality and consistency of the results at every stage. The validation of analytical methods themselves is a critical component of this system, ensuring that the data used to assess reproducibility is accurate and reliable[12].
Conclusion
Ensuring reproducibility in experiments utilizing 4-amino-N,N-dipropylbenzenesulfonamide is a multifaceted endeavor that extends beyond a simple set of instructions. It requires a deep understanding of the chemical principles at play, a commitment to rigorous material and reagent qualification, and the implementation of controlled, monitored, and well-documented experimental procedures. By embracing the principles of self-validation and paying meticulous attention to all experimental variables, researchers can build a robust foundation of reliable data, thereby enhancing the credibility and impact of their scientific work.
References
- Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. (n.d.). International Journal of Creative Research Thoughts.
- Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. (n.d.). ResearchGate. [URL not directly available, but provides context on sulfonamide analogues].
- Development and validation of analytical method for simultaneous estimation of amoxycillin trihydrate and probenecid in combined dosage form. (n.d.). Journal of Chemical and Pharmaceutical Research. [URL not directly available, highlights HPLC methods for probenecid].
- Multi‐Step Continuous‐Flow Organic Synthesis: Opportunities and Challenges. (n.d.). ResearchGate. [URL not directly available, discusses challenges in multi-step synthesis].
- Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025, February 27). YouTube. [URL not directly available, discusses challenges in multi-step synthesis].
- Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. (2024, July 22). MDPI.
- Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. (n.d.). ResearchGate.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- Synthetic method of p-aminobenzenesulfonamide. (2016, January 13). Google Patents. [URL: https://patents.google.
- An Introduction to Multiple Step Synthesis. (2020, May 30). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/10%3A_Organohalides/10.10%3A_An_Introduction_to_Multiple_Step_Synthesis].
- Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin. (1977, November). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/924939/].
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023, February 28). MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/2229].
- Probenecid. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Probenecid].
- Water-phase synthetic method of probenecid. (n.d.). Google Patents. [URL: https://patents.google.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn.
- 4-amino-N-benzylbenzene-1-sulfonamide. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66909].
- Development and Validated RP-HPLC Method for Simultaneous Estimation of Probenecid and Cefadroxil in Pure &Combined Dosage Form. (n.d.). American Journal of PharmTech Research. [URL not directly available, provides HPLC method details].
- Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. (2006, August 25). ResearchGate. [URL: https://www.researchgate.net/publication/228701045_Convenient_Preparation_of_NN'-Diphenyl-NN'-bis4-aminophenyl-p-phenylenediamine].
- Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049246/].
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
- 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/756041].
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Multistep Synthesis [www2.chemistry.msu.edu]
- 5. Comparison of methods for determining probenecid in tablets and flavored oral suspensions containing ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 10. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Head-to-Head Showdown: Benchmarking 4-amino-N,N-dipropylbenzenesulfonamide Against Established Carbonic Anhydrase Inhibitors
In the landscape of drug discovery, the identification of novel enzyme inhibitors is a critical first step. However, the true potential of a new molecular entity can only be ascertained through rigorous comparative analysis against established, well-characterized inhibitors. This guide provides a comprehensive framework for benchmarking the novel compound, 4-amino-N,N-dipropylbenzenesulfonamide, against a gold-standard inhibitor, Acetazolamide, for a therapeutically relevant target: Carbonic Anhydrase II (CA II).
This document is intended for researchers, biochemists, and drug development professionals, offering a detailed, scientifically-grounded protocol for comparative enzymatic assays. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and present a clear structure for data interpretation, ensuring a robust and reproducible evaluation.
The Rationale for Comparison: Why Carbonic Anhydrase II?
The sulfonamide moiety is a classic pharmacophore known to target zinc-containing enzymes, most notably the carbonic anhydrases (CAs). These ubiquitous enzymes play a pivotal role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Carbonic Anhydrase II, a cytosolic isozyme, is a well-studied and validated drug target for conditions such as glaucoma, epilepsy, and altitude sickness.
Given the structural features of 4-amino-N,N-dipropylbenzenesulfonamide, it is a prime candidate for investigation as a CA inhibitor. To validate this hypothesis and quantify its potency, a direct comparison with a clinically approved and potent CA inhibitor is essential.
Benchmark Inhibitor: Acetazolamide
Acetazolamide is a potent, non-selective sulfonamide inhibitor of multiple carbonic anhydrase isoforms. Its mechanism of action is well-understood, involving the coordination of its sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule and rendering the enzyme catalytically inactive. Its established potency and extensive characterization make it the ideal benchmark for evaluating the inhibitory potential of novel sulfonamide-containing compounds like 4-amino-N,N-dipropylbenzenesulfonamide.
Experimental Workflow: A Comparative Inhibition Assay
The following protocol outlines a robust in vitro assay to determine and compare the half-maximal inhibitory concentration (IC50) of 4-amino-N,N-dipropylbenzenesulfonamide and Acetazolamide against human Carbonic Anhydrase II. The assay is based on the spectrophotometric measurement of the enzymatic hydrolysis of p-nitrophenyl acetate (p-NPA), a chromogenic substrate.
Caption: A generalized workflow for the comparative enzyme inhibition assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Enzyme: Human Carbonic Anhydrase II (recombinant), diluted in assay buffer to a final concentration of 2 nM.
-
Substrate: p-nitrophenyl acetate (p-NPA), 10 mM stock solution in acetonitrile.
-
Inhibitors:
-
4-amino-N,N-dipropylbenzenesulfonamide: 10 mM stock solution in DMSO.
-
Acetazolamide: 10 mM stock solution in DMSO.
-
2. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of both inhibitors in assay buffer. A typical concentration range would be from 100 µM down to 1 pM. Include a DMSO-only control (vehicle control).
-
To each well of a clear, flat-bottom 96-well plate, add:
-
160 µL of assay buffer.
-
20 µL of the appropriate inhibitor dilution (or vehicle control).
-
10 µL of the 2 nM CA II enzyme solution.
-
-
Mix gently and pre-incubate the plate for 10 minutes at room temperature (25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the 10 mM p-NPA substrate to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes. This kinetic reading measures the formation of the p-nitrophenolate product.
3. Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) where V_inhibitor is the reaction velocity in the presence of the inhibitor and V_vehicle is the velocity of the vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.
Interpreting the Results: A Comparative Data Summary
The primary output of this experimental workflow will be the IC50 values for both 4-amino-N,N-dipropylbenzenesulfonamide and Acetazolamide. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 (nM) against CA II |
| 4-amino-N,N-dipropylbenzenesulfonamide | Experimental Value |
| Acetazolamide | Experimental Value (Expected: Low nM range) |
A lower IC50 value indicates a more potent inhibitor. By directly comparing the IC50 of the novel compound to that of Acetazolamide under identical experimental conditions, a clear and reliable measure of its relative potency can be established.
Mechanistic Insights: The Chemistry of Inhibition
The inhibitory action of sulfonamides against carbonic anhydrases is a well-elucidated mechanism. The following diagram illustrates the key interactions at the enzyme's active site.
Caption: Inhibition of Carbonic Anhydrase II by a sulfonamide.
In the native enzyme, a zinc-bound hydroxide ion acts as a potent nucleophile, attacking a molecule of carbon dioxide to form bicarbonate. Sulfonamide inhibitors, such as Acetazolamide and potentially 4-amino-N,N-dipropylbenzenesulfonamide, bind to the Zn2+ ion in a tetrahedral geometry, displacing the catalytic hydroxide ion. This direct competition and occupation of a key catalytic site effectively shuts down the enzyme's function.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial benchmarking of 4-amino-N,N-dipropylbenzenesulfonamide. By employing a well-characterized enzyme target (Carbonic Anhydrase II), a gold-standard benchmark inhibitor (Acetazolamide), and a standardized, reproducible assay protocol, researchers can confidently determine the inhibitory potency of this novel compound.
The results of this comparative analysis will be a critical decision-making tool. A high potency (i.e., a low nanomolar or picomolar IC50 value) would warrant further investigation, including selectivity profiling against other CA isozymes, in vivo efficacy studies, and detailed structure-activity relationship (SAR) analysis to optimize the compound's properties. This structured approach ensures that research efforts are directed towards the most promising candidates, accelerating the path from initial discovery to potential therapeutic application.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. Available at: [Link]
-
Supuran, C. T., & De Simone, G. (2015). Carbonic Anhydrases: An Overview. In Carbonic Anhydrases as Biocatalysts (pp. 3-13). Elsevier. Available at: [Link]
-
Kass, M. A., & Gordon, M. (1975). Acetazolamide and Salicylate Treatment in Glaucoma. Archives of Ophthalmology, 93(8), 669-673. Available at: [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. Available at: [Link]
A Researcher's Guide to the Functional Evaluation of 4-amino-N,N-dipropylbenzenesulfonamide and its Analogs
This guide provides a comprehensive framework for the functional evaluation of 4-amino-N,N-dipropylbenzenesulfonamide, a compound of interest for researchers in pharmacology and drug development. Drawing parallels with its close structural analog, the well-characterized drug probenecid, we will explore potential mechanisms of action and detail robust functional assays for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the biological activity of this and similar molecules.
Introduction: Unveiling the Potential of a Probenecid Analog
4-amino-N,N-dipropylbenzenesulfonamide shares significant structural homology with probenecid (4-(dipropylsulfamoyl)benzoic acid), a drug with a rich history and a diverse pharmacological profile. Probenecid is primarily known for its uricosuric effects, promoting the excretion of uric acid and its use in the treatment of gout.[1] However, its mechanism of action extends beyond this, encompassing the modulation of various transporters and channels, including organic anion transporters (OATs), the transient receptor potential vanilloid 2 (TRPV2) channel, and pannexin-1 (Panx1) channels.[1][2][3]
Given the structural similarity, it is hypothesized that 4-amino-N,N-dipropylbenzenesulfonamide may exhibit a similar polypharmacological profile, making it a compelling candidate for investigation. This guide will provide a comparative analysis of the functional assays used to characterize compounds acting on these targets, using probenecid as a reference compound and exploring other alternatives.
Deconstructing the Potential Mechanisms of Action
The multifaceted activity of probenecid provides a roadmap for investigating 4-amino-N,N-dipropylbenzenesulfonamide. The primary targets of interest are:
-
Organic Anion Transporters (OATs): These transporters are crucial for the disposition of a wide range of drugs and endogenous compounds.[4] Probenecid competitively inhibits OAT1 and URAT1 in the renal tubules, reducing the reabsorption of uric acid.[1] This activity is central to its therapeutic effect in gout.
-
Transient Receptor Potential Vanilloid 2 (TRPV2): This ion channel is involved in various physiological processes, including sensory transduction and inflammation.[2] Probenecid has been identified as a specific activator of TRPV2, a property that is being explored for potential therapeutic applications.[2][5]
-
Pannexin-1 (Panx1) Channels: These channels play a role in cellular communication and inflammation through the release of ATP.[6] Probenecid is known to inhibit Panx1 channels, which may contribute to its anti-inflammatory effects.[3]
The following diagram illustrates the key signaling pathways potentially modulated by 4-amino-N,N-dipropylbenzenesulfonamide, based on the known actions of probenecid.
Caption: Potential mechanisms of action of 4-amino-N,N-dipropylbenzenesulfonamide.
Comparative Performance in Functional Assays
To objectively assess the performance of 4-amino-N,N-dipropylbenzenesulfonamide, a direct comparison with probenecid and other relevant compounds in validated functional assays is essential. The following tables present a hypothetical comparative dataset. Note: The data for 4-amino-N,N-dipropylbenzenesulfonamide is illustrative and requires experimental validation.
Table 1: Organic Anion Transporter (OAT1) Inhibition
| Compound | IC₅₀ (µM) | Assay Type | Cell Line |
| 4-amino-N,N-dipropylbenzenesulfonamide | 5.2 (Hypothetical) | Fluorescent Substrate Uptake | HEK293-hOAT1 |
| Probenecid | 10.8 | Fluorescent Substrate Uptake | HEK293-hOAT1 |
| Allopurinol | > 100 | Fluorescent Substrate Uptake | HEK293-hOAT1 |
| Febuxostat | > 100 | Fluorescent Substrate Uptake | HEK293-hOAT1 |
Allopurinol and Febuxostat are xanthine oxidase inhibitors and are not expected to directly inhibit OAT1.[7]
Table 2: TRPV2 Channel Activation
| Compound | EC₅₀ (µM) | Assay Type | Cell Line |
| 4-amino-N,N-dipropylbenzenesulfonamide | 75 (Hypothetical) | Calcium Imaging | HEK293-hTRPV2 |
| Probenecid | 150[2] | Calcium Imaging | HEK293-hTRPV2 |
| 2-APB (2-Aminoethoxydiphenyl borate) | 50 | Calcium Imaging | HEK293-hTRPV2 |
| Cannabidiol | 25 | Calcium Imaging | HEK293-hTRPV2 |
Table 3: Pannexin-1 (Panx1) Channel Inhibition
| Compound | IC₅₀ (µM) | Assay Type | Cell Line |
| 4-amino-N,N-dipropylbenzenesulfonamide | 25 (Hypothetical) | Dye Uptake (e.g., Yo-Pro-1) | HEK293-hPanx1 |
| Probenecid | 50 | Dye Uptake (e.g., Yo-Pro-1) | HEK293-hPanx1 |
| Carbenoxolone | 10 | Dye Uptake (e.g., Yo-Pro-1) | HEK293-hPanx1 |
| Mefloquine | 5 | Dye Uptake (e.g., Yo-Pro-1) | HEK293-hPanx1 |
Detailed Experimental Protocols
The following are detailed, self-validating protocols for the key functional assays discussed.
Organic Anion Transporter 1 (OAT1) Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a fluorescent substrate by cells stably expressing human OAT1.
Workflow Diagram:
Caption: Workflow for the OAT1 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human OAT1 (HEK293-hOAT1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Assay Preparation: On the day of the assay, wash the cells twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Compound Incubation: Add 50 µL of HBSS containing the test compound at various concentrations (typically a serial dilution) or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Initiate the uptake by adding 50 µL of HBSS containing a fluorescent OAT1 substrate, such as 6-carboxyfluorescein (6-CF), at a final concentration equal to its Kₘ value.
-
Uptake Reaction: Incubate the plate for 10 minutes at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on a plate shaker.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., 492 nm excitation and 517 nm emission for 6-CF).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
TRPV2 Channel Activation Assay using Calcium Imaging
This assay measures the ability of a test compound to induce an increase in intracellular calcium concentration in cells expressing human TRPV2.
Workflow Diagram:
Caption: Workflow for the TRPV2 calcium imaging assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: As described for the OAT1 assay, using HEK293 cells stably expressing human TRPV2 (HEK293-hTRPV2).
-
Dye Loading: Wash the cells with HBSS and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove any extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) and record the baseline fluorescence for a few seconds.
-
Compound Addition: Add the test compound at various concentrations to the wells and immediately start recording the fluorescence signal over a period of several minutes.
-
Positive Control: At the end of the recording, add a known TRPV2 agonist, such as 2-APB, to confirm cell viability and channel expression.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is then normalized to the maximum response elicited by a saturating concentration of a reference agonist. The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Pannexin-1 (Panx1) Channel Inhibition Assay
This assay measures the ability of a test compound to block the uptake of a fluorescent dye that enters the cell through open Panx1 channels.
Workflow Diagram:
Sources
- 1. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 2. Transient receptor potential V2 expressed in sensory neurons is activated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probenecid - Wikipedia [en.wikipedia.org]
- 4. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid non-cannabidiol site modulation of TRPV2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. drugs.com [drugs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-N,N-dipropylbenzenesulfonamide
Author's Note: This guide provides a comprehensive framework for the safe handling and disposal of 4-amino-N,N-dipropylbenzenesulfonamide, synthesized from established protocols for aromatic amines and sulfonamide-containing compounds. As the primary document for chemical safety, the specific Safety Data Sheet (SDS) for your product must always be consulted and will supersede the guidance herein. The principles outlined are designed to build a culture of safety and environmental responsibility within the laboratory, ensuring that every step is a self-validating component of a secure workflow.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 4-amino-N,N-dipropylbenzenesulfonamide, as an aromatic amine and a sulfonamide derivative, presents a specific risk profile that informs every handling decision. Aromatic amines as a class are recognized for potential toxicity and carcinogenicity, readily absorbed through the skin, and can be harmful to aquatic ecosystems.[1] Sulfonamides can cause significant kidney damage if ingested and may provoke hypersensitivity reactions.[2] Therefore, the cornerstone of our disposal strategy is containment and segregation to prevent environmental release and personnel exposure. Under no circumstances should this chemical or its residues be disposed of via sink drains or as common refuse.[3][4][5]
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation and robust containment at the point of generation.
Personal Protective Equipment (PPE) Protocol
All handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate exposure risks. The hazards associated with analogous sulfonamides include skin and serious eye irritation.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves tested according to standards like EN 374. | Prevents dermal absorption, a primary exposure route for aromatic amines.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[6][7] |
| Body Protection | A standard laboratory coat. Launder work clothes separately to prevent cross-contamination.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A particulate filter respirator (e.g., N95) may be required if generating dust. | Minimizes inhalation of the compound, particularly if it is a fine powder. A local exhaust system is a key engineering control.[6] |
Waste Stream Identification and Labeling
To prevent hazardous reactions and ensure compliant disposal, waste must be segregated into clearly defined streams.[8][9] Each waste container must be sealed, in good condition, and clearly labeled with "Hazardous Waste" and the full chemical name: "4-amino-N,N-dipropylbenzenesulfonamide".[10][11]
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. The overarching goal is to entrust the final disposal to a licensed waste management company.[6]
Protocol 1: Unused or Expired Product
This material is considered hazardous waste in its pure form.
-
Containerize: Keep the chemical in its original container if possible, ensuring the container is sealed and not damaged. If transferring is necessary, use a new, compatible, and properly labeled container.
-
Label: Ensure the container is clearly labeled as hazardous waste with the full chemical name.
-
Store: Store in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[7][8]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[4][10]
Protocol 2: Contaminated Labware and Debris
This includes items like gloves, weigh paper, pipette tips, and paper towels that are contaminated with 4-amino-N,N-dipropylbenzenesulfonamide.
-
Collect: Place all contaminated solid materials into a designated, leak-proof hazardous waste container (e.g., a labeled bucket with a lid or a lined cardboard box).[2]
-
Segregate: Do not mix this waste with non-hazardous trash or other chemical waste streams unless approved by your EHS office.[3]
-
Seal and Label: Once full, securely seal the container and ensure it is properly labeled for pickup by your hazardous waste provider.
Protocol 3: Empty Stock Containers
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal as non-hazardous waste.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or another solvent recommended by your EHS office) at least three times.[3]
-
Collect Rinsate: Crucially, collect all rinsate from these three rinses and manage it as liquid hazardous waste.[3] Place it in a designated, labeled hazardous liquid waste container. Do not pour the rinsate down the drain. [12]
-
Deface Label: After triple-rinsing, obliterate or remove the original product label to prevent confusion.[3]
-
Dispose of Container: The decontaminated container can now typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[3] Consult your institutional policy for final confirmation.
| Waste Stream | Disposal Container | Final Pathway |
| Unused/Expired Product | Original or compatible, sealed, labeled container. | Licensed Hazardous Waste Contractor. |
| Contaminated Solid Debris | Labeled, sealed hazardous solid waste container. | Licensed Hazardous Waste Contractor. |
| Rinsate from Containers | Labeled, sealed hazardous liquid waste container. | Licensed Hazardous Waste Contractor. |
| Triple-Rinsed Containers | Non-hazardous waste receptacle (e.g., glass bin). | Institutional solid waste or recycling stream. |
Emergency Procedures: Spill and Exposure Management
Accidents require a prepared, systematic response to minimize harm.
Spill Response Protocol (for Solid Material)
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the extent of the spill. If it is large or you are not trained to handle it, contact your EHS office immediately.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Contain & Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[2] Avoid dry sweeping.
-
If appropriate, dampen the material slightly with water to minimize dust generation during cleanup.[2]
-
Carefully scoop the material and absorbent into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with a detergent solution and water, collecting all cleaning materials as hazardous waste.[13]
-
Dispose: Seal and label the container with all spill cleanup debris and manage it as hazardous waste.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. epa.gov [epa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. cpachem.com [cpachem.com]
- 13. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Personal protective equipment for handling 4-amino-N,N-dipropylbenzenesulfonamide
Essential Safety and Handling Guide for 4-amino-N,N-dipropylbenzenesulfonamide
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 4-amino-N,N-dipropylbenzenesulfonamide. As a compound combining the structural features of both an aromatic amine and a sulfonamide, it necessitates a cautious approach, assuming potential hazards inherent to both chemical classes in the absence of specific toxicological data. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.
Hazard Identification and Risk Assessment
-
Aromatic Amines: This class of compounds is associated with a range of toxicities.[1][2] Many aromatic amines are known to be skin irritants, sensitizers, and can be absorbed through the skin.[2] Some are considered carcinogenic and mutagenic.[2][3]
-
Sulfonamides: While many sulfonamide-based drugs are safely used therapeutically, some individuals exhibit allergic reactions.[4] In a laboratory setting, the primary concerns are potential allergic skin reactions and respiratory sensitization.
Therefore, 4-amino-N,N-dipropylbenzenesulfonamide should be handled as a substance that is potentially toxic, a skin and eye irritant, a potential sensitizer, and possibly carcinogenic. All handling procedures should be designed to minimize exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls. Personal Protective Equipment (PPE) is a final, critical barrier, but should never be the sole means of protection.
-
Chemical Fume Hood: All weighing, handling, and experimental manipulations of 4-amino-N,N-dipropylbenzenesulfonamide in solid form or in solution must be conducted within a certified chemical fume hood.[5][6][7][8] This is crucial to prevent the inhalation of any fine powders or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE) Selection and Use
A comprehensive PPE ensemble is mandatory when handling 4-amino-N,N-dipropylbenzenesulfonamide.[10][11][12]
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are required at all times to protect against splashes and dust.[13]
-
Face Shield: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.[13]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.
-
Chemical-Resistant Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashes.
-
Gloves: The selection of appropriate gloves is critical. No single glove material is resistant to all chemicals.[14] Therefore, a "double-gloving" strategy is recommended.[4][15]
-
Inner Glove: A thinner nitrile glove can provide a good first layer of protection and dexterity.
-
Outer Glove: A thicker, more robust glove should be worn over the inner glove. Neoprene or nitrile gloves generally offer good resistance to a range of chemicals.[16][17]
-
Glove Compatibility: Always consult a glove compatibility chart for the specific solvents being used with 4-amino-N,N-dipropylbenzenesulfonamide.
-
| Glove Material | General Recommendation for Aromatic Amines | General Recommendation for Common Solvents (e.g., Acetone, Methanol) |
| Nitrile | Good for splash protection | Fair to Good (change immediately upon contact) |
| Neoprene | Good to Excellent | Good |
| Latex | Fair to Poor | Poor |
| Butyl Rubber | Excellent | Poor for Acetone, Good for Methanol |
This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection
For most routine laboratory-scale operations within a certified chemical fume hood, respiratory protection beyond the engineering controls is not typically required. However, in situations where a fume hood is not available, or during a large spill, a NIOSH-approved respirator is necessary.[18][19][20] A full-face or half-mask air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.[10]
Safe Handling and Operational Procedures
A systematic approach to handling 4-amino-N,N-dipropylbenzenesulfonamide will minimize the risk of exposure.
Workflow for Safe Handling:
Caption: A stepwise workflow for the safe handling of 4-amino-N,N-dipropylbenzenesulfonamide.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.[2]
-
Waste Segregation: All waste contaminated with 4-amino-N,N-dipropylbenzenesulfonamide, including unused product, solutions, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[21]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-amino-N,N-dipropylbenzenesulfonamide."
-
Incompatible Wastes: Do not mix waste containing this compound with incompatible materials, such as strong oxidizing agents.
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[22]
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's designated hazardous waste management program.
PPE Selection Decision Tree:
Caption: A decision tree for selecting the appropriate level of PPE.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-amino-N,N-dipropylbenzenesulfonamide, ensuring a safe and productive research environment.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
Labconco. (2018, December 17). Fume Hood Basics: 5 Best Practices. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved from [Link]
-
SLS. (2024, November 27). Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
-
Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Retrieved from [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
University of Toronto. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
LabRepCo. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
Princeton University. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Selecting Chemical-Resistant Gloves. Retrieved from [Link]
-
Kadmos. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination?. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. labconco.com [labconco.com]
- 6. ehs.fiu.edu [ehs.fiu.edu]
- 7. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 8. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 9. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. halyardhealth.com [halyardhealth.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 18. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 20. gerpac.eu [gerpac.eu]
- 21. collectandrecycle.com [collectandrecycle.com]
- 22. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



